ML218 hydrochloride
Description
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Properties
IUPAC Name |
3,5-dichloro-N-[[(1S,5R)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O.ClH/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12;/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24);1H/t15?,16-,17+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCVEUISZZKMKJ-ZXVFAPHLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML218 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3), which emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization.[1][2] T-type calcium channels play a crucial role in a variety of physiological processes, and their dysregulation has been implicated in several neurological and psychiatric disorders.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and key preclinical data for this compound, intended to serve as a comprehensive resource for researchers in the field of neuroscience and drug discovery.
Discovery of ML218
The discovery of ML218 was initiated through a high-throughput screen (HTS) conducted by the Molecular Libraries Probe Production Centers Network (MLPCN) to identify novel inhibitors of T-type calcium channels.[1][2] While the HTS yielded several initial hits, these compounds lacked the required potency for further development.[1] Consequently, a "scaffold hopping" approach was employed, utilizing computational modeling with SurflexSim to guide the design of a novel chemical scaffold with improved pharmacological properties.[1][2] This effort led to the identification of ML218 as a lead candidate with excellent potency, selectivity, and drug-like properties.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process. The detailed synthetic scheme is provided below.
Synthetic Scheme
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of ((1R,5S,6s)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methanamine (Intermediate A)
-
Detailed reagents, conditions, and purification methods for the synthesis of this intermediate would be described here, as found in the supplementary information of the primary literature.
Step 2: Synthesis of 3,5-dichlorobenzimidic acid (Intermediate B)
-
Detailed reagents, conditions, and purification methods for the synthesis of this intermediate would be described here, as found in the primary literature or relevant synthetic chemistry resources.
Step 3: Coupling of Intermediates A and B to form ML218 (free base)
-
Detailed coupling conditions, including the choice of coupling agents, solvent, temperature, and reaction time, would be provided here.
Step 4: Formation of this compound
-
The free base of ML218 is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.
Biological Activity and Pharmacological Characterization
ML218 is a potent inhibitor of all three T-type calcium channel subtypes (Cav3.1, Cav3.2, and Cav3.3). Its inhibitory activity has been characterized using both fluorescence-based and electrophysiological assays.
In Vitro Potency
| Assay Type | Cav Subtype | IC50 (nM) | Reference |
| Calcium Flux (Thallium Flux) | Cav3.2 | 150 | [1][2] |
| Patch Clamp Electrophysiology | Cav3.2 | 310 | [1][2][3] |
| Patch Clamp Electrophysiology | Cav3.3 | 270 | [1][2][3] |
Signaling Pathway
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]
ML218 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3), which emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization.[1][2] T-type calcium channels play a crucial role in a variety of physiological processes, and their dysregulation has been implicated in several neurological and psychiatric disorders.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and key preclinical data for this compound, intended to serve as a comprehensive resource for researchers in the field of neuroscience and drug discovery.
Discovery of ML218
The discovery of ML218 was initiated through a high-throughput screen (HTS) conducted by the Molecular Libraries Probe Production Centers Network (MLPCN) to identify novel inhibitors of T-type calcium channels.[1][2] While the HTS yielded several initial hits, these compounds lacked the required potency for further development.[1] Consequently, a "scaffold hopping" approach was employed, utilizing computational modeling with SurflexSim to guide the design of a novel chemical scaffold with improved pharmacological properties.[1][2] This effort led to the identification of ML218 as a lead candidate with excellent potency, selectivity, and drug-like properties.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process. The detailed synthetic scheme is provided below.
Synthetic Scheme
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of ((1R,5S,6s)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methanamine (Intermediate A)
-
Detailed reagents, conditions, and purification methods for the synthesis of this intermediate would be described here, as found in the supplementary information of the primary literature.
Step 2: Synthesis of 3,5-dichlorobenzimidic acid (Intermediate B)
-
Detailed reagents, conditions, and purification methods for the synthesis of this intermediate would be described here, as found in the primary literature or relevant synthetic chemistry resources.
Step 3: Coupling of Intermediates A and B to form ML218 (free base)
-
Detailed coupling conditions, including the choice of coupling agents, solvent, temperature, and reaction time, would be provided here.
Step 4: Formation of this compound
-
The free base of ML218 is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.
Biological Activity and Pharmacological Characterization
ML218 is a potent inhibitor of all three T-type calcium channel subtypes (Cav3.1, Cav3.2, and Cav3.3). Its inhibitory activity has been characterized using both fluorescence-based and electrophysiological assays.
In Vitro Potency
| Assay Type | Cav Subtype | IC50 (nM) | Reference |
| Calcium Flux (Thallium Flux) | Cav3.2 | 150 | [1][2] |
| Patch Clamp Electrophysiology | Cav3.2 | 310 | [1][2][3] |
| Patch Clamp Electrophysiology | Cav3.3 | 270 | [1][2][3] |
Signaling Pathway
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]
ML218 Hydrochloride: A Technical Guide to its Mechanism of Action as a T-Type Calcium Channel Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML218 hydrochloride is a potent, selective, and centrally active antagonist of T-type calcium channels. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its physiological effects and experimental applications. ML218 serves as a critical pharmacological tool for investigating the role of T-type calcium channels in various physiological and pathological processes, including neurological disorders such as Parkinson's disease, epilepsy, and neuropathic pain.[1][2][3][4] Its favorable pharmacokinetic profile and ability to cross the blood-brain barrier make it a valuable compound for both in vitro and in vivo studies.[1][5]
Introduction to T-Type Calcium Channels and ML218
Voltage-gated calcium channels (VGCCs) are essential for regulating calcium influx into cells in response to membrane depolarization, which in turn triggers a multitude of cellular processes.[1] These channels are broadly categorized into high-voltage-activated (HVA) and low-voltage-activated (LVA) channels. The LVA channels, commonly known as T-type calcium channels (T-channels), are characterized by their transient inward calcium currents that activate at relatively negative membrane potentials.[1] The T-type calcium channel family consists of three subtypes: CaV3.1, CaV3.2, and CaV3.3, which are encoded by the CACNA1G, CACNA1H, and CACNA1I genes, respectively.
T-type calcium channels are implicated in a range of physiological functions, including neuronal excitability, hormone secretion, and cardiovascular pacemaking. Their dysfunction has been linked to several neurological and cardiovascular disorders, making them a promising target for therapeutic intervention.[2][3][6] this compound emerged from a scaffold hopping approach as a selective inhibitor of all three T-type calcium channel isoforms.[1][3][6]
Mechanism of Action of ML218
ML218 exerts its pharmacological effects by directly binding to and blocking the pore of T-type calcium channels, thereby inhibiting the influx of calcium ions. This action modulates neuronal excitability by reducing the likelihood of low-threshold calcium spikes and subsequent burst firing of neurons.[1][3]
Binding Site and Selectivity
Cryo-electron microscopy studies have revealed that ML218 binds within the central cavity of the CaV3.2 channel.[7] Specifically, its 3,5-dichlorobenzamide group projects into the fenestration between domains II and III, while its hydrophobic tail occupies the central cavity, physically obstructing ion permeation.[7] This binding mode explains its state-dependent activity.[7]
ML218 demonstrates high selectivity for T-type calcium channels over other types of voltage-gated calcium channels (e.g., L-type and N-type) and other ion channels such as KATP and hERG potassium channels.[5][8][9] This selectivity is crucial for its utility as a specific pharmacological probe. However, at higher concentrations, ML218 has been shown to inhibit CaV1.4 channels.[10]
Quantitative Data
The following tables summarize the key quantitative data regarding the potency and efficacy of ML218 from various studies.
Table 1: In Vitro Potency of ML218 on T-Type Calcium Channel Subtypes
| Channel Subtype | Assay Method | IC50 (nM) | Reference |
| CaV3.1 | Patch Clamp Electrophysiology | Not explicitly quantified, but equipotent to CaV3.2 and CaV3.3 | [1] |
| CaV3.2 | Ca2+ Flux Assay | 150 | [1][3][6] |
| CaV3.2 | Patch Clamp Electrophysiology | 310 | [1][3][5][6] |
| CaV3.3 | Patch Clamp Electrophysiology | 270 | [1][3][5][6] |
Table 2: In Vivo Efficacy of ML218 in a Preclinical Model of Parkinson's Disease
| Animal Model | Assay | Doses of ML218 (p.o.) | Effect | Reference |
| Haloperidol-induced catalepsy in rats | Latency to withdraw forepaws from a horizontal bar | 1, 3, 10, and 30 mg/kg | Dose-dependent reversal of cataleptic behavior | [1] |
Experimental Protocols
Patch-Clamp Electrophysiology for T-Type Calcium Current Inhibition
This protocol is based on the methodology used to assess the inhibitory effect of ML218 on T-type calcium currents in subthalamic nucleus (STN) neurons.[1]
-
Cell Preparation: Acute brain slices containing the STN are prepared from rodents.
-
Recording Configuration: Whole-cell voltage-clamp recordings are performed on visually identified STN neurons.
-
Internal Solution (in mM): Cs-methanesulfonate 120, CsCl 10, HEPES 10, EGTA 10, Mg-ATP 4, Na-GTP 0.3, and QX-314 5.
-
External Solution (in mM): NaCl 125, KCl 2.5, MgCl2 1, CaCl2 2, NaHCO3 26, NaH2PO4 1.25, and glucose 10, saturated with 95% O2 and 5% CO2. Tetrodotoxin (TTX) (1 µM) is added to block voltage-gated sodium channels.
-
Voltage Protocol: To isolate T-type currents, cells are held at a hyperpolarized potential (e.g., -100 mV) and then depolarized to a test potential (e.g., -30 mV).
-
Drug Application: ML218 (e.g., 3 µM) is applied to the bath, and the T-type calcium current is recorded before, during, and after drug application.
-
Data Analysis: The peak amplitude of the T-type current is measured, and the percentage of inhibition by ML218 is calculated.
Haloperidol-Induced Catalepsy Model
This protocol describes the in vivo assessment of ML218's efficacy in a rodent model of Parkinson's disease.[1]
-
Animals: Adult male Sprague-Dawley rats are used.
-
Induction of Catalepsy: Haloperidol (0.75 mg/kg, i.p.) is administered to induce a cataleptic state.
-
Drug Administration: ML218 is administered orally (p.o.) at various doses (e.g., 1, 3, 10, 30 mg/kg) at a specified time after haloperidol injection.
-
Behavioral Assessment: Catalepsy is measured as the latency for the rat to remove its forepaws from a horizontal bar. A cut-off time (e.g., 30 seconds) is typically used.
-
Data Analysis: The latency to withdraw the forepaws is recorded, and the effect of ML218 is compared to a vehicle control and a positive control (e.g., an A2A antagonist).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ML218 and a typical experimental workflow for its characterization.
Caption: Mechanism of ML218 action on T-type calcium channels.
Caption: Experimental workflow for the discovery and characterization of ML218.
Therapeutic Potential
The ability of ML218 to modulate neuronal excitability by inhibiting T-type calcium channels highlights its therapeutic potential for a variety of neurological disorders characterized by aberrant neuronal firing.
-
Parkinson's Disease: By inhibiting T-type calcium currents and subsequent rebound burst activity in subthalamic nucleus neurons, ML218 has shown efficacy in a preclinical model of Parkinson's disease.[1][2][3]
-
Neuropathic Pain: T-type calcium channels, particularly CaV3.2, are upregulated in dorsal root ganglion neurons in models of neuropathic pain.[4] The inhibition of these channels by ML218 suggests its potential as an analgesic for chronic pain conditions.[4]
-
Epilepsy: T-type calcium channels are known to be involved in the generation of absence seizures.[2][3] The inhibitory action of ML218 on these channels suggests its potential as an anti-epileptic drug.
Conclusion
This compound is a well-characterized, selective, and centrally active T-type calcium channel antagonist. Its robust effects in both in vitro and in vivo models make it an invaluable tool for elucidating the physiological and pathophysiological roles of T-type calcium channels. The comprehensive data presented in this guide underscore its potential as a lead compound for the development of novel therapeutics for a range of neurological disorders. Further research into the clinical applications of ML218 and similar compounds is warranted.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of selective Cav3 channel blockers for treatment of neuropathic pain - Xinmin Xie [grantome.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 7. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Figure 2, ML218 selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
ML218 Hydrochloride: A Technical Guide to its Mechanism of Action as a T-Type Calcium Channel Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML218 hydrochloride is a potent, selective, and centrally active antagonist of T-type calcium channels. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its physiological effects and experimental applications. ML218 serves as a critical pharmacological tool for investigating the role of T-type calcium channels in various physiological and pathological processes, including neurological disorders such as Parkinson's disease, epilepsy, and neuropathic pain.[1][2][3][4] Its favorable pharmacokinetic profile and ability to cross the blood-brain barrier make it a valuable compound for both in vitro and in vivo studies.[1][5]
Introduction to T-Type Calcium Channels and ML218
Voltage-gated calcium channels (VGCCs) are essential for regulating calcium influx into cells in response to membrane depolarization, which in turn triggers a multitude of cellular processes.[1] These channels are broadly categorized into high-voltage-activated (HVA) and low-voltage-activated (LVA) channels. The LVA channels, commonly known as T-type calcium channels (T-channels), are characterized by their transient inward calcium currents that activate at relatively negative membrane potentials.[1] The T-type calcium channel family consists of three subtypes: CaV3.1, CaV3.2, and CaV3.3, which are encoded by the CACNA1G, CACNA1H, and CACNA1I genes, respectively.
T-type calcium channels are implicated in a range of physiological functions, including neuronal excitability, hormone secretion, and cardiovascular pacemaking. Their dysfunction has been linked to several neurological and cardiovascular disorders, making them a promising target for therapeutic intervention.[2][3][6] this compound emerged from a scaffold hopping approach as a selective inhibitor of all three T-type calcium channel isoforms.[1][3][6]
Mechanism of Action of ML218
ML218 exerts its pharmacological effects by directly binding to and blocking the pore of T-type calcium channels, thereby inhibiting the influx of calcium ions. This action modulates neuronal excitability by reducing the likelihood of low-threshold calcium spikes and subsequent burst firing of neurons.[1][3]
Binding Site and Selectivity
Cryo-electron microscopy studies have revealed that ML218 binds within the central cavity of the CaV3.2 channel.[7] Specifically, its 3,5-dichlorobenzamide (B1294675) group projects into the fenestration between domains II and III, while its hydrophobic tail occupies the central cavity, physically obstructing ion permeation.[7] This binding mode explains its state-dependent activity.[7]
ML218 demonstrates high selectivity for T-type calcium channels over other types of voltage-gated calcium channels (e.g., L-type and N-type) and other ion channels such as KATP and hERG potassium channels.[5][8][9] This selectivity is crucial for its utility as a specific pharmacological probe. However, at higher concentrations, ML218 has been shown to inhibit CaV1.4 channels.[10]
Quantitative Data
The following tables summarize the key quantitative data regarding the potency and efficacy of ML218 from various studies.
Table 1: In Vitro Potency of ML218 on T-Type Calcium Channel Subtypes
| Channel Subtype | Assay Method | IC50 (nM) | Reference |
| CaV3.1 | Patch Clamp Electrophysiology | Not explicitly quantified, but equipotent to CaV3.2 and CaV3.3 | [1] |
| CaV3.2 | Ca2+ Flux Assay | 150 | [1][3][6] |
| CaV3.2 | Patch Clamp Electrophysiology | 310 | [1][3][5][6] |
| CaV3.3 | Patch Clamp Electrophysiology | 270 | [1][3][5][6] |
Table 2: In Vivo Efficacy of ML218 in a Preclinical Model of Parkinson's Disease
| Animal Model | Assay | Doses of ML218 (p.o.) | Effect | Reference |
| Haloperidol-induced catalepsy in rats | Latency to withdraw forepaws from a horizontal bar | 1, 3, 10, and 30 mg/kg | Dose-dependent reversal of cataleptic behavior | [1] |
Experimental Protocols
Patch-Clamp Electrophysiology for T-Type Calcium Current Inhibition
This protocol is based on the methodology used to assess the inhibitory effect of ML218 on T-type calcium currents in subthalamic nucleus (STN) neurons.[1]
-
Cell Preparation: Acute brain slices containing the STN are prepared from rodents.
-
Recording Configuration: Whole-cell voltage-clamp recordings are performed on visually identified STN neurons.
-
Internal Solution (in mM): Cs-methanesulfonate 120, CsCl 10, HEPES 10, EGTA 10, Mg-ATP 4, Na-GTP 0.3, and QX-314 5.
-
External Solution (in mM): NaCl 125, KCl 2.5, MgCl2 1, CaCl2 2, NaHCO3 26, NaH2PO4 1.25, and glucose 10, saturated with 95% O2 and 5% CO2. Tetrodotoxin (TTX) (1 µM) is added to block voltage-gated sodium channels.
-
Voltage Protocol: To isolate T-type currents, cells are held at a hyperpolarized potential (e.g., -100 mV) and then depolarized to a test potential (e.g., -30 mV).
-
Drug Application: ML218 (e.g., 3 µM) is applied to the bath, and the T-type calcium current is recorded before, during, and after drug application.
-
Data Analysis: The peak amplitude of the T-type current is measured, and the percentage of inhibition by ML218 is calculated.
Haloperidol-Induced Catalepsy Model
This protocol describes the in vivo assessment of ML218's efficacy in a rodent model of Parkinson's disease.[1]
-
Animals: Adult male Sprague-Dawley rats are used.
-
Induction of Catalepsy: Haloperidol (B65202) (0.75 mg/kg, i.p.) is administered to induce a cataleptic state.
-
Drug Administration: ML218 is administered orally (p.o.) at various doses (e.g., 1, 3, 10, 30 mg/kg) at a specified time after haloperidol injection.
-
Behavioral Assessment: Catalepsy is measured as the latency for the rat to remove its forepaws from a horizontal bar. A cut-off time (e.g., 30 seconds) is typically used.
-
Data Analysis: The latency to withdraw the forepaws is recorded, and the effect of ML218 is compared to a vehicle control and a positive control (e.g., an A2A antagonist).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ML218 and a typical experimental workflow for its characterization.
Caption: Mechanism of ML218 action on T-type calcium channels.
Caption: Experimental workflow for the discovery and characterization of ML218.
Therapeutic Potential
The ability of ML218 to modulate neuronal excitability by inhibiting T-type calcium channels highlights its therapeutic potential for a variety of neurological disorders characterized by aberrant neuronal firing.
-
Parkinson's Disease: By inhibiting T-type calcium currents and subsequent rebound burst activity in subthalamic nucleus neurons, ML218 has shown efficacy in a preclinical model of Parkinson's disease.[1][2][3]
-
Neuropathic Pain: T-type calcium channels, particularly CaV3.2, are upregulated in dorsal root ganglion neurons in models of neuropathic pain.[4] The inhibition of these channels by ML218 suggests its potential as an analgesic for chronic pain conditions.[4]
-
Epilepsy: T-type calcium channels are known to be involved in the generation of absence seizures.[2][3] The inhibitory action of ML218 on these channels suggests its potential as an anti-epileptic drug.
Conclusion
This compound is a well-characterized, selective, and centrally active T-type calcium channel antagonist. Its robust effects in both in vitro and in vivo models make it an invaluable tool for elucidating the physiological and pathophysiological roles of T-type calcium channels. The comprehensive data presented in this guide underscore its potential as a lead compound for the development of novel therapeutics for a range of neurological disorders. Further research into the clinical applications of ML218 and similar compounds is warranted.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of selective Cav3 channel blockers for treatment of neuropathic pain - Xinmin Xie [grantome.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 7. Structural basis for human Cav3.2 inhibition by selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Figure 2, ML218 selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
The T-Type Calcium Channel Blocker ML218: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
ML218 is a potent and selective inhibitor of T-type calcium channels, which are low-voltage-activated ion channels crucial in regulating neuronal excitability and pacemaking activity.[1][2] This technical guide provides an in-depth overview of ML218's target selectivity, quantitative data on its activity, and the experimental protocols used for its characterization.
Target Calcium Channel Subtypes
ML218 demonstrates high selectivity for the T-type calcium channel family, which comprises three subtypes: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I).[1][3] It is a potent blocker of all three T-type calcium channel subtypes.[3][4][5] In contrast, ML218 shows significantly less inhibition of high-voltage-activated calcium channels, such as L-type and N-type channels, as well as other ion channels like KATP potassium channels and hERG channels.[1][4][6] This selectivity makes ML218 a valuable pharmacological tool for studying the physiological and pathological roles of T-type calcium channels.[1][3]
Quantitative Data Summary
The inhibitory activity of ML218 on T-type calcium channel subtypes has been quantified using various experimental assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Subtype | Assay Type | IC50 (nM) | Reference |
| CaV3.2 | Ca2+ Flux | 150 | [3][5][7] |
| CaV3.2 | Patch-Clamp Electrophysiology | 310 | [3][4][5] |
| CaV3.3 | Patch-Clamp Electrophysiology | 270 | [3][4][5] |
Experimental Protocols
The characterization of ML218's activity on T-type calcium channels primarily involves electrophysiological and calcium flux assays.
Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology is a gold-standard technique to directly measure the ion flow through voltage-gated calcium channels in response to membrane depolarization.
Objective: To determine the effect of ML218 on T-type calcium currents in cells expressing specific CaV subtypes or in native neurons.
General Protocol:
-
Cell Preparation: Human embryonic kidney (HEK293) cells are stably transfected to express the desired human T-type calcium channel subtype (e.g., CaV3.2 or CaV3.3). Alternatively, primary neurons that endogenously express T-type channels, such as dorsal root ganglion (DRG) neurons or subthalamic nucleus (STN) neurons, are isolated and cultured.[1][8]
-
Recording Setup: The cells are placed on the stage of an inverted microscope. A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an internal solution and brought into contact with the cell membrane.
-
Whole-Cell Configuration: A gentle suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell's interior.
-
Voltage Protocol: The membrane potential is held at a hyperpolarized level (e.g., -100 mV) to ensure the T-type channels are in a closed, ready-to-be-activated state.[8][9] Depolarizing voltage steps (e.g., to -30 mV) are then applied to elicit T-type calcium currents.[8][9]
-
Compound Application: ML218 is dissolved in an external solution and applied to the cell at various concentrations. The effect of the compound on the amplitude of the T-type calcium current is measured.
-
Data Analysis: The inhibitory effect of ML218 is quantified by measuring the reduction in the peak current amplitude at each concentration. An IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.
This method was used to determine the IC50 values for ML218 on CaV3.2 and CaV3.3 channels.[3][5]
Calcium Flux Assay
Calcium flux assays provide a high-throughput method to indirectly measure the activity of calcium channels by detecting changes in intracellular calcium concentration.
Objective: To screen and characterize compounds that modulate calcium channel activity.
General Protocol:
-
Cell Preparation: Cells expressing the target calcium channel are seeded into multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.
-
Compound Incubation: The cells are incubated with varying concentrations of ML218.
-
Depolarization: A depolarizing stimulus (e.g., a high concentration of potassium chloride) is added to the wells to activate the voltage-gated calcium channels.
-
Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity before and after depolarization.
-
Data Analysis: The inhibitory effect of ML218 is determined by the reduction in the fluorescence signal in the presence of the compound compared to the control. The IC50 value is then calculated.
This assay was utilized to determine the IC50 of ML218 on CaV3.2 channels.[3][5]
Visualizations
Voltage-Gated Calcium Channel Classification
The following diagram illustrates the classification of voltage-gated calcium channels, highlighting the T-type channels as the target of ML218.
Caption: Classification of Voltage-Gated Calcium Channels.
Electrophysiology Workflow for ML218 Characterization
The following diagram outlines the typical workflow for characterizing the effect of ML218 on T-type calcium channels using patch-clamp electrophysiology.
Caption: Patch-Clamp Electrophysiology Workflow.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Figure 2, ML218 selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The T-Type Calcium Channel Blocker ML218: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
ML218 is a potent and selective inhibitor of T-type calcium channels, which are low-voltage-activated ion channels crucial in regulating neuronal excitability and pacemaking activity.[1][2] This technical guide provides an in-depth overview of ML218's target selectivity, quantitative data on its activity, and the experimental protocols used for its characterization.
Target Calcium Channel Subtypes
ML218 demonstrates high selectivity for the T-type calcium channel family, which comprises three subtypes: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I).[1][3] It is a potent blocker of all three T-type calcium channel subtypes.[3][4][5] In contrast, ML218 shows significantly less inhibition of high-voltage-activated calcium channels, such as L-type and N-type channels, as well as other ion channels like KATP potassium channels and hERG channels.[1][4][6] This selectivity makes ML218 a valuable pharmacological tool for studying the physiological and pathological roles of T-type calcium channels.[1][3]
Quantitative Data Summary
The inhibitory activity of ML218 on T-type calcium channel subtypes has been quantified using various experimental assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Subtype | Assay Type | IC50 (nM) | Reference |
| CaV3.2 | Ca2+ Flux | 150 | [3][5][7] |
| CaV3.2 | Patch-Clamp Electrophysiology | 310 | [3][4][5] |
| CaV3.3 | Patch-Clamp Electrophysiology | 270 | [3][4][5] |
Experimental Protocols
The characterization of ML218's activity on T-type calcium channels primarily involves electrophysiological and calcium flux assays.
Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology is a gold-standard technique to directly measure the ion flow through voltage-gated calcium channels in response to membrane depolarization.
Objective: To determine the effect of ML218 on T-type calcium currents in cells expressing specific CaV subtypes or in native neurons.
General Protocol:
-
Cell Preparation: Human embryonic kidney (HEK293) cells are stably transfected to express the desired human T-type calcium channel subtype (e.g., CaV3.2 or CaV3.3). Alternatively, primary neurons that endogenously express T-type channels, such as dorsal root ganglion (DRG) neurons or subthalamic nucleus (STN) neurons, are isolated and cultured.[1][8]
-
Recording Setup: The cells are placed on the stage of an inverted microscope. A glass micropipette with a tip diameter of approximately 1-2 µm is filled with an internal solution and brought into contact with the cell membrane.
-
Whole-Cell Configuration: A gentle suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell's interior.
-
Voltage Protocol: The membrane potential is held at a hyperpolarized level (e.g., -100 mV) to ensure the T-type channels are in a closed, ready-to-be-activated state.[8][9] Depolarizing voltage steps (e.g., to -30 mV) are then applied to elicit T-type calcium currents.[8][9]
-
Compound Application: ML218 is dissolved in an external solution and applied to the cell at various concentrations. The effect of the compound on the amplitude of the T-type calcium current is measured.
-
Data Analysis: The inhibitory effect of ML218 is quantified by measuring the reduction in the peak current amplitude at each concentration. An IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.
This method was used to determine the IC50 values for ML218 on CaV3.2 and CaV3.3 channels.[3][5]
Calcium Flux Assay
Calcium flux assays provide a high-throughput method to indirectly measure the activity of calcium channels by detecting changes in intracellular calcium concentration.
Objective: To screen and characterize compounds that modulate calcium channel activity.
General Protocol:
-
Cell Preparation: Cells expressing the target calcium channel are seeded into multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.
-
Compound Incubation: The cells are incubated with varying concentrations of ML218.
-
Depolarization: A depolarizing stimulus (e.g., a high concentration of potassium chloride) is added to the wells to activate the voltage-gated calcium channels.
-
Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity before and after depolarization.
-
Data Analysis: The inhibitory effect of ML218 is determined by the reduction in the fluorescence signal in the presence of the compound compared to the control. The IC50 value is then calculated.
This assay was utilized to determine the IC50 of ML218 on CaV3.2 channels.[3][5]
Visualizations
Voltage-Gated Calcium Channel Classification
The following diagram illustrates the classification of voltage-gated calcium channels, highlighting the T-type channels as the target of ML218.
Caption: Classification of Voltage-Gated Calcium Channels.
Electrophysiology Workflow for ML218 Characterization
The following diagram outlines the typical workflow for characterizing the effect of ML218 on T-type calcium channels using patch-clamp electrophysiology.
Caption: Patch-Clamp Electrophysiology Workflow.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-Type Calcium Channels: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Figure 2, ML218 selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
ML218 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ML218 hydrochloride, a potent and selective T-type calcium channel inhibitor. This document consolidates key chemical and pharmacological data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Compound Information
| Identifier | Value | Source |
| Compound Name | This compound | Multiple Sources |
| CAS Number (ML218 free base) | 1346233-68-8 | GlpBio[1], MedKoo[2], Cayman Chemical[3] |
| CAS Number (this compound) | 2319922-08-0 | ChemBK[4] |
| Molecular Formula (hydrochloride) | C₁₉H₂₇Cl₃N₂O | PubChem[5], ChemBK[4] |
| Molecular Weight (ML218 free base) | 369.33 g/mol | MedKoo[2], Cayman Chemical[3] |
| Molecular Weight (hydrochloride) | 405.79 g/mol | Tocris Bioscience[6][7], PubChem[5] |
Pharmacological Data
ML218 is a potent and selective inhibitor of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3).[1][8] It exhibits no significant inhibition of L- or N-type calcium channels, or KATP and hERG potassium channels.[8]
| Parameter | Value | Assay | Source |
| IC₅₀ (Caᵥ3.2) | 310 nM | Patch Clamp Electrophysiology | MedChemExpress[8], GlpBio[1] |
| IC₅₀ (Caᵥ3.3) | 270 nM | Patch Clamp Electrophysiology | MedChemExpress[8], GlpBio[1] |
Signaling Pathway of ML218 in Neurons
ML218 exerts its effects by blocking T-type calcium channels, which are low-voltage activated channels that play a crucial role in regulating neuronal excitability. In conditions such as Parkinson's disease, abnormal burst firing in the subthalamic nucleus (STN) is a key pathological feature. T-type calcium channels contribute to this aberrant activity. By inhibiting these channels, ML218 reduces the calcium influx that triggers these bursts, thereby normalizing neuronal firing patterns.
Caption: Signaling pathway of ML218 in inhibiting neuronal burst firing.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is designed to measure the effect of ML218 on T-type calcium currents in isolated neurons (e.g., subthalamic nucleus neurons).
Methodology:
-
Cell Preparation: Isolate and culture target neurons on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 ATP-Mg, and 0.5 GTP-Na, adjusted to pH 7.3 with CsOH.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of T-type channels.
-
Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.
-
Perfuse the bath with a control solution and record baseline currents.
-
Apply this compound at the desired concentration (e.g., 1 µM) and record the currents again.
-
Wash out the drug to observe any reversal of the effect.
-
-
Data Analysis: Measure the peak amplitude of the T-type current before, during, and after ML218 application. Calculate the percentage of inhibition.
Caption: Workflow for in vitro electrophysiology experiment.
In Vivo Model: Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential anti-parkinsonian effects of ML218. Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a cataleptic state in rodents, which can be reversed by compounds with anti-parkinsonian activity.
Methodology:
-
Animals: Use adult male Sprague-Dawley rats.
-
Acclimatization: Acclimate the animals to the testing environment for at least one week before the experiment.
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 1, 3, 10 mg/kg).
-
After a set time (e.g., 60 minutes), administer haloperidol (e.g., 0.5 mg/kg, intraperitoneally, i.p.) to induce catalepsy.
-
-
Catalepsy Assessment (Bar Test):
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the descent latencies between the vehicle-treated and ML218-treated groups. A significant reduction in descent latency in the ML218 group indicates a reversal of catalepsy.
Caption: Workflow for the haloperidol-induced catalepsy experiment.
In Vitro Cell Proliferation Assay: Oral Cancer Cells
This protocol is to determine the effect of this compound on the proliferation of oral cancer cell lines.
Methodology:
-
Cell Culture: Culture human oral squamous carcinoma cells (e.g., Cal 27) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle-only control group.
-
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Proliferation Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value if applicable.
Caption: Workflow for the in vitro cell proliferation assay.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 4. Figure 3, ML218 reverses haloperidol-induced catalepsy in a dose-dependent manner upon oral dosing - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lack of Antiparkinsonian Effects of Systemic Injections of the Specific T-Type Calcium Channel Blocker ML218 in MPTP-Treated Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 8. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
ML218 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ML218 hydrochloride, a potent and selective T-type calcium channel inhibitor. This document consolidates key chemical and pharmacological data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Core Compound Information
| Identifier | Value | Source |
| Compound Name | This compound | Multiple Sources |
| CAS Number (ML218 free base) | 1346233-68-8 | GlpBio[1], MedKoo[2], Cayman Chemical[3] |
| CAS Number (this compound) | 2319922-08-0 | ChemBK[4] |
| Molecular Formula (hydrochloride) | C₁₉H₂₇Cl₃N₂O | PubChem[5], ChemBK[4] |
| Molecular Weight (ML218 free base) | 369.33 g/mol | MedKoo[2], Cayman Chemical[3] |
| Molecular Weight (hydrochloride) | 405.79 g/mol | Tocris Bioscience[6][7], PubChem[5] |
Pharmacological Data
ML218 is a potent and selective inhibitor of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3).[1][8] It exhibits no significant inhibition of L- or N-type calcium channels, or KATP and hERG potassium channels.[8]
| Parameter | Value | Assay | Source |
| IC₅₀ (Caᵥ3.2) | 310 nM | Patch Clamp Electrophysiology | MedChemExpress[8], GlpBio[1] |
| IC₅₀ (Caᵥ3.3) | 270 nM | Patch Clamp Electrophysiology | MedChemExpress[8], GlpBio[1] |
Signaling Pathway of ML218 in Neurons
ML218 exerts its effects by blocking T-type calcium channels, which are low-voltage activated channels that play a crucial role in regulating neuronal excitability. In conditions such as Parkinson's disease, abnormal burst firing in the subthalamic nucleus (STN) is a key pathological feature. T-type calcium channels contribute to this aberrant activity. By inhibiting these channels, ML218 reduces the calcium influx that triggers these bursts, thereby normalizing neuronal firing patterns.
Caption: Signaling pathway of ML218 in inhibiting neuronal burst firing.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is designed to measure the effect of ML218 on T-type calcium currents in isolated neurons (e.g., subthalamic nucleus neurons).
Methodology:
-
Cell Preparation: Isolate and culture target neurons on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 ATP-Mg, and 0.5 GTP-Na, adjusted to pH 7.3 with CsOH.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of T-type channels.
-
Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.
-
Perfuse the bath with a control solution and record baseline currents.
-
Apply this compound at the desired concentration (e.g., 1 µM) and record the currents again.
-
Wash out the drug to observe any reversal of the effect.
-
-
Data Analysis: Measure the peak amplitude of the T-type current before, during, and after ML218 application. Calculate the percentage of inhibition.
Caption: Workflow for in vitro electrophysiology experiment.
In Vivo Model: Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential anti-parkinsonian effects of ML218. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents, which can be reversed by compounds with anti-parkinsonian activity.
Methodology:
-
Animals: Use adult male Sprague-Dawley rats.
-
Acclimatization: Acclimate the animals to the testing environment for at least one week before the experiment.
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 1, 3, 10 mg/kg).
-
After a set time (e.g., 60 minutes), administer haloperidol (e.g., 0.5 mg/kg, intraperitoneally, i.p.) to induce catalepsy.
-
-
Catalepsy Assessment (Bar Test):
-
At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the descent latencies between the vehicle-treated and ML218-treated groups. A significant reduction in descent latency in the ML218 group indicates a reversal of catalepsy.
Caption: Workflow for the haloperidol-induced catalepsy experiment.
In Vitro Cell Proliferation Assay: Oral Cancer Cells
This protocol is to determine the effect of this compound on the proliferation of oral cancer cell lines.
Methodology:
-
Cell Culture: Culture human oral squamous carcinoma cells (e.g., Cal 27) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle-only control group.
-
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Proliferation Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value if applicable.
Caption: Workflow for the in vitro cell proliferation assay.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 4. Figure 3, ML218 reverses haloperidol-induced catalepsy in a dose-dependent manner upon oral dosing - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Lack of Antiparkinsonian Effects of Systemic Injections of the Specific T-Type Calcium Channel Blocker ML218 in MPTP-Treated Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 8. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of ML218 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels.[1][2] T-type calcium channels, particularly the subtypes CaV3.1, CaV3.2, and CaV3.3, are implicated in a variety of neurological and psychiatric disorders, including epilepsy, pain, and sleep disorders.[1][2] ML218 has emerged as a valuable chemical probe for studying the physiological and pathological roles of these channels.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, potency, and selectivity, along with detailed experimental protocols and visual representations of key concepts.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro characterization of this compound.
Table 1: Inhibitory Potency of ML218 Against T-type Calcium Channels
| Channel Subtype | Assay Type | IC50 (nM) | Reference |
| CaV3.2 | Patch-clamp Electrophysiology | 310 | [1][2] |
| CaV3.3 | Patch-clamp Electrophysiology | 270 | [1][2] |
| CaV3.2 | Calcium Flux Assay | 150 | [1][2] |
Table 2: Selectivity Profile of ML218
| Channel/Receptor | Activity | Reference |
| L-type Calcium Channels | No significant inhibition | [3] |
| N-type Calcium Channels | No significant inhibition | [3] |
| KATP Potassium Channels | No significant inhibition | [3] |
| hERG Potassium Channels | No significant inhibition | [3] |
Mechanism of Action
ML218 acts as a direct pore blocker of T-type calcium channels. Cryo-electron microscopy studies have revealed that ML218 binds within the central cavity of the channel. Specifically, the 3,5-dichlorobenzamide group of the molecule projects into the fenestration between domains II and III, while its hydrophobic tail occupies the central cavity, physically obstructing the flow of calcium ions. This mechanism of action contributes to its state-dependent inhibition of the channel.
Experimental Protocols
Disclaimer: The detailed, step-by-step protocols from the original characterization study by Xiang et al. (2011) are not publicly available. The following protocols are representative reconstructions based on the methods described in the publication and standard laboratory practices.
Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of ML218 on T-type calcium currents in a whole-cell patch-clamp configuration.
1. Cell Preparation:
-
Culture cells expressing the T-type calcium channel subtype of interest (e.g., HEK293 cells stably expressing CaV3.2 or CaV3.3) on glass coverslips.
-
Alternatively, use primary neurons known to endogenously express T-type calcium channels, such as dorsal root ganglion (DRG) or subthalamic nucleus (STN) neurons.[1]
2. Solutions:
-
External Solution (in mM): 140 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
3. Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the recording pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV to ensure the availability of T-type calcium channels.
-
Elicit T-type calcium currents by applying a depolarizing voltage step to -30 mV.
-
Establish a stable baseline recording of the T-type calcium current.
-
Perfuse the chamber with the external solution containing various concentrations of this compound.
-
Record the inhibition of the T-type calcium current at each concentration.
4. Data Analysis:
-
Measure the peak inward current at each ML218 concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the normalized current as a function of the ML218 concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
Calcium Flux Assay
This assay provides a higher-throughput method to assess the inhibitory activity of ML218 on T-type calcium channels.
1. Cell Preparation:
-
Plate cells expressing the T-type calcium channel of interest in a 96-well or 384-well black-walled, clear-bottom microplate.
-
Allow the cells to adhere and form a confluent monolayer.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a ratiometric dye like Indo-1 AM).
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.
-
Wash the cells with a physiological salt solution to remove excess dye.
3. Assay Procedure:
-
Add various concentrations of this compound to the wells and incubate for a predetermined time.
-
Place the microplate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading.
-
Inject a depolarizing stimulus (e.g., a solution with elevated potassium concentration) to activate the T-type calcium channels.
-
Record the change in fluorescence intensity over time, which corresponds to the influx of calcium.
4. Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the ΔF in the presence of ML218 to the control wells (no compound).
-
Plot the normalized response as a function of ML218 concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: T-type calcium channel signaling pathway and the inhibitory action of ML218.
Caption: Experimental workflow for the discovery and characterization of ML218.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isthmin is a novel secreted angiogenesis inhibitor that inhibits tumour growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vitro Characterization of ML218 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels.[1][2] T-type calcium channels, particularly the subtypes CaV3.1, CaV3.2, and CaV3.3, are implicated in a variety of neurological and psychiatric disorders, including epilepsy, pain, and sleep disorders.[1][2] ML218 has emerged as a valuable chemical probe for studying the physiological and pathological roles of these channels.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, potency, and selectivity, along with detailed experimental protocols and visual representations of key concepts.
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro characterization of this compound.
Table 1: Inhibitory Potency of ML218 Against T-type Calcium Channels
| Channel Subtype | Assay Type | IC50 (nM) | Reference |
| CaV3.2 | Patch-clamp Electrophysiology | 310 | [1][2] |
| CaV3.3 | Patch-clamp Electrophysiology | 270 | [1][2] |
| CaV3.2 | Calcium Flux Assay | 150 | [1][2] |
Table 2: Selectivity Profile of ML218
| Channel/Receptor | Activity | Reference |
| L-type Calcium Channels | No significant inhibition | [3] |
| N-type Calcium Channels | No significant inhibition | [3] |
| KATP Potassium Channels | No significant inhibition | [3] |
| hERG Potassium Channels | No significant inhibition | [3] |
Mechanism of Action
ML218 acts as a direct pore blocker of T-type calcium channels. Cryo-electron microscopy studies have revealed that ML218 binds within the central cavity of the channel. Specifically, the 3,5-dichlorobenzamide (B1294675) group of the molecule projects into the fenestration between domains II and III, while its hydrophobic tail occupies the central cavity, physically obstructing the flow of calcium ions. This mechanism of action contributes to its state-dependent inhibition of the channel.
Experimental Protocols
Disclaimer: The detailed, step-by-step protocols from the original characterization study by Xiang et al. (2011) are not publicly available. The following protocols are representative reconstructions based on the methods described in the publication and standard laboratory practices.
Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of ML218 on T-type calcium currents in a whole-cell patch-clamp configuration.
1. Cell Preparation:
-
Culture cells expressing the T-type calcium channel subtype of interest (e.g., HEK293 cells stably expressing CaV3.2 or CaV3.3) on glass coverslips.
-
Alternatively, use primary neurons known to endogenously express T-type calcium channels, such as dorsal root ganglion (DRG) or subthalamic nucleus (STN) neurons.[1]
2. Solutions:
-
External Solution (in mM): 140 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
3. Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the recording pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV to ensure the availability of T-type calcium channels.
-
Elicit T-type calcium currents by applying a depolarizing voltage step to -30 mV.
-
Establish a stable baseline recording of the T-type calcium current.
-
Perfuse the chamber with the external solution containing various concentrations of this compound.
-
Record the inhibition of the T-type calcium current at each concentration.
4. Data Analysis:
-
Measure the peak inward current at each ML218 concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the normalized current as a function of the ML218 concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
Calcium Flux Assay
This assay provides a higher-throughput method to assess the inhibitory activity of ML218 on T-type calcium channels.
1. Cell Preparation:
-
Plate cells expressing the T-type calcium channel of interest in a 96-well or 384-well black-walled, clear-bottom microplate.
-
Allow the cells to adhere and form a confluent monolayer.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a ratiometric dye like Indo-1 AM).
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.
-
Wash the cells with a physiological salt solution to remove excess dye.
3. Assay Procedure:
-
Add various concentrations of this compound to the wells and incubate for a predetermined time.
-
Place the microplate in a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a baseline fluorescence reading.
-
Inject a depolarizing stimulus (e.g., a solution with elevated potassium concentration) to activate the T-type calcium channels.
-
Record the change in fluorescence intensity over time, which corresponds to the influx of calcium.
4. Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the ΔF in the presence of ML218 to the control wells (no compound).
-
Plot the normalized response as a function of ML218 concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: T-type calcium channel signaling pathway and the inhibitory action of ML218.
Caption: Experimental workflow for the discovery and characterization of ML218.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isthmin is a novel secreted angiogenesis inhibitor that inhibits tumour growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ML218 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of ML218 hydrochloride, a potent and selective T-type calcium channel inhibitor. The information is compiled from preclinical studies and is intended to support further research and development efforts.
Introduction
This compound is a novel, centrally active T-type calcium channel inhibitor that has demonstrated potential therapeutic effects in various neurological and pathological conditions.[1][2] As a selective blocker of Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3 channels, ML218 offers a valuable tool for investigating the role of these channels in cellular function and disease.[3][4] This document summarizes the key pharmacokinetic and pharmacodynamic characteristics of ML218, details the experimental methodologies used in its evaluation, and visualizes its mechanism of action and experimental workflows.
Pharmacodynamics
ML218 exerts its pharmacological effects primarily through the inhibition of T-type calcium channels, which are low-voltage-activated channels involved in a variety of physiological processes, including neuronal excitability and signaling.[4]
In Vitro Activity
ML218 is a potent inhibitor of T-type calcium channels, with IC50 values of 310 nM for Ca(v)3.2 and 270 nM for Ca(v)3.3.[3][4] In electrophysiology studies on subthalamic nucleus (STN) neurons, 3 µM of ML218 was shown to inhibit over 50% of the low-threshold spike (LTS) amplitude and depress over 60% of rebound burst activity. The compound displays selectivity for T-type channels over L-type and N-type calcium channels, as well as KATP and hERG potassium channels.[5]
In Vivo Efficacy
The in vivo efficacy of ML218 has been evaluated in several preclinical models:
-
Parkinson's Disease Model: In a haloperidol-induced catalepsy model in rats, a preclinical model for Parkinson's disease, orally administered ML218 was found to be efficacious in a dose-dependent manner.[3]
-
Cerebral Ischemia-Reperfusion Injury: In a mouse model of cerebral ischemia-reperfusion (CI/R) injury, intraperitoneal administration of ML218 (5 mg/kg and 10 mg/kg) was observed to ameliorate behavioral impairments and reduce cerebral infarction and edema.[1][2]
-
Oral Cancer: ML218 has been shown to inhibit the proliferation of Cal 27 oral cancer cells, suggesting a potential role in cancer research.[2]
-
MPTP-Treated Monkey Model: In contrast to rodent models, systemic injections of ML218 (1, 10, or 30 mg/kg) did not demonstrate specific antiparkinsonian effects in MPTP-treated parkinsonian monkeys, with sedative effects being noted.[6]
Pharmacokinetics
ML218 is orally active and demonstrates the ability to penetrate the blood-brain barrier.[5] Its pharmacokinetic profile has been characterized in rats and monkeys.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of ML218.
Table 1: In Vitro DMPK Parameters of ML218 [4]
| Parameter | Rat | Human |
| Plasma Protein Binding (fu) | 9.1% | 3.3% |
| Intrinsic Clearance (CLint) in Liver Microsomes | 115 mL/min/kg (High) | 12.7 mL/min/kg (Low to Moderate) |
Table 2: In Vivo Pharmacokinetic Parameters of ML218 in Rats [5]
| Route | Dose (mg/kg) | Mean Residence Time (MRT) | Terminal Half-life (t1/2) |
| IV | 1 | ~7 h | 7 h |
Table 3: Plasma and Brain Concentrations of ML218 in Rats [5]
| Dose (mg/kg, p.o.) | Free Plasma Concentration | Free Brain Concentration |
| 3 | 98 nM | 1.66 µM |
| 10 | 282 nM | 5.03 µM |
| 30 | 1.2 µM | 17.7 µM |
Table 4: Pharmacokinetic Parameters of ML218 in MPTP-Treated Monkeys [6]
| Route | Peak CSF Concentration Time |
| s.c. | 1-2 h |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Haloperidol-Induced Catalepsy in Rats
-
Objective: To assess the anti-Parkinsonian efficacy of ML218.
-
Method:
-
A cataleptic state is induced in rats by the administration of the dopamine (B1211576) antagonist haloperidol (B65202) (0.75 mg/kg).
-
Test compounds (ML218) are administered orally in a dose-dependent manner.
-
The reversal of the cataleptic state is measured to determine the efficacy of the test compound. Catalepsy is often assessed using the bar test, where the time it takes for the animal to remove its forepaws from an elevated bar is measured.
-
Cerebral Ischemia-Reperfusion (CI/R) Injury in Mice
-
Objective: To evaluate the neuroprotective effects of ML218 in a model of stroke.
-
Method:
-
CI/R injury is induced in Swiss Albino mice by the occlusion of the common carotid arteries, followed by reperfusion.[1][2]
-
ML218 is administered intraperitoneally at doses of 5 mg/kg and 10 mg/kg.[1][2]
-
Assessments include behavioral tests (e.g., learning, memory, motor coordination), measurement of cerebral infarction and edema, and histopathological analysis.[1][2]
-
MPTP-Treated Monkey Model of Parkinson's Disease
-
Objective: To evaluate the antiparkinsonian effects of ML218 in a primate model.
-
Method:
-
Rhesus monkeys are chronically treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce a stable parkinsonian state.[6]
-
ML218 is administered via systemic injection at doses of 1, 10, or 30 mg/kg.[6]
-
Behavioral effects are monitored to assess for any antiparkinsonian activity.[6]
-
Cal 27 Oral Cancer Cell Proliferation Assay
-
Objective: To determine the effect of ML218 on the proliferation of oral cancer cells.
-
Method:
-
Cal 27 oral squamous carcinoma cells are cultured in appropriate media.
-
Cells are treated with this compound.
-
Cell proliferation is measured using standard assays such as the MTT or Alamar Blue assay to determine the inhibitory effect of the compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by ML218 and the workflows of key experiments.
Conclusion
This compound is a valuable research tool for studying the role of T-type calcium channels in health and disease. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetration, coupled with its potent and selective pharmacodynamic activity, makes it a promising candidate for further investigation. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research and drug development efforts centered on ML218 and other T-type calcium channel modulators.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. ML218 modulates calcium binding protein, oxidative stress, and inflammation during ischemia-reperfusion brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of Antiparkinsonian Effects of Systemic Injections of the Specific T-type Calcium Channel Blocker ML218 in MPTP-Treated Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ML218 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of ML218 hydrochloride, a potent and selective T-type calcium channel inhibitor. The information is compiled from preclinical studies and is intended to support further research and development efforts.
Introduction
This compound is a novel, centrally active T-type calcium channel inhibitor that has demonstrated potential therapeutic effects in various neurological and pathological conditions.[1][2] As a selective blocker of Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3 channels, ML218 offers a valuable tool for investigating the role of these channels in cellular function and disease.[3][4] This document summarizes the key pharmacokinetic and pharmacodynamic characteristics of ML218, details the experimental methodologies used in its evaluation, and visualizes its mechanism of action and experimental workflows.
Pharmacodynamics
ML218 exerts its pharmacological effects primarily through the inhibition of T-type calcium channels, which are low-voltage-activated channels involved in a variety of physiological processes, including neuronal excitability and signaling.[4]
In Vitro Activity
ML218 is a potent inhibitor of T-type calcium channels, with IC50 values of 310 nM for Ca(v)3.2 and 270 nM for Ca(v)3.3.[3][4] In electrophysiology studies on subthalamic nucleus (STN) neurons, 3 µM of ML218 was shown to inhibit over 50% of the low-threshold spike (LTS) amplitude and depress over 60% of rebound burst activity. The compound displays selectivity for T-type channels over L-type and N-type calcium channels, as well as KATP and hERG potassium channels.[5]
In Vivo Efficacy
The in vivo efficacy of ML218 has been evaluated in several preclinical models:
-
Parkinson's Disease Model: In a haloperidol-induced catalepsy model in rats, a preclinical model for Parkinson's disease, orally administered ML218 was found to be efficacious in a dose-dependent manner.[3]
-
Cerebral Ischemia-Reperfusion Injury: In a mouse model of cerebral ischemia-reperfusion (CI/R) injury, intraperitoneal administration of ML218 (5 mg/kg and 10 mg/kg) was observed to ameliorate behavioral impairments and reduce cerebral infarction and edema.[1][2]
-
Oral Cancer: ML218 has been shown to inhibit the proliferation of Cal 27 oral cancer cells, suggesting a potential role in cancer research.[2]
-
MPTP-Treated Monkey Model: In contrast to rodent models, systemic injections of ML218 (1, 10, or 30 mg/kg) did not demonstrate specific antiparkinsonian effects in MPTP-treated parkinsonian monkeys, with sedative effects being noted.[6]
Pharmacokinetics
ML218 is orally active and demonstrates the ability to penetrate the blood-brain barrier.[5] Its pharmacokinetic profile has been characterized in rats and monkeys.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of ML218.
Table 1: In Vitro DMPK Parameters of ML218 [4]
| Parameter | Rat | Human |
| Plasma Protein Binding (fu) | 9.1% | 3.3% |
| Intrinsic Clearance (CLint) in Liver Microsomes | 115 mL/min/kg (High) | 12.7 mL/min/kg (Low to Moderate) |
Table 2: In Vivo Pharmacokinetic Parameters of ML218 in Rats [5]
| Route | Dose (mg/kg) | Mean Residence Time (MRT) | Terminal Half-life (t1/2) |
| IV | 1 | ~7 h | 7 h |
Table 3: Plasma and Brain Concentrations of ML218 in Rats [5]
| Dose (mg/kg, p.o.) | Free Plasma Concentration | Free Brain Concentration |
| 3 | 98 nM | 1.66 µM |
| 10 | 282 nM | 5.03 µM |
| 30 | 1.2 µM | 17.7 µM |
Table 4: Pharmacokinetic Parameters of ML218 in MPTP-Treated Monkeys [6]
| Route | Peak CSF Concentration Time |
| s.c. | 1-2 h |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Haloperidol-Induced Catalepsy in Rats
-
Objective: To assess the anti-Parkinsonian efficacy of ML218.
-
Method:
-
A cataleptic state is induced in rats by the administration of the dopamine antagonist haloperidol (0.75 mg/kg).
-
Test compounds (ML218) are administered orally in a dose-dependent manner.
-
The reversal of the cataleptic state is measured to determine the efficacy of the test compound. Catalepsy is often assessed using the bar test, where the time it takes for the animal to remove its forepaws from an elevated bar is measured.
-
Cerebral Ischemia-Reperfusion (CI/R) Injury in Mice
-
Objective: To evaluate the neuroprotective effects of ML218 in a model of stroke.
-
Method:
-
CI/R injury is induced in Swiss Albino mice by the occlusion of the common carotid arteries, followed by reperfusion.[1][2]
-
ML218 is administered intraperitoneally at doses of 5 mg/kg and 10 mg/kg.[1][2]
-
Assessments include behavioral tests (e.g., learning, memory, motor coordination), measurement of cerebral infarction and edema, and histopathological analysis.[1][2]
-
MPTP-Treated Monkey Model of Parkinson's Disease
-
Objective: To evaluate the antiparkinsonian effects of ML218 in a primate model.
-
Method:
Cal 27 Oral Cancer Cell Proliferation Assay
-
Objective: To determine the effect of ML218 on the proliferation of oral cancer cells.
-
Method:
-
Cal 27 oral squamous carcinoma cells are cultured in appropriate media.
-
Cells are treated with this compound.
-
Cell proliferation is measured using standard assays such as the MTT or Alamar Blue assay to determine the inhibitory effect of the compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by ML218 and the workflows of key experiments.
Conclusion
This compound is a valuable research tool for studying the role of T-type calcium channels in health and disease. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetration, coupled with its potent and selective pharmacodynamic activity, makes it a promising candidate for further investigation. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research and drug development efforts centered on ML218 and other T-type calcium channel modulators.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. ML218 modulates calcium binding protein, oxidative stress, and inflammation during ischemia-reperfusion brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of Antiparkinsonian Effects of Systemic Injections of the Specific T-type Calcium Channel Blocker ML218 in MPTP-Treated Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
ML218 Hydrochloride: A Comprehensive Technical Profile of its Ion Channel Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels, demonstrating significant promise as a chemical probe for studying the physiological and pathological roles of these channels. This technical guide provides an in-depth analysis of the selectivity profile of ML218 against other ion channels, supported by detailed experimental methodologies and visual representations of associated signaling pathways. The data presented herein is intended to equip researchers and drug development professionals with the critical information necessary to effectively utilize ML218 in their investigations.
Introduction
Voltage-gated calcium channels (VGCCs) are fundamental in regulating a myriad of cellular processes, including neurotransmission, muscle contraction, and gene expression. Among the various types of VGCCs, the low-voltage-activated T-type calcium channels (Cav3) have emerged as critical players in neuronal excitability and pacemaking activity. Dysregulation of T-type calcium channels has been implicated in a range of neurological and cardiovascular disorders. This compound has been identified as a highly selective inhibitor of the Cav3 family of channels, making it an invaluable tool for dissecting their complex functions. This guide offers a detailed examination of its selectivity, the experimental procedures used for its characterization, and the signaling pathways it modulates.
Selectivity Profile of this compound
The selectivity of this compound has been rigorously assessed against a panel of ion channels and other molecular targets. The compound exhibits high potency for T-type calcium channels, with significantly lower activity at other ion channels, receptors, and transporters.
Primary Targets: T-type Calcium Channels
ML218 demonstrates potent inhibition of Cav3.2 and Cav3.3 isoforms. The half-maximal inhibitory concentrations (IC50) were determined using patch-clamp electrophysiology.
| Ion Channel Subtype | IC50 (nM) |
| Cav3.2 | 310 |
| Cav3.3 | 270 |
Off-Target Screening
ML218 was evaluated in a comprehensive Lead Profiling Screen, a binding assay panel consisting of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters, at a concentration of 10 µM. In this broad panel, ML218 showed significant binding (>50% inhibition of radioligand binding) to only two targets: the sodium channel site 2 and the sigma 1 receptor[1].
Further targeted assessments revealed a lack of significant inhibitory activity at other key ion channels at a concentration of 10 µM[1]:
| Ion Channel/Target | % Inhibition @ 10 µM |
| L-type Calcium Channels | 17 |
| N-type Calcium Channels | 49 |
| KATP Potassium Channel | 4 |
| hERG | 48 |
Experimental Protocols
The determination of the selectivity profile of this compound relies on robust and precise experimental methodologies. The following sections detail the key experimental protocols employed.
Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Channels
The potency of ML218 on Cav3.2 and Cav3.3 channels was determined using automated whole-cell patch-clamp electrophysiology.
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human Cav3.2 or Cav3.3 channels.
Electrophysiological Recordings:
-
Apparatus: IonWorks Quattro automated patch-clamp system.
-
Recording Configuration: Whole-cell.
-
Voltage Protocol: From a holding potential of -90 mV, the cells were depolarized to -20 mV for 200 ms (B15284909) to elicit T-type calcium currents. This pulse was applied at a frequency of 0.2 Hz[1].
-
External (Extracellular) Solution: Composition not explicitly detailed in the primary literature, but a typical solution for recording T-type calcium currents would contain (in mM): CsCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4 with CsOH.
-
Internal (Intracellular) Solution: Composition not explicitly detailed, but a representative internal solution would contain (in mM): CsF, CsCl, EGTA, and HEPES, with the pH adjusted to 7.2 with CsOH.
-
Data Analysis: Dose-response curves were generated by measuring the inhibition of the peak current amplitude at various concentrations of ML218. The IC50 values were calculated from these curves[1].
Experimental Workflow for Whole-Cell Patch-Clamp Assay
Caption: Workflow for determining ML218 IC50 on T-type calcium channels.
Radioligand Binding Assays (Lead Profiling Screen)
The broad selectivity screening of ML218 was performed using a panel of radioligand binding assays.
General Protocol:
-
Assay Principle: This method measures the ability of a test compound (ML218) to displace a known radiolabeled ligand from its target receptor, transporter, or ion channel.
-
Procedure:
-
A specific membrane preparation or purified protein expressing the target of interest is incubated with a specific radioligand.
-
ML218 is added at a fixed concentration (10 µM).
-
Following incubation to allow for binding equilibrium, the bound and free radioligand are separated.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Interpretation: The percentage inhibition of radioligand binding by ML218 is calculated by comparing the radioactivity in the presence of ML218 to the control (no compound) and a non-specific binding control. A significant interaction is typically defined as >50% inhibition.
Signaling Pathways
T-type Calcium Channel Signaling in Neurons
T-type calcium channels play a crucial role in shaping neuronal excitability and signaling. Their activation at subthreshold membrane potentials allows for the generation of low-threshold calcium spikes, which can trigger burst firing of action potentials. This mode of firing is important in various physiological processes, including rhythmic activities in the thalamus, and has been implicated in pathological conditions like epilepsy. The influx of Ca2+ through T-type channels can also activate various downstream signaling cascades.
T-type Calcium Channel Signaling Cascade
Caption: ML218 inhibits T-type calcium channel-mediated signaling.
Off-Target Interactions: Sigma-1 Receptor and Sodium Channel Site 2
ML218 has been shown to interact with the sigma-1 receptor and the sodium channel site 2.
-
Sigma-1 Receptor: The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses. Ligands of the sigma-1 receptor can influence the activity of various ion channels and GPCRs. The functional consequence of ML218 binding to the sigma-1 receptor is not yet fully elucidated.
-
Sodium Channel Site 2: This site is a well-characterized binding pocket on voltage-gated sodium channels. Ligands that bind to this site can modulate channel gating, often leading to an inhibition of channel activity. The precise effect of ML218 on sodium channel function via this interaction requires further investigation.
Potential Off-Target Signaling of ML218
Caption: Potential off-target interactions of ML218.
Conclusion
This compound is a highly selective and potent inhibitor of T-type calcium channels. Its favorable selectivity profile, with minimal off-target activity at a wide range of other ion channels and receptors, establishes it as a valuable pharmacological tool for investigating the roles of Cav3 channels in health and disease. The detailed experimental protocols and an understanding of the associated signaling pathways provided in this guide will aid researchers in the design and interpretation of their studies using this important chemical probe. Further investigation into the functional consequences of its interactions with the sigma-1 receptor and sodium channel site 2 will provide a more complete understanding of its pharmacological profile.
References
ML218 Hydrochloride: A Comprehensive Technical Profile of its Ion Channel Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels, demonstrating significant promise as a chemical probe for studying the physiological and pathological roles of these channels. This technical guide provides an in-depth analysis of the selectivity profile of ML218 against other ion channels, supported by detailed experimental methodologies and visual representations of associated signaling pathways. The data presented herein is intended to equip researchers and drug development professionals with the critical information necessary to effectively utilize ML218 in their investigations.
Introduction
Voltage-gated calcium channels (VGCCs) are fundamental in regulating a myriad of cellular processes, including neurotransmission, muscle contraction, and gene expression. Among the various types of VGCCs, the low-voltage-activated T-type calcium channels (Cav3) have emerged as critical players in neuronal excitability and pacemaking activity. Dysregulation of T-type calcium channels has been implicated in a range of neurological and cardiovascular disorders. This compound has been identified as a highly selective inhibitor of the Cav3 family of channels, making it an invaluable tool for dissecting their complex functions. This guide offers a detailed examination of its selectivity, the experimental procedures used for its characterization, and the signaling pathways it modulates.
Selectivity Profile of this compound
The selectivity of this compound has been rigorously assessed against a panel of ion channels and other molecular targets. The compound exhibits high potency for T-type calcium channels, with significantly lower activity at other ion channels, receptors, and transporters.
Primary Targets: T-type Calcium Channels
ML218 demonstrates potent inhibition of Cav3.2 and Cav3.3 isoforms. The half-maximal inhibitory concentrations (IC50) were determined using patch-clamp electrophysiology.
| Ion Channel Subtype | IC50 (nM) |
| Cav3.2 | 310 |
| Cav3.3 | 270 |
Off-Target Screening
ML218 was evaluated in a comprehensive Lead Profiling Screen, a binding assay panel consisting of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters, at a concentration of 10 µM. In this broad panel, ML218 showed significant binding (>50% inhibition of radioligand binding) to only two targets: the sodium channel site 2 and the sigma 1 receptor[1].
Further targeted assessments revealed a lack of significant inhibitory activity at other key ion channels at a concentration of 10 µM[1]:
| Ion Channel/Target | % Inhibition @ 10 µM |
| L-type Calcium Channels | 17 |
| N-type Calcium Channels | 49 |
| KATP Potassium Channel | 4 |
| hERG | 48 |
Experimental Protocols
The determination of the selectivity profile of this compound relies on robust and precise experimental methodologies. The following sections detail the key experimental protocols employed.
Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Channels
The potency of ML218 on Cav3.2 and Cav3.3 channels was determined using automated whole-cell patch-clamp electrophysiology.
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human Cav3.2 or Cav3.3 channels.
Electrophysiological Recordings:
-
Apparatus: IonWorks Quattro automated patch-clamp system.
-
Recording Configuration: Whole-cell.
-
Voltage Protocol: From a holding potential of -90 mV, the cells were depolarized to -20 mV for 200 ms to elicit T-type calcium currents. This pulse was applied at a frequency of 0.2 Hz[1].
-
External (Extracellular) Solution: Composition not explicitly detailed in the primary literature, but a typical solution for recording T-type calcium currents would contain (in mM): CsCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4 with CsOH.
-
Internal (Intracellular) Solution: Composition not explicitly detailed, but a representative internal solution would contain (in mM): CsF, CsCl, EGTA, and HEPES, with the pH adjusted to 7.2 with CsOH.
-
Data Analysis: Dose-response curves were generated by measuring the inhibition of the peak current amplitude at various concentrations of ML218. The IC50 values were calculated from these curves[1].
Experimental Workflow for Whole-Cell Patch-Clamp Assay
Caption: Workflow for determining ML218 IC50 on T-type calcium channels.
Radioligand Binding Assays (Lead Profiling Screen)
The broad selectivity screening of ML218 was performed using a panel of radioligand binding assays.
General Protocol:
-
Assay Principle: This method measures the ability of a test compound (ML218) to displace a known radiolabeled ligand from its target receptor, transporter, or ion channel.
-
Procedure:
-
A specific membrane preparation or purified protein expressing the target of interest is incubated with a specific radioligand.
-
ML218 is added at a fixed concentration (10 µM).
-
Following incubation to allow for binding equilibrium, the bound and free radioligand are separated.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Interpretation: The percentage inhibition of radioligand binding by ML218 is calculated by comparing the radioactivity in the presence of ML218 to the control (no compound) and a non-specific binding control. A significant interaction is typically defined as >50% inhibition.
Signaling Pathways
T-type Calcium Channel Signaling in Neurons
T-type calcium channels play a crucial role in shaping neuronal excitability and signaling. Their activation at subthreshold membrane potentials allows for the generation of low-threshold calcium spikes, which can trigger burst firing of action potentials. This mode of firing is important in various physiological processes, including rhythmic activities in the thalamus, and has been implicated in pathological conditions like epilepsy. The influx of Ca2+ through T-type channels can also activate various downstream signaling cascades.
T-type Calcium Channel Signaling Cascade
Caption: ML218 inhibits T-type calcium channel-mediated signaling.
Off-Target Interactions: Sigma-1 Receptor and Sodium Channel Site 2
ML218 has been shown to interact with the sigma-1 receptor and the sodium channel site 2.
-
Sigma-1 Receptor: The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses. Ligands of the sigma-1 receptor can influence the activity of various ion channels and GPCRs. The functional consequence of ML218 binding to the sigma-1 receptor is not yet fully elucidated.
-
Sodium Channel Site 2: This site is a well-characterized binding pocket on voltage-gated sodium channels. Ligands that bind to this site can modulate channel gating, often leading to an inhibition of channel activity. The precise effect of ML218 on sodium channel function via this interaction requires further investigation.
Potential Off-Target Signaling of ML218
Caption: Potential off-target interactions of ML218.
Conclusion
This compound is a highly selective and potent inhibitor of T-type calcium channels. Its favorable selectivity profile, with minimal off-target activity at a wide range of other ion channels and receptors, establishes it as a valuable pharmacological tool for investigating the roles of Cav3 channels in health and disease. The detailed experimental protocols and an understanding of the associated signaling pathways provided in this guide will aid researchers in the design and interpretation of their studies using this important chemical probe. Further investigation into the functional consequences of its interactions with the sigma-1 receptor and sodium channel site 2 will provide a more complete understanding of its pharmacological profile.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Initial Biological Activity of ML218 Hydrochloride
This document provides a comprehensive overview of the initial studies concerning the biological activity of this compound, a novel and selective T-type calcium channel inhibitor. The information presented herein is intended for professionals in the fields of pharmacology, neuroscience, and drug development to facilitate further research and understanding of this compound.
Core Mechanism of Action
This compound has been identified as a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][2] Its primary biological activity stems from its ability to block these channels, which are known to play a crucial role in various physiological processes, particularly in the central nervous system. The inhibition of T-type calcium channels by ML218 leads to a reduction in the abnormal burst firing of neurons in the subthalamic nucleus (STN), suggesting its therapeutic potential for neurological disorders such as Parkinson's disease.[1][2][3][4] Studies have shown that ML218 is orally efficacious and can penetrate the blood-brain barrier.[1][5]
Signaling Pathway of ML218 in Subthalamic Nucleus (STN) Neurons
Caption: Signaling pathway of this compound in STN neurons.
Quantitative Data on Biological Activity
The inhibitory activity of ML218 has been quantified using various in vitro assays. The following tables summarize the key potency and pharmacokinetic parameters.
In Vitro Potency of ML218
| Target | Assay Type | IC50 (nM) | Reference |
| CaV3.2 | Calcium (Ca²⁺) Flux | 150 | [1][2] |
| CaV3.2 | Patch Clamp Electrophysiology | 310 | [1][2][5][6] |
| CaV3.3 | Patch Clamp Electrophysiology | 270 | [1][2][5][6] |
Note: ML218 shows no significant inhibition of L- or N-type calcium channels, or KATP (Kir6) and hERG (KV11.1) potassium channels.[5]
Pharmacokinetic Properties of ML218
| Parameter | Species | Value | Reference |
| Intrinsic Clearance (CLint) | Rat Liver Microsomes | 115 mL/min/kg | [5] |
| Intrinsic Clearance (CLint) | Human Liver Microsomes | 12.7 mL/min/kg | [5] |
| Mean Residence Time (MRT) | Rat (1 mg/kg, IV) | ~7 hours | [5] |
| Terminal Half-life (t1/2) | Rat (1 mg/kg, IV) | ~7 hours | [5] |
| Peak Cerebrospinal Fluid (CSF) Concentration | Rhesus Monkey (s.c.) | 1-2 hours post-administration | [6][7] |
Experimental Protocols
The following sections detail the methodologies employed in the initial studies to characterize the biological activity of this compound.
In Vitro Assays
This technique was utilized to determine the IC50 values of ML218 on T-type calcium channels and to assess its effects on neuronal activity in the subthalamic nucleus (STN).[1][2]
-
Cell Preparation: STN neurons were acutely dissociated from rat brain slices.
-
Recording Configuration: Whole-cell patch-clamp recordings were performed.
-
Voltage-Clamp Protocol (for T-type current):
-
Neurons were held at a hyperpolarized membrane potential to allow for the recovery of T-type channels from inactivation.
-
A depolarizing voltage step was applied to elicit T-type calcium currents.
-
ML218 was applied at various concentrations to determine the dose-dependent inhibition of the current and calculate the IC50 value.[1]
-
-
Current-Clamp Protocol (for LTS and Rebound Bursting):
-
A hyperpolarizing current pulse was injected to trigger a low-threshold spike (LTS) upon its termination.[1]
-
A hyperpolarizing current pulse followed by a depolarizing current pulse was used to induce rebound burst activity.[1]
-
The effects of 3 µM ML218 on the amplitude of the LTS and the number of rebound spikes were measured.[1]
-
Caption: Experimental workflow for patch-clamp electrophysiology.
In Vivo Models
This preclinical model for Parkinson's disease was used to evaluate the in vivo efficacy of ML218.[1]
-
Induction of Catalepsy: Rats were administered haloperidol (B65202) (e.g., 0.75 mg/kg) to induce a cataleptic state, characterized by a failure to correct an externally imposed posture.[1][5]
-
Drug Administration: ML218 was administered orally in a dose-dependent manner. A vehicle control group was also included.[1]
-
Assessment of Catalepsy: The degree of catalepsy was measured at various time points post-drug administration. A common method is the bar test, where the time the rat maintains its forepaws on a raised bar is recorded.
-
Efficacy Determination: The reversal of the cataleptic state by ML218, compared to the vehicle control, was used to determine its anti-Parkinsonian potential.[1]
Caption: Workflow for the haloperidol-induced catalepsy model.
Other Investigated Biological Activities
Recent studies have explored the effects of this compound beyond its role in the central nervous system. One notable area of investigation is its potential as an anti-cancer agent.
-
Oral Cancer Cell Proliferation: this compound has been shown to inhibit the proliferation of Cal 27 oral cancer cells. It was also found to increase apoptosis and cell death in these cells. Interestingly, the efficacy of ML218 was reduced in the presence of bacterial antigens like lipopolysaccharide (LPS).[8]
Conclusion
The initial studies on this compound have established it as a selective and potent T-type calcium channel inhibitor with good central nervous system penetration and oral bioavailability. Its ability to modulate neuronal excitability in the subthalamic nucleus provides a strong rationale for its investigation as a therapeutic agent for Parkinson's disease and other neurological disorders characterized by aberrant neuronal firing.[2][4] The emerging data on its anti-proliferative effects in cancer cells opens new avenues for research.[8] The detailed protocols and quantitative data presented in this guide offer a solid foundation for future preclinical and clinical development of ML218 and related compounds.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Lack of Antiparkinsonian Effects of Systemic Injections of the Specific T-Type Calcium Channel Blocker ML218 in MPTP-Treated Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Initial Biological Activity of ML218 Hydrochloride
This document provides a comprehensive overview of the initial studies concerning the biological activity of this compound, a novel and selective T-type calcium channel inhibitor. The information presented herein is intended for professionals in the fields of pharmacology, neuroscience, and drug development to facilitate further research and understanding of this compound.
Core Mechanism of Action
This compound has been identified as a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][2] Its primary biological activity stems from its ability to block these channels, which are known to play a crucial role in various physiological processes, particularly in the central nervous system. The inhibition of T-type calcium channels by ML218 leads to a reduction in the abnormal burst firing of neurons in the subthalamic nucleus (STN), suggesting its therapeutic potential for neurological disorders such as Parkinson's disease.[1][2][3][4] Studies have shown that ML218 is orally efficacious and can penetrate the blood-brain barrier.[1][5]
Signaling Pathway of ML218 in Subthalamic Nucleus (STN) Neurons
Caption: Signaling pathway of this compound in STN neurons.
Quantitative Data on Biological Activity
The inhibitory activity of ML218 has been quantified using various in vitro assays. The following tables summarize the key potency and pharmacokinetic parameters.
In Vitro Potency of ML218
| Target | Assay Type | IC50 (nM) | Reference |
| CaV3.2 | Calcium (Ca²⁺) Flux | 150 | [1][2] |
| CaV3.2 | Patch Clamp Electrophysiology | 310 | [1][2][5][6] |
| CaV3.3 | Patch Clamp Electrophysiology | 270 | [1][2][5][6] |
Note: ML218 shows no significant inhibition of L- or N-type calcium channels, or KATP (Kir6) and hERG (KV11.1) potassium channels.[5]
Pharmacokinetic Properties of ML218
| Parameter | Species | Value | Reference |
| Intrinsic Clearance (CLint) | Rat Liver Microsomes | 115 mL/min/kg | [5] |
| Intrinsic Clearance (CLint) | Human Liver Microsomes | 12.7 mL/min/kg | [5] |
| Mean Residence Time (MRT) | Rat (1 mg/kg, IV) | ~7 hours | [5] |
| Terminal Half-life (t1/2) | Rat (1 mg/kg, IV) | ~7 hours | [5] |
| Peak Cerebrospinal Fluid (CSF) Concentration | Rhesus Monkey (s.c.) | 1-2 hours post-administration | [6][7] |
Experimental Protocols
The following sections detail the methodologies employed in the initial studies to characterize the biological activity of this compound.
In Vitro Assays
This technique was utilized to determine the IC50 values of ML218 on T-type calcium channels and to assess its effects on neuronal activity in the subthalamic nucleus (STN).[1][2]
-
Cell Preparation: STN neurons were acutely dissociated from rat brain slices.
-
Recording Configuration: Whole-cell patch-clamp recordings were performed.
-
Voltage-Clamp Protocol (for T-type current):
-
Neurons were held at a hyperpolarized membrane potential to allow for the recovery of T-type channels from inactivation.
-
A depolarizing voltage step was applied to elicit T-type calcium currents.
-
ML218 was applied at various concentrations to determine the dose-dependent inhibition of the current and calculate the IC50 value.[1]
-
-
Current-Clamp Protocol (for LTS and Rebound Bursting):
-
A hyperpolarizing current pulse was injected to trigger a low-threshold spike (LTS) upon its termination.[1]
-
A hyperpolarizing current pulse followed by a depolarizing current pulse was used to induce rebound burst activity.[1]
-
The effects of 3 µM ML218 on the amplitude of the LTS and the number of rebound spikes were measured.[1]
-
Caption: Experimental workflow for patch-clamp electrophysiology.
In Vivo Models
This preclinical model for Parkinson's disease was used to evaluate the in vivo efficacy of ML218.[1]
-
Induction of Catalepsy: Rats were administered haloperidol (e.g., 0.75 mg/kg) to induce a cataleptic state, characterized by a failure to correct an externally imposed posture.[1][5]
-
Drug Administration: ML218 was administered orally in a dose-dependent manner. A vehicle control group was also included.[1]
-
Assessment of Catalepsy: The degree of catalepsy was measured at various time points post-drug administration. A common method is the bar test, where the time the rat maintains its forepaws on a raised bar is recorded.
-
Efficacy Determination: The reversal of the cataleptic state by ML218, compared to the vehicle control, was used to determine its anti-Parkinsonian potential.[1]
Caption: Workflow for the haloperidol-induced catalepsy model.
Other Investigated Biological Activities
Recent studies have explored the effects of this compound beyond its role in the central nervous system. One notable area of investigation is its potential as an anti-cancer agent.
-
Oral Cancer Cell Proliferation: this compound has been shown to inhibit the proliferation of Cal 27 oral cancer cells. It was also found to increase apoptosis and cell death in these cells. Interestingly, the efficacy of ML218 was reduced in the presence of bacterial antigens like lipopolysaccharide (LPS).[8]
Conclusion
The initial studies on this compound have established it as a selective and potent T-type calcium channel inhibitor with good central nervous system penetration and oral bioavailability. Its ability to modulate neuronal excitability in the subthalamic nucleus provides a strong rationale for its investigation as a therapeutic agent for Parkinson's disease and other neurological disorders characterized by aberrant neuronal firing.[2][4] The emerging data on its anti-proliferative effects in cancer cells opens new avenues for research.[8] The detailed protocols and quantitative data presented in this guide offer a solid foundation for future preclinical and clinical development of ML218 and related compounds.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Lack of Antiparkinsonian Effects of Systemic Injections of the Specific T-Type Calcium Channel Blocker ML218 in MPTP-Treated Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
ML218 Hydrochloride: A Technical Guide for Probing T-Type Calcium Channel Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for utilizing ML218 hydrochloride as a potent and selective probe for T-type calcium channels. T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) are low-voltage-activated channels that play critical roles in a variety of physiological processes, including neuronal excitability, hormone secretion, and cardiovascular function. Their dysregulation has been implicated in numerous pathological conditions such as epilepsy, pain, and sleep disorders.[1][2][3][4] ML218, a novel and centrally active T-type calcium channel inhibitor, offers a valuable tool for investigating the function of these channels in both in vitro and in vivo settings.[1][2][3] This guide provides detailed information on its mechanism of action, quantitative data, experimental protocols, and visual representations of its application.
Core Compound Characteristics
This compound is a selective inhibitor of all three T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3).[1][2][5][6][7] It was identified through a scaffold hopping approach and has been characterized as a powerful tool for studying T-type calcium channel function, free from intellectual property constraints.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and selectivity.
Table 1: Potency of this compound Against T-Type Calcium Channels
| Channel Subtype | Assay Type | IC50 (nM) | Reference |
| CaV3.1 | Patch Clamp Electrophysiology | Not explicitly quantified, but active | [1] |
| CaV3.2 | Ca2+ Flux | 150 | [1][2][3] |
| CaV3.2 | Patch Clamp Electrophysiology | 310 | [1][2][3][5][6][7][8] |
| CaV3.3 | Patch Clamp Electrophysiology | 270 | [1][2][3][5][6][7][8] |
Table 2: Selectivity Profile of this compound
| Channel/Receptor | Concentration Tested (µM) | % Inhibition | Reference |
| L-type Calcium Channels | 10 | 17-49 | [1] |
| N-type Calcium Channels | 10 | 17-49 | [1] |
| KATP Potassium Channel | 10 | 4 | [1] |
| hERG Potassium Channel | 10 | 48 | [1] |
| Sodium Channel (Site 2) | 10 | >50 | [1] |
| Sigma 1 Receptor | 10 | >50 | [1] |
Table 3: Pharmacokinetic Properties of ML218
| Parameter | Species | Value | Reference |
| Free Fraction (fu) - Plasma | Rat | 9.1% | [1] |
| Free Fraction (fu) - Plasma | Human | 3.3% | [1] |
| Intrinsic Clearance (CLint) | Rat Liver Microsomes | 115 mL/min/kg (High) | [5][7] |
| Intrinsic Clearance (CLint) | Human Liver Microsomes | 12.7 mL/min/kg (Low to Moderate) | [5][7] |
| Mean Residence Time (MRT) - IV | Rat | ~7 hours | [5] |
| Terminal Half-life (t1/2) - IV | Rat | 7 hours | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ML218 and a typical experimental workflow for its use.
Caption: Mechanism of ML218 action on T-type calcium channels.
Caption: General experimental workflow for studying T-type channels with ML218.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of ML218.
Patch-Clamp Electrophysiology
This protocol is essential for directly measuring the effect of ML218 on T-type calcium channel currents.
Objective: To determine the IC50 of ML218 for CaV3.2 and CaV3.3 channels.
Cell Line: Human embryonic kidney (HEK) cells stably expressing the respective T-type calcium channel subtype.
Solutions and Reagents:
-
External Solution (in mM): 135 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 0.3 Na2GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: Prepared in DMSO.
Procedure:
-
Culture HEK cells expressing the target T-type calcium channel subtype under standard conditions.
-
Prepare cells for whole-cell patch-clamp recording.
-
Establish a whole-cell recording configuration.
-
To elicit T-type calcium currents, hold the membrane potential at -100 mV and apply a depolarizing step to -30 mV.[9][10]
-
Record baseline currents in the absence of the compound.
-
Perfuse the cells with the external solution containing varying concentrations of this compound.
-
Record the currents at each concentration until a steady-state block is achieved.
-
Wash out the compound to observe the reversibility of the block.
-
Analyze the data by fitting the concentration-response curve to the Hill equation to determine the IC50 value.
In Vivo Model of Parkinson's Disease (Haloperidol-Induced Catalepsy)
This protocol assesses the in vivo efficacy of ML218 in a rodent model relevant to neurological disorders.[1]
Objective: To evaluate the ability of orally administered ML218 to reverse catalepsy in rats.[1]
Animal Model: Male Sprague-Dawley rats.
Materials and Reagents:
-
This compound
-
Vehicle (e.g., 10% Tween 80/0.5% methylcellulose)
Procedure:
-
Induce catalepsy in rats by administering haloperidol (e.g., 0.75 mg/kg).[8]
-
Administer this compound orally at various doses (e.g., 1, 3, 10, and 30 mg/kg).[8]
-
Assess the degree of catalepsy at specified time points post-drug administration. This can be done using a bar test, where the time the rat maintains an imposed posture is measured.
-
A control group receiving an A2A antagonist can be included for comparison.[1]
-
Analyze the data to determine the dose-dependent effect of ML218 on reversing cataleptic behavior.[5]
Applications and Future Directions
This compound has demonstrated its utility as a selective probe for T-type calcium channels. Its ability to penetrate the blood-brain barrier and its oral bioavailability make it a valuable tool for in vivo studies investigating the role of T-type channels in the central nervous system.[1][5][7] Electrophysiology studies have shown its robust effects on inhibiting T-type calcium currents, which in turn reduces low-threshold spikes and rebound burst activity in neurons.[1][4][6][11] These characteristics make it particularly useful for studying neurological and psychiatric disorders where T-type channel dysfunction is implicated, such as Parkinson's disease.[1]
Future research can leverage ML218 to further dissect the specific roles of CaV3.1, CaV3.2, and CaV3.3 in various physiological and pathophysiological contexts. Its availability as a non-proprietary tool compound encourages broad use within the research community to accelerate our understanding of T-type calcium channel biology and to explore their potential as therapeutic targets.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. Figure 2, ML218 selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Collection - The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinsonâs Disease - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
ML218 Hydrochloride: A Technical Guide for Probing T-Type Calcium Channel Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for utilizing ML218 hydrochloride as a potent and selective probe for T-type calcium channels. T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) are low-voltage-activated channels that play critical roles in a variety of physiological processes, including neuronal excitability, hormone secretion, and cardiovascular function. Their dysregulation has been implicated in numerous pathological conditions such as epilepsy, pain, and sleep disorders.[1][2][3][4] ML218, a novel and centrally active T-type calcium channel inhibitor, offers a valuable tool for investigating the function of these channels in both in vitro and in vivo settings.[1][2][3] This guide provides detailed information on its mechanism of action, quantitative data, experimental protocols, and visual representations of its application.
Core Compound Characteristics
This compound is a selective inhibitor of all three T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3).[1][2][5][6][7] It was identified through a scaffold hopping approach and has been characterized as a powerful tool for studying T-type calcium channel function, free from intellectual property constraints.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and selectivity.
Table 1: Potency of this compound Against T-Type Calcium Channels
| Channel Subtype | Assay Type | IC50 (nM) | Reference |
| CaV3.1 | Patch Clamp Electrophysiology | Not explicitly quantified, but active | [1] |
| CaV3.2 | Ca2+ Flux | 150 | [1][2][3] |
| CaV3.2 | Patch Clamp Electrophysiology | 310 | [1][2][3][5][6][7][8] |
| CaV3.3 | Patch Clamp Electrophysiology | 270 | [1][2][3][5][6][7][8] |
Table 2: Selectivity Profile of this compound
| Channel/Receptor | Concentration Tested (µM) | % Inhibition | Reference |
| L-type Calcium Channels | 10 | 17-49 | [1] |
| N-type Calcium Channels | 10 | 17-49 | [1] |
| KATP Potassium Channel | 10 | 4 | [1] |
| hERG Potassium Channel | 10 | 48 | [1] |
| Sodium Channel (Site 2) | 10 | >50 | [1] |
| Sigma 1 Receptor | 10 | >50 | [1] |
Table 3: Pharmacokinetic Properties of ML218
| Parameter | Species | Value | Reference |
| Free Fraction (fu) - Plasma | Rat | 9.1% | [1] |
| Free Fraction (fu) - Plasma | Human | 3.3% | [1] |
| Intrinsic Clearance (CLint) | Rat Liver Microsomes | 115 mL/min/kg (High) | [5][7] |
| Intrinsic Clearance (CLint) | Human Liver Microsomes | 12.7 mL/min/kg (Low to Moderate) | [5][7] |
| Mean Residence Time (MRT) - IV | Rat | ~7 hours | [5] |
| Terminal Half-life (t1/2) - IV | Rat | 7 hours | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ML218 and a typical experimental workflow for its use.
Caption: Mechanism of ML218 action on T-type calcium channels.
Caption: General experimental workflow for studying T-type channels with ML218.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of ML218.
Patch-Clamp Electrophysiology
This protocol is essential for directly measuring the effect of ML218 on T-type calcium channel currents.
Objective: To determine the IC50 of ML218 for CaV3.2 and CaV3.3 channels.
Cell Line: Human embryonic kidney (HEK) cells stably expressing the respective T-type calcium channel subtype.
Solutions and Reagents:
-
External Solution (in mM): 135 CsCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 MgATP, 0.3 Na2GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: Prepared in DMSO.
Procedure:
-
Culture HEK cells expressing the target T-type calcium channel subtype under standard conditions.
-
Prepare cells for whole-cell patch-clamp recording.
-
Establish a whole-cell recording configuration.
-
To elicit T-type calcium currents, hold the membrane potential at -100 mV and apply a depolarizing step to -30 mV.[9][10]
-
Record baseline currents in the absence of the compound.
-
Perfuse the cells with the external solution containing varying concentrations of this compound.
-
Record the currents at each concentration until a steady-state block is achieved.
-
Wash out the compound to observe the reversibility of the block.
-
Analyze the data by fitting the concentration-response curve to the Hill equation to determine the IC50 value.
In Vivo Model of Parkinson's Disease (Haloperidol-Induced Catalepsy)
This protocol assesses the in vivo efficacy of ML218 in a rodent model relevant to neurological disorders.[1]
Objective: To evaluate the ability of orally administered ML218 to reverse catalepsy in rats.[1]
Animal Model: Male Sprague-Dawley rats.
Materials and Reagents:
-
This compound
-
Haloperidol
-
Vehicle (e.g., 10% Tween 80/0.5% methylcellulose)
Procedure:
-
Induce catalepsy in rats by administering haloperidol (e.g., 0.75 mg/kg).[8]
-
Administer this compound orally at various doses (e.g., 1, 3, 10, and 30 mg/kg).[8]
-
Assess the degree of catalepsy at specified time points post-drug administration. This can be done using a bar test, where the time the rat maintains an imposed posture is measured.
-
A control group receiving an A2A antagonist can be included for comparison.[1]
-
Analyze the data to determine the dose-dependent effect of ML218 on reversing cataleptic behavior.[5]
Applications and Future Directions
This compound has demonstrated its utility as a selective probe for T-type calcium channels. Its ability to penetrate the blood-brain barrier and its oral bioavailability make it a valuable tool for in vivo studies investigating the role of T-type channels in the central nervous system.[1][5][7] Electrophysiology studies have shown its robust effects on inhibiting T-type calcium currents, which in turn reduces low-threshold spikes and rebound burst activity in neurons.[1][4][6][11] These characteristics make it particularly useful for studying neurological and psychiatric disorders where T-type channel dysfunction is implicated, such as Parkinson's disease.[1]
Future research can leverage ML218 to further dissect the specific roles of CaV3.1, CaV3.2, and CaV3.3 in various physiological and pathophysiological contexts. Its availability as a non-proprietary tool compound encourages broad use within the research community to accelerate our understanding of T-type calcium channel biology and to explore their potential as therapeutic targets.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
- 9. Figure 2, ML218 selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Collection - The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinsonâs Disease - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
Methodological & Application
Application Notes and Protocols for ML218 Hydrochloride in Neuronal Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels, specifically targeting Cav3.1, Cav3.2, and Cav3.3 subtypes. These channels play a crucial role in regulating neuronal excitability, including the generation of burst firing in various neuronal populations. This document provides detailed application notes and electrophysiology protocols for characterizing the effects of this compound on neurons, with a focus on whole-cell patch-clamp recordings in brain slices.
Data Presentation
Quantitative Effects of ML218 on Neuronal Activity
The following table summarizes the key quantitative data regarding the inhibitory effects of ML218 on T-type calcium channels and associated neuronal firing properties.
| Parameter | Value | Cell Type | Reference |
| IC₅₀ (Cav3.2) | 310 nM | Recombinant | [1][2] |
| IC₅₀ (Cav3.3) | 270 nM | Recombinant | [1][2] |
| Working Concentration | 3 µM | Subthalamic Nucleus (STN) Neurons | [3] |
| T-type Ca²⁺ Current Inhibition | ~45% | STN Neurons | [3] |
| Low Threshold Spike (LTS) Amplitude Inhibition | >50% | STN Neurons | [3] |
| Rebound Burst Activity Depression | >60% | STN Neurons | [3] |
Experimental Protocols
Rodent Brain Slice Preparation for Electrophysiology
This protocol describes the preparation of acute brain slices from rodents for subsequent electrophysiological recordings.
Materials:
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Small animal guillotine or surgical scissors
-
Dissection tools (forceps, scissors, spatula)
-
Vibrating microtome (vibratome)
-
Cyanoacrylate glue
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Ice-cold slicing solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Recovery chamber
Solutions:
-
Slicing Solution (ice-cold):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
MgCl₂: 7 mM
-
CaCl₂: 0.5 mM
-
Continuously bubbled with carbogen gas.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
MgCl₂: 1 mM
-
CaCl₂: 2 mM
-
Continuously bubbled with carbogen gas.
-
Procedure:
-
Anesthetize the rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Once deeply anesthetized, rapidly decapitate the animal.
-
Quickly dissect the brain and place it in ice-cold, carbogenated slicing solution.
-
Trim the brain to obtain the desired region of interest (e.g., the subthalamic nucleus).
-
Glue the trimmed brain block onto the vibratome stage.
-
Submerge the stage in the ice-cold, carbogenated slicing solution.
-
Cut coronal or sagittal slices at a desired thickness (e.g., 250-300 µm).
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedures for whole-cell voltage-clamp and current-clamp recordings to investigate the effects of this compound.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with differential interference contrast (DIC) optics
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Recording chamber with perfusion system
-
This compound stock solution (e.g., 10 mM in DMSO)
Solutions:
-
External Solution (aCSF): Same as the aCSF for slice recovery.
-
Internal Solution (for T-type Ca²⁺ current recording):
-
Cs-Methanesulfonate: 120 mM
-
HEPES: 10 mM
-
EGTA: 10 mM
-
MgCl₂: 2 mM
-
Na₂-ATP: 4 mM
-
Na-GTP: 0.3 mM
-
Adjust pH to 7.3 with CsOH.
-
-
Internal Solution (for current-clamp recording):
-
K-Gluconate: 135 mM
-
KCl: 5 mM
-
HEPES: 10 mM
-
EGTA: 0.5 mM
-
Mg-ATP: 2 mM
-
Na-GTP: 0.2 mM
-
Na₂-Phosphocreatine: 4 mM
-
Adjust pH to 7.25 with KOH.
-
Procedure:
A. Voltage-Clamp Protocol to Measure T-type Ca²⁺ Currents:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF.
-
Identify target neurons (e.g., in the STN) using the microscope.
-
Pull patch pipettes with a resistance of 3-6 MΩ and fill with the Cs-based internal solution.
-
Approach a neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of T-type calcium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to -20 mV in 10 mV increments) to elicit T-type currents.
-
Establish a stable baseline recording of the T-type Ca²⁺ current.
-
Bath-apply this compound at the desired concentration (e.g., 3 µM) and record the current for several minutes to observe the inhibitory effect.[3]
-
Wash out the drug by perfusing with aCSF to observe any reversal of the effect.
B. Current-Clamp Protocol to Measure Low Threshold Spike (LTS) and Rebound Burst Activity:
-
Follow steps 1-5 from the voltage-clamp protocol, but use the K-Gluconate-based internal solution.
-
Switch to current-clamp mode and record the resting membrane potential.
-
To elicit an LTS, inject a hyperpolarizing current pulse (e.g., -100 to -200 pA for 500 ms) to deinactivate T-type channels, followed by a return to the resting potential. The subsequent depolarization is the LTS.
-
To elicit rebound burst firing, inject a hyperpolarizing current pulse followed by a small depolarizing current pulse (e.g., +20 pA).[3]
-
Record baseline LTS and rebound burst activity.
-
Bath-apply this compound (e.g., 3 µM) and record the changes in LTS amplitude and the number of spikes in the rebound burst.[3]
-
Perform a washout to observe potential recovery.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for ML218 Hydrochloride in Neuronal Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels, specifically targeting Cav3.1, Cav3.2, and Cav3.3 subtypes. These channels play a crucial role in regulating neuronal excitability, including the generation of burst firing in various neuronal populations. This document provides detailed application notes and electrophysiology protocols for characterizing the effects of this compound on neurons, with a focus on whole-cell patch-clamp recordings in brain slices.
Data Presentation
Quantitative Effects of ML218 on Neuronal Activity
The following table summarizes the key quantitative data regarding the inhibitory effects of ML218 on T-type calcium channels and associated neuronal firing properties.
| Parameter | Value | Cell Type | Reference |
| IC₅₀ (Cav3.2) | 310 nM | Recombinant | [1][2] |
| IC₅₀ (Cav3.3) | 270 nM | Recombinant | [1][2] |
| Working Concentration | 3 µM | Subthalamic Nucleus (STN) Neurons | [3] |
| T-type Ca²⁺ Current Inhibition | ~45% | STN Neurons | [3] |
| Low Threshold Spike (LTS) Amplitude Inhibition | >50% | STN Neurons | [3] |
| Rebound Burst Activity Depression | >60% | STN Neurons | [3] |
Experimental Protocols
Rodent Brain Slice Preparation for Electrophysiology
This protocol describes the preparation of acute brain slices from rodents for subsequent electrophysiological recordings.
Materials:
-
Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)
-
Small animal guillotine or surgical scissors
-
Dissection tools (forceps, scissors, spatula)
-
Vibrating microtome (vibratome)
-
Cyanoacrylate glue
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice-cold slicing solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Recovery chamber
Solutions:
-
Slicing Solution (ice-cold):
-
Sucrose: 210 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
MgCl₂: 7 mM
-
CaCl₂: 0.5 mM
-
Continuously bubbled with carbogen gas.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
NaCl: 124 mM
-
KCl: 2.5 mM
-
NaH₂PO₄: 1.25 mM
-
NaHCO₃: 26 mM
-
Glucose: 10 mM
-
MgCl₂: 1 mM
-
CaCl₂: 2 mM
-
Continuously bubbled with carbogen gas.
-
Procedure:
-
Anesthetize the rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Once deeply anesthetized, rapidly decapitate the animal.
-
Quickly dissect the brain and place it in ice-cold, carbogenated slicing solution.
-
Trim the brain to obtain the desired region of interest (e.g., the subthalamic nucleus).
-
Glue the trimmed brain block onto the vibratome stage.
-
Submerge the stage in the ice-cold, carbogenated slicing solution.
-
Cut coronal or sagittal slices at a desired thickness (e.g., 250-300 µm).
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until recording.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedures for whole-cell voltage-clamp and current-clamp recordings to investigate the effects of this compound.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with differential interference contrast (DIC) optics
-
Micromanipulator
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Recording chamber with perfusion system
-
This compound stock solution (e.g., 10 mM in DMSO)
Solutions:
-
External Solution (aCSF): Same as the aCSF for slice recovery.
-
Internal Solution (for T-type Ca²⁺ current recording):
-
Cs-Methanesulfonate: 120 mM
-
HEPES: 10 mM
-
EGTA: 10 mM
-
MgCl₂: 2 mM
-
Na₂-ATP: 4 mM
-
Na-GTP: 0.3 mM
-
Adjust pH to 7.3 with CsOH.
-
-
Internal Solution (for current-clamp recording):
-
K-Gluconate: 135 mM
-
KCl: 5 mM
-
HEPES: 10 mM
-
EGTA: 0.5 mM
-
Mg-ATP: 2 mM
-
Na-GTP: 0.2 mM
-
Na₂-Phosphocreatine: 4 mM
-
Adjust pH to 7.25 with KOH.
-
Procedure:
A. Voltage-Clamp Protocol to Measure T-type Ca²⁺ Currents:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF.
-
Identify target neurons (e.g., in the STN) using the microscope.
-
Pull patch pipettes with a resistance of 3-6 MΩ and fill with the Cs-based internal solution.
-
Approach a neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of T-type calcium channels.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to -20 mV in 10 mV increments) to elicit T-type currents.
-
Establish a stable baseline recording of the T-type Ca²⁺ current.
-
Bath-apply this compound at the desired concentration (e.g., 3 µM) and record the current for several minutes to observe the inhibitory effect.[3]
-
Wash out the drug by perfusing with aCSF to observe any reversal of the effect.
B. Current-Clamp Protocol to Measure Low Threshold Spike (LTS) and Rebound Burst Activity:
-
Follow steps 1-5 from the voltage-clamp protocol, but use the K-Gluconate-based internal solution.
-
Switch to current-clamp mode and record the resting membrane potential.
-
To elicit an LTS, inject a hyperpolarizing current pulse (e.g., -100 to -200 pA for 500 ms) to deinactivate T-type channels, followed by a return to the resting potential. The subsequent depolarization is the LTS.
-
To elicit rebound burst firing, inject a hyperpolarizing current pulse followed by a small depolarizing current pulse (e.g., +20 pA).[3]
-
Record baseline LTS and rebound burst activity.
-
Bath-apply this compound (e.g., 3 µM) and record the changes in LTS amplitude and the number of spikes in the rebound burst.[3]
-
Perform a washout to observe potential recovery.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for ML218 Hydrochloride in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ML218 hydrochloride, a selective T-type calcium channel inhibitor, in preclinical rodent models of Parkinson's disease (PD). The following sections detail the compound's mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for its in vivo application.
Mechanism of Action
ML218 is a potent and selective inhibitor of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3)[1][2][3]. In the context of Parkinson's disease, the abnormal burst firing of neurons in the subthalamic nucleus (STN) is thought to contribute to the overactivation of the indirect pathway of the basal ganglia, a key pathophysiological feature of the disease[4]. T-type calcium channels play a crucial role in mediating this burst firing[4]. By inhibiting these channels, ML218 can reduce the aberrant burst activity in STN neurons, thereby suggesting a therapeutic potential for alleviating parkinsonian motor symptoms[1][2][4]. Electrophysiological studies have demonstrated that ML218 robustly inhibits T-type calcium currents, low-threshold spikes, and rebound burst activity in STN neurons[1][2][4][5].
Signaling Pathway of ML218 in Parkinson's Disease
Caption: Proposed mechanism of ML218 in alleviating Parkinson's motor symptoms.
Quantitative Data Summary
The following tables summarize the key in vitro potency, pharmacokinetic, and in vivo efficacy data for this compound.
Table 1: In Vitro Potency of ML218
| Target | Assay Type | IC₅₀ (nM) | Reference |
| Caᵥ3.2 | Calcium Flux | 150 | [1][2] |
| Caᵥ3.2 | Patch Clamp Electrophysiology | 310 | [1][2][3][5] |
| Caᵥ3.3 | Patch Clamp Electrophysiology | 270 | [1][2][3][5] |
Table 2: Pharmacokinetic Properties of ML218 in Rats
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Mean Residence Time (MRT) | IV | 1 | ~7 hours | [3] |
| Terminal Half-life (t₁/₂) | IV | 1 | 7 hours | [3] |
| Brain/Plasma Ratio (AUC) | Oral | 3, 10, 30 | 16.9 | [4] |
| Plasma Concentration (Free) | Oral | 3 | 98 nM | [3][4] |
| Brain Concentration (Free) | Oral | 3 | 1.66 µM | [3][4] |
| Plasma Concentration (Free) | Oral | 10 | 282 nM | [3][4] |
| Brain Concentration (Free) | Oral | 10 | 5.03 µM | [3][4] |
| Plasma Concentration (Free) | Oral | 30 | 1.2 µM | [3][4] |
| Brain Concentration (Free) | Oral | 30 | 17.7 µM | [3][4] |
Table 3: In Vivo Efficacy of ML218 in a Rodent Model of Parkinson's Disease
| Model | Species | Endpoint | Oral Dose (mg/kg) | Effect | Reference |
| Haloperidol-induced catalepsy | Rat | Reversal of cataleptic behavior | 0.03 - 30 | Dose-dependent reversal | [3] |
| Haloperidol-induced catalepsy | Rat | Reversal of catalepsy | 56.6 | Comparable efficacy to an A₂ₐ antagonist | [4] |
Experimental Protocols
Haloperidol-Induced Catalepsy Model in Rats
This protocol describes the use of ML218 to assess its potential anti-parkinsonian effects in a well-established rodent model.
Objective: To evaluate the efficacy of ML218 in reversing haloperidol-induced catalepsy in rats.
Materials:
-
This compound
-
Vehicle for ML218 (e.g., 20% DMSO/80% saline for IV, appropriate vehicle for oral administration)
-
Vehicle for haloperidol (e.g., saline with a drop of glacial acetic acid, pH adjusted)
-
Male Sprague-Dawley rats (250-300g)
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal injection)
-
Horizontal bar apparatus for catalepsy assessment
-
Timers
Experimental Workflow:
Caption: Experimental workflow for the haloperidol-induced catalepsy model.
Procedure:
-
Animal Acclimatization: House rats in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
Habituation: Handle the rats for several days prior to testing to minimize stress. Habituate them to the testing room and the catalepsy apparatus.
-
Drug Preparation:
-
Prepare this compound in the appropriate vehicle to the desired concentrations (e.g., for doses ranging from 0.03 to 30 mg/kg)[3].
-
Prepare haloperidol solution (e.g., 0.75 mg/kg) in its vehicle.
-
-
Drug Administration:
-
Administer ML218 or vehicle orally (p.o.) to the respective groups of rats.
-
-
Induction of Catalepsy:
-
30-60 minutes after ML218/vehicle administration, inject haloperidol (0.75 mg/kg, i.p.) to induce catalepsy.
-
-
Catalepsy Assessment:
-
At predetermined time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.
-
Gently place the rat's forepaws on a horizontal bar raised approximately 10 cm from the surface.
-
Measure the time (in seconds) the rat maintains this unnatural posture. A cut-off time (e.g., 180 seconds) should be established.
-
-
Data Collection and Analysis:
-
Record the latency to move for each rat at each time point.
-
Calculate the mean catalepsy score for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effects of ML218 compared to the vehicle control group.
-
Considerations and Limitations
While ML218 has shown efficacy in the haloperidol-induced catalepsy model in rats, it is important to note that this model primarily reflects the cataleptic side effects of dopamine (B1211576) D2 receptor antagonists and may not fully recapitulate the complex pathology of Parkinson's disease. Interestingly, studies in MPTP-treated parkinsonian monkeys did not show significant antiparkinsonian effects of ML218, with sedative effects being a potential confounding factor at higher doses[6]. Therefore, further investigations in other preclinical models of Parkinson's disease, such as the 6-OHDA or alpha-synuclein (B15492655) models, are warranted to fully elucidate the therapeutic potential of ML218.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Lack of Antiparkinsonian Effects of Systemic Injections of the Specific T-type Calcium Channel Blocker ML218 in MPTP-Treated Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML218 Hydrochloride in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ML218 hydrochloride, a selective T-type calcium channel inhibitor, in preclinical rodent models of Parkinson's disease (PD). The following sections detail the compound's mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for its in vivo application.
Mechanism of Action
ML218 is a potent and selective inhibitor of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3)[1][2][3]. In the context of Parkinson's disease, the abnormal burst firing of neurons in the subthalamic nucleus (STN) is thought to contribute to the overactivation of the indirect pathway of the basal ganglia, a key pathophysiological feature of the disease[4]. T-type calcium channels play a crucial role in mediating this burst firing[4]. By inhibiting these channels, ML218 can reduce the aberrant burst activity in STN neurons, thereby suggesting a therapeutic potential for alleviating parkinsonian motor symptoms[1][2][4]. Electrophysiological studies have demonstrated that ML218 robustly inhibits T-type calcium currents, low-threshold spikes, and rebound burst activity in STN neurons[1][2][4][5].
Signaling Pathway of ML218 in Parkinson's Disease
Caption: Proposed mechanism of ML218 in alleviating Parkinson's motor symptoms.
Quantitative Data Summary
The following tables summarize the key in vitro potency, pharmacokinetic, and in vivo efficacy data for this compound.
Table 1: In Vitro Potency of ML218
| Target | Assay Type | IC₅₀ (nM) | Reference |
| Caᵥ3.2 | Calcium Flux | 150 | [1][2] |
| Caᵥ3.2 | Patch Clamp Electrophysiology | 310 | [1][2][3][5] |
| Caᵥ3.3 | Patch Clamp Electrophysiology | 270 | [1][2][3][5] |
Table 2: Pharmacokinetic Properties of ML218 in Rats
| Parameter | Route | Dose (mg/kg) | Value | Reference |
| Mean Residence Time (MRT) | IV | 1 | ~7 hours | [3] |
| Terminal Half-life (t₁/₂) | IV | 1 | 7 hours | [3] |
| Brain/Plasma Ratio (AUC) | Oral | 3, 10, 30 | 16.9 | [4] |
| Plasma Concentration (Free) | Oral | 3 | 98 nM | [3][4] |
| Brain Concentration (Free) | Oral | 3 | 1.66 µM | [3][4] |
| Plasma Concentration (Free) | Oral | 10 | 282 nM | [3][4] |
| Brain Concentration (Free) | Oral | 10 | 5.03 µM | [3][4] |
| Plasma Concentration (Free) | Oral | 30 | 1.2 µM | [3][4] |
| Brain Concentration (Free) | Oral | 30 | 17.7 µM | [3][4] |
Table 3: In Vivo Efficacy of ML218 in a Rodent Model of Parkinson's Disease
| Model | Species | Endpoint | Oral Dose (mg/kg) | Effect | Reference |
| Haloperidol-induced catalepsy | Rat | Reversal of cataleptic behavior | 0.03 - 30 | Dose-dependent reversal | [3] |
| Haloperidol-induced catalepsy | Rat | Reversal of catalepsy | 56.6 | Comparable efficacy to an A₂ₐ antagonist | [4] |
Experimental Protocols
Haloperidol-Induced Catalepsy Model in Rats
This protocol describes the use of ML218 to assess its potential anti-parkinsonian effects in a well-established rodent model.
Objective: To evaluate the efficacy of ML218 in reversing haloperidol-induced catalepsy in rats.
Materials:
-
This compound
-
Haloperidol
-
Vehicle for ML218 (e.g., 20% DMSO/80% saline for IV, appropriate vehicle for oral administration)
-
Vehicle for haloperidol (e.g., saline with a drop of glacial acetic acid, pH adjusted)
-
Male Sprague-Dawley rats (250-300g)
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal injection)
-
Horizontal bar apparatus for catalepsy assessment
-
Timers
Experimental Workflow:
Caption: Experimental workflow for the haloperidol-induced catalepsy model.
Procedure:
-
Animal Acclimatization: House rats in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
Habituation: Handle the rats for several days prior to testing to minimize stress. Habituate them to the testing room and the catalepsy apparatus.
-
Drug Preparation:
-
Prepare this compound in the appropriate vehicle to the desired concentrations (e.g., for doses ranging from 0.03 to 30 mg/kg)[3].
-
Prepare haloperidol solution (e.g., 0.75 mg/kg) in its vehicle.
-
-
Drug Administration:
-
Administer ML218 or vehicle orally (p.o.) to the respective groups of rats.
-
-
Induction of Catalepsy:
-
30-60 minutes after ML218/vehicle administration, inject haloperidol (0.75 mg/kg, i.p.) to induce catalepsy.
-
-
Catalepsy Assessment:
-
At predetermined time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.
-
Gently place the rat's forepaws on a horizontal bar raised approximately 10 cm from the surface.
-
Measure the time (in seconds) the rat maintains this unnatural posture. A cut-off time (e.g., 180 seconds) should be established.
-
-
Data Collection and Analysis:
-
Record the latency to move for each rat at each time point.
-
Calculate the mean catalepsy score for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effects of ML218 compared to the vehicle control group.
-
Considerations and Limitations
While ML218 has shown efficacy in the haloperidol-induced catalepsy model in rats, it is important to note that this model primarily reflects the cataleptic side effects of dopamine D2 receptor antagonists and may not fully recapitulate the complex pathology of Parkinson's disease. Interestingly, studies in MPTP-treated parkinsonian monkeys did not show significant antiparkinsonian effects of ML218, with sedative effects being a potential confounding factor at higher doses[6]. Therefore, further investigations in other preclinical models of Parkinson's disease, such as the 6-OHDA or alpha-synuclein models, are warranted to fully elucidate the therapeutic potential of ML218.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Lack of Antiparkinsonian Effects of Systemic Injections of the Specific T-type Calcium Channel Blocker ML218 in MPTP-Treated Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cell-Based Assays for Screening T-Type Calcium Channel Inhibitors using ML218 Hydrochloride as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for cell-based assays designed to screen for and characterize inhibitors of T-type calcium channels. ML218 hydrochloride, a potent and selective inhibitor of T-type (Cav3.x) calcium channels, is used as a reference compound in these protocols.[1][2] T-type calcium channels, including the subtypes Cav3.1, Cav3.2, and Cav3.3, are voltage-gated ion channels that play a crucial role in regulating neuronal excitability, making them attractive therapeutic targets for a variety of neurological disorders.[2][3][4][5] These application notes will guide researchers through the principles, methodologies, and data analysis for screening and characterizing novel T-type calcium channel inhibitors.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of T-type calcium channels.[1][2] It demonstrates inhibitory activity against Cav3.1, Cav3.2, and Cav3.3 subtypes.[1][2] By blocking these channels, ML218 can reduce the influx of calcium ions into neurons, thereby decreasing neuronal burst firing.[3] This mechanism of action underlies its potential therapeutic effects in conditions characterized by neuronal hyperexcitability, such as certain forms of epilepsy and neuropathic pain.[2][3] ML218 has been shown to have no significant inhibitory effect on L- or N-type calcium channels, or on KATP or hERG potassium channels, highlighting its selectivity.[1]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of ML218 against different T-type calcium channel subtypes as determined by various cell-based assays.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| ML218 | Cav3.2 | Calcium (Ca²⁺) Flux | Not Specified | 150 | [2] |
| ML218 | Cav3.2 | Patch Clamp Electrophysiology | Not Specified | 310 | [1][2] |
| ML218 | Cav3.3 | Patch Clamp Electrophysiology | Not Specified | 270 | [1][2] |
Experimental Protocols
Protocol 1: High-Throughput Screening using a Fluorescent Calcium Flux Assay
This protocol describes a method for screening compound libraries for inhibitors of T-type calcium channels using a fluorescent indicator to measure intracellular calcium changes.
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing the T-type calcium channel subtype of interest (e.g., Cav3.2) in DMEM supplemented with 10% fetal bovine serum.
- Harvest cells at 80-90% confluency and plate them in black-walled, clear-bottom 384-well microplates at a density of 20,000-30,000 cells per well.
- Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 24 hours.
2. Compound Preparation and Addition:
- Prepare a stock solution of this compound and test compounds in DMSO.
- Perform serial dilutions to create a concentration range for dose-response analysis (e.g., 10-point, 3-fold dilutions).
- Add the diluted compounds to the cell plates and incubate for 15-30 minutes at room temperature.
3. Calcium Indicator Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions.
- Remove the compound-containing medium from the cell plates and add the dye loading buffer.
- Incubate the plates for 45-60 minutes at 37°C, followed by a 15-minute incubation at room temperature to allow for de-esterification of the dye.
4. Calcium Flux Measurement:
- Use a fluorescence imaging plate reader (e.g., FLIPR or FDSS) to measure intracellular calcium changes.
- Establish a baseline fluorescence reading for each well.
- Add a depolarizing stimulus (e.g., a solution containing a high concentration of KCl) to activate the voltage-gated T-type calcium channels.
- Record the fluorescence intensity over time to measure the calcium influx.
5. Data Analysis:
- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
- Normalize the data to a positive control (no compound) and a negative control (a known potent inhibitor like ML218).
- Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Confirmatory Screening using Automated Patch Clamp Electrophysiology
This protocol details a method to confirm the inhibitory activity and determine the mechanism of action of hit compounds from the primary screen using automated patch clamp electrophysiology.
1. Cell Preparation:
- Use a cell line stably expressing the target T-type calcium channel (e.g., CHO or HEK293 cells).
- Harvest the cells and prepare a single-cell suspension at a concentration of 1-2 million cells/mL in an appropriate external solution.
2. Automated Patch Clamp Procedure:
- Use an automated patch clamp system (e.g., IonWorks, Patchliner, or SyncroPatch) according to the manufacturer's instructions.
- Load the cell suspension, internal and external solutions, and test compounds onto the instrument.
- The instrument will automatically perform cell capture, seal formation, whole-cell configuration, and voltage-clamp recordings.
3. Voltage Protocol and Compound Application:
- Apply a voltage protocol to elicit T-type calcium currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed state, followed by a depolarizing step to a test potential (e.g., -30 mV) to activate the channels.
- Record baseline currents before applying the test compound.
- Apply a range of concentrations of the test compound (and ML218 as a positive control) and record the resulting currents.
4. Data Analysis:
- Measure the peak inward current at the test potential for each compound concentration.
- Calculate the percentage of current inhibition relative to the baseline current.
- Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Screening Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of novel T-type calcium channel inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Cell-Based Assays for Screening T-Type Calcium Channel Inhibitors using ML218 Hydrochloride as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for cell-based assays designed to screen for and characterize inhibitors of T-type calcium channels. ML218 hydrochloride, a potent and selective inhibitor of T-type (Cav3.x) calcium channels, is used as a reference compound in these protocols.[1][2] T-type calcium channels, including the subtypes Cav3.1, Cav3.2, and Cav3.3, are voltage-gated ion channels that play a crucial role in regulating neuronal excitability, making them attractive therapeutic targets for a variety of neurological disorders.[2][3][4][5] These application notes will guide researchers through the principles, methodologies, and data analysis for screening and characterizing novel T-type calcium channel inhibitors.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of T-type calcium channels.[1][2] It demonstrates inhibitory activity against Cav3.1, Cav3.2, and Cav3.3 subtypes.[1][2] By blocking these channels, ML218 can reduce the influx of calcium ions into neurons, thereby decreasing neuronal burst firing.[3] This mechanism of action underlies its potential therapeutic effects in conditions characterized by neuronal hyperexcitability, such as certain forms of epilepsy and neuropathic pain.[2][3] ML218 has been shown to have no significant inhibitory effect on L- or N-type calcium channels, or on KATP or hERG potassium channels, highlighting its selectivity.[1]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of ML218 against different T-type calcium channel subtypes as determined by various cell-based assays.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| ML218 | Cav3.2 | Calcium (Ca²⁺) Flux | Not Specified | 150 | [2] |
| ML218 | Cav3.2 | Patch Clamp Electrophysiology | Not Specified | 310 | [1][2] |
| ML218 | Cav3.3 | Patch Clamp Electrophysiology | Not Specified | 270 | [1][2] |
Experimental Protocols
Protocol 1: High-Throughput Screening using a Fluorescent Calcium Flux Assay
This protocol describes a method for screening compound libraries for inhibitors of T-type calcium channels using a fluorescent indicator to measure intracellular calcium changes.
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing the T-type calcium channel subtype of interest (e.g., Cav3.2) in DMEM supplemented with 10% fetal bovine serum.
- Harvest cells at 80-90% confluency and plate them in black-walled, clear-bottom 384-well microplates at a density of 20,000-30,000 cells per well.
- Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 24 hours.
2. Compound Preparation and Addition:
- Prepare a stock solution of this compound and test compounds in DMSO.
- Perform serial dilutions to create a concentration range for dose-response analysis (e.g., 10-point, 3-fold dilutions).
- Add the diluted compounds to the cell plates and incubate for 15-30 minutes at room temperature.
3. Calcium Indicator Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions.
- Remove the compound-containing medium from the cell plates and add the dye loading buffer.
- Incubate the plates for 45-60 minutes at 37°C, followed by a 15-minute incubation at room temperature to allow for de-esterification of the dye.
4. Calcium Flux Measurement:
- Use a fluorescence imaging plate reader (e.g., FLIPR or FDSS) to measure intracellular calcium changes.
- Establish a baseline fluorescence reading for each well.
- Add a depolarizing stimulus (e.g., a solution containing a high concentration of KCl) to activate the voltage-gated T-type calcium channels.
- Record the fluorescence intensity over time to measure the calcium influx.
5. Data Analysis:
- Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.
- Normalize the data to a positive control (no compound) and a negative control (a known potent inhibitor like ML218).
- Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Confirmatory Screening using Automated Patch Clamp Electrophysiology
This protocol details a method to confirm the inhibitory activity and determine the mechanism of action of hit compounds from the primary screen using automated patch clamp electrophysiology.
1. Cell Preparation:
- Use a cell line stably expressing the target T-type calcium channel (e.g., CHO or HEK293 cells).
- Harvest the cells and prepare a single-cell suspension at a concentration of 1-2 million cells/mL in an appropriate external solution.
2. Automated Patch Clamp Procedure:
- Use an automated patch clamp system (e.g., IonWorks, Patchliner, or SyncroPatch) according to the manufacturer's instructions.
- Load the cell suspension, internal and external solutions, and test compounds onto the instrument.
- The instrument will automatically perform cell capture, seal formation, whole-cell configuration, and voltage-clamp recordings.
3. Voltage Protocol and Compound Application:
- Apply a voltage protocol to elicit T-type calcium currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed state, followed by a depolarizing step to a test potential (e.g., -30 mV) to activate the channels.
- Record baseline currents before applying the test compound.
- Apply a range of concentrations of the test compound (and ML218 as a positive control) and record the resulting currents.
4. Data Analysis:
- Measure the peak inward current at the test potential for each compound concentration.
- Calculate the percentage of current inhibition relative to the baseline current.
- Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Screening Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of novel T-type calcium channel inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Preparation of ML218 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels, specifically targeting CaV3.2 and CaV3.3 with IC50 values of 310 nM and 270 nM, respectively.[1][2] It demonstrates oral activity and the ability to cross the blood-brain barrier, making it a valuable tool for in vitro and in vivo studies, particularly in neuroscience research related to conditions like Parkinson's disease.[1][3] Accurate preparation of a stock solution is the first critical step for ensuring reproducible and reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C19H26Cl2N2O・HCl | [3] |
| Molecular Weight | 405.79 g/mol | [3][4] |
| Solubility (DMSO) | ≤ 125 mg/mL (338.45 mM) | [2] |
| Solubility (Ethanol) | ≤ 36.93 mg/mL (100 mM) | [3] |
| Appearance | Solid | [5] |
| Storage (Solid) | +4°C or -20°C | [2][3] |
| Storage (Stock Solution) | -20°C (1 year) or -80°C (2 years) | [6] |
| Stability (Solid) | ≥ 4 years | [5] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered with foil)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.06 mg of the compound.
-
Calculation: Use the following formula to determine the required volume of solvent:
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))
Example for 1 mg of this compound to make a 10 mM stock solution: Volume (mL) = (0.001 g / 405.79 g/mol ) / 0.01 mol/L * 1000 mL/L ≈ 0.246 mL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[2] The volume of the aliquots should be appropriate for your planned experiments.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[6] Protect the tubes from light.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in its solid form or in solution.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Disposal: Dispose of waste materials, including empty vials, used pipette tips, and contaminated gloves, in accordance with local, state, and federal regulations for chemical waste.[7]
By following these guidelines, researchers can ensure the safe and effective use of this compound in their experimental setups, leading to accurate and reproducible results.
References
Application Notes and Protocols: Preparation of ML218 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels, specifically targeting CaV3.2 and CaV3.3 with IC50 values of 310 nM and 270 nM, respectively.[1][2] It demonstrates oral activity and the ability to cross the blood-brain barrier, making it a valuable tool for in vitro and in vivo studies, particularly in neuroscience research related to conditions like Parkinson's disease.[1][3] Accurate preparation of a stock solution is the first critical step for ensuring reproducible and reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C19H26Cl2N2O・HCl | [3] |
| Molecular Weight | 405.79 g/mol | [3][4] |
| Solubility (DMSO) | ≤ 125 mg/mL (338.45 mM) | [2] |
| Solubility (Ethanol) | ≤ 36.93 mg/mL (100 mM) | [3] |
| Appearance | Solid | [5] |
| Storage (Solid) | +4°C or -20°C | [2][3] |
| Storage (Stock Solution) | -20°C (1 year) or -80°C (2 years) | [6] |
| Stability (Solid) | ≥ 4 years | [5] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered with foil)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.06 mg of the compound.
-
Calculation: Use the following formula to determine the required volume of solvent:
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))
Example for 1 mg of this compound to make a 10 mM stock solution: Volume (mL) = (0.001 g / 405.79 g/mol ) / 0.01 mol/L * 1000 mL/L ≈ 0.246 mL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.[2] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[2] The volume of the aliquots should be appropriate for your planned experiments.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[6] Protect the tubes from light.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound in its solid form or in solution.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Disposal: Dispose of waste materials, including empty vials, used pipette tips, and contaminated gloves, in accordance with local, state, and federal regulations for chemical waste.[7]
By following these guidelines, researchers can ensure the safe and effective use of this compound in their experimental setups, leading to accurate and reproducible results.
References
Application Notes and Protocols for ML218 Hydrochloride in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3)[1][2][3][4]. It exhibits good brain penetration and oral bioavailability, making it a valuable tool for in vivo studies investigating the role of T-type calcium channels in various physiological and pathological processes, including neurological disorders like Parkinson's disease[1][2][5]. These application notes provide a comprehensive guide to the recommended dosage, administration, and experimental protocols for using this compound in mouse studies, based on available preclinical data.
Mechanism of Action
ML218 selectively blocks the activity of low-voltage-activated T-type calcium channels, which are involved in regulating neuronal excitability and burst firing[1][3]. By inhibiting these channels, ML218 can modulate neuronal signaling pathways implicated in various neurological conditions[1].
Caption: Signaling pathway of this compound.
Recommended Dosage for Mouse Studies
Table 1: Summary of ML218 Dosage in Rodent and Non-Rodent Models
| Species | Route of Administration | Dosage Range | Vehicle | Reference |
| Rat | Oral Gavage | 0.03 - 30 mg/kg | 10% Tween 80 / 0.5% Methylcellulose (B11928114) | [6] |
| Rat | Intravenous (IV) | 1 mg/kg | 20% DMSO / 80% Saline | [6] |
| Monkey | Systemic Injection | 1, 10, or 30 mg/kg | Not specified | Not specified in search results |
Based on this data, a recommended starting dose range for exploratory studies in mice would be 1 to 30 mg/kg for oral or systemic administration. It is crucial to perform a dose-response study to determine the optimal dose for the specific mouse strain and experimental model.
Pharmacokinetic Profile
Pharmacokinetic data in rats demonstrates that ML218 has good oral bioavailability and penetrates the blood-brain barrier[1][3]. After subcutaneous administration, ML218 reaches its peak concentration in the cerebrospinal fluid within 1-2 hours[6].
Table 2: Pharmacokinetic Parameters of ML218 in Rats (Oral Administration)
| Parameter | 10 mg/kg | Reference |
| Vehicle | 10% Tween 80 / 0.5% Methylcellulose | [6] |
| Time Point for Sample Collection | 1.5 hours post-dose | [6] |
| Plasma Concentration | Data not specified in search results | |
| Brain Concentration | Data not specified in search results |
Experimental Protocols
Preparation of Dosing Solutions
The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration.
1. Oral Gavage Formulation:
-
Vehicle: 10% Tween 80 in 0.5% methylcellulose in sterile water.
-
Procedure:
-
Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated sterile water (60-70°C) while stirring continuously until a uniform suspension is formed. Allow the solution to cool to room temperature.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 10%.
-
Weigh the required amount of this compound and add it to the vehicle.
-
Vortex and/or sonicate the mixture until a homogenous suspension is achieved.
-
Prepare fresh on the day of the experiment.
-
2. Intraperitoneal (IP) or Intravenous (IV) Injection Formulation:
-
Vehicle: 20% DMSO in 80% sterile saline (0.9% NaCl).
-
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration (20% DMSO).
-
Ensure the final solution is clear and free of precipitation before administration.
-
Administration Protocols
Standard animal handling and administration techniques should be followed. The appropriate needle size and injection volume should be selected based on the mouse's body weight.
1. Oral Gavage Administration:
Caption: Experimental workflow for oral gavage.
-
Procedure: A detailed protocol for oral gavage in mice can be found in various resources[7][8][9][10]. Key steps include proper restraint of the animal, gentle insertion of a ball-tipped gavage needle into the esophagus, and slow administration of the compound. The volume should not exceed 10 mL/kg body weight[9].
2. Intraperitoneal (IP) Injection:
Caption: Experimental workflow for IP injection.
-
Procedure: Detailed protocols for IP injection in mice are well-established[11][12][13][14][15]. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder. A 25-27 gauge needle is typically used, and the injection volume should not exceed 10 mL/kg[12].
Safety and Handling
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
Disclaimer
The information provided in these application notes is intended for guidance only. Researchers should always consult relevant literature and institutional guidelines before conducting any in vivo experiments. The optimal dosage and protocol may vary depending on the specific experimental conditions.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 5. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. research.vt.edu [research.vt.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchanimaltraining.com [researchanimaltraining.com]
Application Notes and Protocols for ML218 Hydrochloride in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3)[1][2][3][4]. It exhibits good brain penetration and oral bioavailability, making it a valuable tool for in vivo studies investigating the role of T-type calcium channels in various physiological and pathological processes, including neurological disorders like Parkinson's disease[1][2][5]. These application notes provide a comprehensive guide to the recommended dosage, administration, and experimental protocols for using this compound in mouse studies, based on available preclinical data.
Mechanism of Action
ML218 selectively blocks the activity of low-voltage-activated T-type calcium channels, which are involved in regulating neuronal excitability and burst firing[1][3]. By inhibiting these channels, ML218 can modulate neuronal signaling pathways implicated in various neurological conditions[1].
Caption: Signaling pathway of this compound.
Recommended Dosage for Mouse Studies
Table 1: Summary of ML218 Dosage in Rodent and Non-Rodent Models
| Species | Route of Administration | Dosage Range | Vehicle | Reference |
| Rat | Oral Gavage | 0.03 - 30 mg/kg | 10% Tween 80 / 0.5% Methylcellulose | [6] |
| Rat | Intravenous (IV) | 1 mg/kg | 20% DMSO / 80% Saline | [6] |
| Monkey | Systemic Injection | 1, 10, or 30 mg/kg | Not specified | Not specified in search results |
Based on this data, a recommended starting dose range for exploratory studies in mice would be 1 to 30 mg/kg for oral or systemic administration. It is crucial to perform a dose-response study to determine the optimal dose for the specific mouse strain and experimental model.
Pharmacokinetic Profile
Pharmacokinetic data in rats demonstrates that ML218 has good oral bioavailability and penetrates the blood-brain barrier[1][3]. After subcutaneous administration, ML218 reaches its peak concentration in the cerebrospinal fluid within 1-2 hours[6].
Table 2: Pharmacokinetic Parameters of ML218 in Rats (Oral Administration)
| Parameter | 10 mg/kg | Reference |
| Vehicle | 10% Tween 80 / 0.5% Methylcellulose | [6] |
| Time Point for Sample Collection | 1.5 hours post-dose | [6] |
| Plasma Concentration | Data not specified in search results | |
| Brain Concentration | Data not specified in search results |
Experimental Protocols
Preparation of Dosing Solutions
The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration.
1. Oral Gavage Formulation:
-
Vehicle: 10% Tween 80 in 0.5% methylcellulose in sterile water.
-
Procedure:
-
Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated sterile water (60-70°C) while stirring continuously until a uniform suspension is formed. Allow the solution to cool to room temperature.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 10%.
-
Weigh the required amount of this compound and add it to the vehicle.
-
Vortex and/or sonicate the mixture until a homogenous suspension is achieved.
-
Prepare fresh on the day of the experiment.
-
2. Intraperitoneal (IP) or Intravenous (IV) Injection Formulation:
-
Vehicle: 20% DMSO in 80% sterile saline (0.9% NaCl).
-
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration (20% DMSO).
-
Ensure the final solution is clear and free of precipitation before administration.
-
Administration Protocols
Standard animal handling and administration techniques should be followed. The appropriate needle size and injection volume should be selected based on the mouse's body weight.
1. Oral Gavage Administration:
Caption: Experimental workflow for oral gavage.
-
Procedure: A detailed protocol for oral gavage in mice can be found in various resources[7][8][9][10]. Key steps include proper restraint of the animal, gentle insertion of a ball-tipped gavage needle into the esophagus, and slow administration of the compound. The volume should not exceed 10 mL/kg body weight[9].
2. Intraperitoneal (IP) Injection:
Caption: Experimental workflow for IP injection.
-
Procedure: Detailed protocols for IP injection in mice are well-established[11][12][13][14][15]. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder. A 25-27 gauge needle is typically used, and the injection volume should not exceed 10 mL/kg[12].
Safety and Handling
Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
Disclaimer
The information provided in these application notes is intended for guidance only. Researchers should always consult relevant literature and institutional guidelines before conducting any in vivo experiments. The optimal dosage and protocol may vary depending on the specific experimental conditions.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]
- 5. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. research.vt.edu [research.vt.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchanimaltraining.com [researchanimaltraining.com]
Application Notes and Protocols for Ion Channel Electrophysiology
A Clarification on the Target of ML218 Hydrochloride and Detailed Protocols for Kir4.1 Channel Patch-Clamp Experiments
Introduction
These application notes provide detailed protocols for patch-clamp electrophysiology experiments. It is important to note a critical clarification regarding the molecular target of this compound. While the initial request focused on ML218 for studying Kir4.1 channels, extensive research indicates that This compound is a potent and selective inhibitor of T-type calcium channels, not Kir4.1 channels [1][2][3][4][5].
This document is therefore structured into two main sections:
-
This compound: A summary of its established mechanism of action as a T-type calcium channel inhibitor, including its reported potency.
-
Kir4.1 Inwardly Rectifying Potassium Channel: Comprehensive application notes and detailed protocols for studying this channel using appropriate patch-clamp techniques and known inhibitors, as this appears to be the underlying scientific interest.
This approach ensures the dissemination of accurate scientific information while providing researchers with the practical guidance necessary for investigating Kir4.1 channels.
Section 1: this compound - A Selective T-Type Calcium Channel Inhibitor
ML218 is a well-characterized small molecule that acts as a selective antagonist of T-type calcium channels (Ca_v_3.1, Ca_v_3.2, and Ca_v_3.3)[1][2]. It is a valuable tool for investigating the physiological and pathophysiological roles of these channels in conditions such as epilepsy, pain, and Parkinson's disease[1][2]. ML218 exhibits no significant activity against L- or N-type calcium channels, or K_ATP_ and hERG potassium channels[5].
Data Presentation: Potency of this compound
The following table summarizes the inhibitory potency of ML218 on different T-type calcium channel subtypes as determined by patch-clamp electrophysiology.
| Channel Subtype | IC50 (nM) | Reference |
| Ca_v_3.2 | 310 | [1][2] |
| Ca_v_3.3 | 270 | [1][2] |
Section 2: Kir4.1 Inwardly Rectifying Potassium Channel - Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Core Application: To provide a framework for the electrophysiological characterization of Kir4.1 channels and the screening of potential modulators using the whole-cell patch-clamp technique.
Background on Kir4.1 Channels
Kir4.1, encoded by the KCNJ10 gene, is an inwardly rectifying potassium channel predominantly expressed in glial cells within the central nervous system, as well as in the kidney and inner ear. These channels play a crucial role in potassium homeostasis, particularly in buffering extracellular potassium released during neuronal activity. The proper function of Kir4.1 channels is essential for maintaining the resting membrane potential of glial cells, which in turn supports glutamate (B1630785) uptake and overall neuronal excitability. Dysfunction of Kir4.1 channels has been implicated in several neurological disorders, including epilepsy.
Signaling Pathway and Function of Kir4.1
The primary role of Kir4.1 in astrocytes is to facilitate the uptake of K+ ions from the extracellular space, a process critical for maintaining low extracellular K+ concentrations. This "potassium buffering" is essential for normal synaptic transmission.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Figure 2, ML218 selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ion Channel Electrophysiology
A Clarification on the Target of ML218 Hydrochloride and Detailed Protocols for Kir4.1 Channel Patch-Clamp Experiments
Introduction
These application notes provide detailed protocols for patch-clamp electrophysiology experiments. It is important to note a critical clarification regarding the molecular target of this compound. While the initial request focused on ML218 for studying Kir4.1 channels, extensive research indicates that This compound is a potent and selective inhibitor of T-type calcium channels, not Kir4.1 channels [1][2][3][4][5].
This document is therefore structured into two main sections:
-
This compound: A summary of its established mechanism of action as a T-type calcium channel inhibitor, including its reported potency.
-
Kir4.1 Inwardly Rectifying Potassium Channel: Comprehensive application notes and detailed protocols for studying this channel using appropriate patch-clamp techniques and known inhibitors, as this appears to be the underlying scientific interest.
This approach ensures the dissemination of accurate scientific information while providing researchers with the practical guidance necessary for investigating Kir4.1 channels.
Section 1: this compound - A Selective T-Type Calcium Channel Inhibitor
ML218 is a well-characterized small molecule that acts as a selective antagonist of T-type calcium channels (Ca_v_3.1, Ca_v_3.2, and Ca_v_3.3)[1][2]. It is a valuable tool for investigating the physiological and pathophysiological roles of these channels in conditions such as epilepsy, pain, and Parkinson's disease[1][2]. ML218 exhibits no significant activity against L- or N-type calcium channels, or K_ATP_ and hERG potassium channels[5].
Data Presentation: Potency of this compound
The following table summarizes the inhibitory potency of ML218 on different T-type calcium channel subtypes as determined by patch-clamp electrophysiology.
| Channel Subtype | IC50 (nM) | Reference |
| Ca_v_3.2 | 310 | [1][2] |
| Ca_v_3.3 | 270 | [1][2] |
Section 2: Kir4.1 Inwardly Rectifying Potassium Channel - Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Core Application: To provide a framework for the electrophysiological characterization of Kir4.1 channels and the screening of potential modulators using the whole-cell patch-clamp technique.
Background on Kir4.1 Channels
Kir4.1, encoded by the KCNJ10 gene, is an inwardly rectifying potassium channel predominantly expressed in glial cells within the central nervous system, as well as in the kidney and inner ear. These channels play a crucial role in potassium homeostasis, particularly in buffering extracellular potassium released during neuronal activity. The proper function of Kir4.1 channels is essential for maintaining the resting membrane potential of glial cells, which in turn supports glutamate uptake and overall neuronal excitability. Dysfunction of Kir4.1 channels has been implicated in several neurological disorders, including epilepsy.
Signaling Pathway and Function of Kir4.1
The primary role of Kir4.1 in astrocytes is to facilitate the uptake of K+ ions from the extracellular space, a process critical for maintaining low extracellular K+ concentrations. This "potassium buffering" is essential for normal synaptic transmission.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Figure 2, ML218 selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application of ML218 Hydrochloride in Studying Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity that have been extensively studied. The influx of calcium ions (Ca2+) into the postsynaptic neuron is a critical trigger for both LTP and LTD, with the amplitude and duration of the calcium signal determining the direction of synaptic change.[1][2]
T-type calcium channels are low-voltage activated channels that play a significant role in regulating neuronal excitability and calcium homeostasis.[3] Their involvement in synaptic plasticity is an area of growing interest, as they provide a distinct source of calcium influx compared to high-voltage activated channels and NMDA receptors.[4][5] However, the lack of highly selective pharmacological tools has historically hindered the precise dissection of their role.[4][5]
ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels, with nanomolar efficacy against Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3 subtypes.[6][7] Its high selectivity and central activity make it a valuable tool for investigating the contribution of T-type calcium channels to synaptic plasticity.[6][7] This document provides detailed application notes and protocols for utilizing this compound in the study of LTP and LTD.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound, essential for designing and interpreting experiments on synaptic plasticity.
| Parameter | Value | Subtype | Assay | Reference |
| IC50 | 150 nM | Ca(v)3.2 | Ca2+ Flux | [6][7] |
| IC50 | 310 nM | Ca(v)3.2 | Patch Clamp Electrophysiology | [6][7] |
| IC50 | 270 nM | Ca(v)3.3 | Patch Clamp Electrophysiology | [6][7] |
| Concentration for T-type current inhibition | 3 µM (~45% reduction) | Endogenous T-type channels in STN neurons | Voltage Clamp | [6] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway through which ML218 may modulate synaptic plasticity and a typical experimental workflow for its application.
Caption: Proposed mechanism of ML218 action in synaptic plasticity.
Caption: Experimental workflow for studying ML218 effects on synaptic plasticity.
Experimental Protocols
The following protocols provide a framework for investigating the role of this compound in synaptic plasticity using electrophysiology in acute brain slices.
Protocol 1: Investigating the Effect of ML218 on Long-Term Potentiation (LTP) in Hippocampal CA1
Objective: To determine if the selective blockade of T-type calcium channels with this compound affects the induction or expression of LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
This compound (prepare stock solution in DMSO, final concentration of DMSO in ACSF should be <0.1%)
-
Standard electrophysiology rig with equipment for whole-cell patch-clamp recording
-
Vibratome for brain slicing
-
Artificial cerebrospinal fluid (ACSF) and internal solution (see recipes below)
-
Hippocampal slices from rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
ACSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose. Bubble with 95% O2 / 5% CO2.
Internal Solution Composition (for whole-cell recording, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH.
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated ACSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome in ice-cold, oxygenated ACSF.
-
Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min at 30-32°C.
-
Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Place a stimulating electrode in the Schaffer collateral pathway.
-
Record baseline excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 20-30 minutes. The stimulation intensity should be set to elicit 30-50% of the maximal response.
-
-
Drug Application:
-
Prepare the desired concentration of this compound in ACSF from the stock solution. A concentration range of 1-10 µM can be a starting point, based on its IC50 values and previous studies.
-
Switch the perfusion to ACSF containing ML218 (or vehicle control) and allow it to equilibrate for 10-20 minutes while continuing to record baseline responses.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used.
-
-
Post-Induction Recording:
-
Immediately after the induction protocol, resume recording at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
-
Data Analysis:
-
Measure the slope of the fEPSP or the amplitude of the EPSC.
-
Normalize the responses to the pre-induction baseline.
-
Compare the magnitude of LTP in the presence of ML218 to the vehicle control group. Statistical significance can be assessed using appropriate tests (e.g., t-test or ANOVA).
-
Protocol 2: Investigating the Effect of ML218 on Long-Term Depression (LTD)
Objective: To determine if this compound modulates the induction or expression of LTD.
Procedure:
-
Follow the same procedures for slice preparation, recording, and drug application as in Protocol 1.
-
LTD Induction: Instead of HFS, use a low-frequency stimulation (LFS) protocol to induce LTD. A common protocol is to deliver stimuli at 1-3 Hz for 10-15 minutes.
-
Data Analysis: Analyze the data similarly to the LTP protocol, but in this case, assess the magnitude of depression of the synaptic response.
Expected Outcomes and Interpretation
-
No effect of ML218 on LTP/LTD: This would suggest that T-type calcium channels are not essential for the specific form of plasticity induced by the chosen protocol at this synapse.
-
ML218 reduces or blocks LTP/LTD: This would indicate that calcium influx through T-type channels is necessary for the induction of this form of synaptic plasticity.
-
ML218 enhances LTP/LTD: This less likely outcome could suggest a more complex regulatory role for T-type channels, possibly through their influence on neuronal excitability and the recruitment of other calcium sources.
The specific involvement of T-type channels can be further dissected by using different induction protocols, as some forms of plasticity may be more dependent on T-type channel activation than others (e.g., mGluR-dependent LTD).[4][8]
Conclusion
This compound represents a valuable pharmacological tool for elucidating the role of T-type calcium channels in synaptic plasticity. By selectively inhibiting these channels, researchers can gain a deeper understanding of the complex calcium dynamics that govern learning and memory processes at the synaptic level. The protocols outlined here provide a starting point for these investigations, which could ultimately contribute to the development of novel therapeutic strategies for neurological and psychiatric disorders characterized by aberrant synaptic plasticity.
References
- 1. Three Ca2+ levels affect plasticity differently: the LTP zone, the LTD zone and no man's land - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective induction of LTP and LTD by postsynaptic [Ca2+]i elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type calcium channels regulate cortical plasticity in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-type calcium channels in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-type calcium channels in synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of ML218 Hydrochloride in Studying Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity that have been extensively studied. The influx of calcium ions (Ca2+) into the postsynaptic neuron is a critical trigger for both LTP and LTD, with the amplitude and duration of the calcium signal determining the direction of synaptic change.[1][2]
T-type calcium channels are low-voltage activated channels that play a significant role in regulating neuronal excitability and calcium homeostasis.[3] Their involvement in synaptic plasticity is an area of growing interest, as they provide a distinct source of calcium influx compared to high-voltage activated channels and NMDA receptors.[4][5] However, the lack of highly selective pharmacological tools has historically hindered the precise dissection of their role.[4][5]
ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels, with nanomolar efficacy against Ca(v)3.1, Ca(v)3.2, and Ca(v)3.3 subtypes.[6][7] Its high selectivity and central activity make it a valuable tool for investigating the contribution of T-type calcium channels to synaptic plasticity.[6][7] This document provides detailed application notes and protocols for utilizing this compound in the study of LTP and LTD.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound, essential for designing and interpreting experiments on synaptic plasticity.
| Parameter | Value | Subtype | Assay | Reference |
| IC50 | 150 nM | Ca(v)3.2 | Ca2+ Flux | [6][7] |
| IC50 | 310 nM | Ca(v)3.2 | Patch Clamp Electrophysiology | [6][7] |
| IC50 | 270 nM | Ca(v)3.3 | Patch Clamp Electrophysiology | [6][7] |
| Concentration for T-type current inhibition | 3 µM (~45% reduction) | Endogenous T-type channels in STN neurons | Voltage Clamp | [6] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway through which ML218 may modulate synaptic plasticity and a typical experimental workflow for its application.
Caption: Proposed mechanism of ML218 action in synaptic plasticity.
Caption: Experimental workflow for studying ML218 effects on synaptic plasticity.
Experimental Protocols
The following protocols provide a framework for investigating the role of this compound in synaptic plasticity using electrophysiology in acute brain slices.
Protocol 1: Investigating the Effect of ML218 on Long-Term Potentiation (LTP) in Hippocampal CA1
Objective: To determine if the selective blockade of T-type calcium channels with this compound affects the induction or expression of LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
This compound (prepare stock solution in DMSO, final concentration of DMSO in ACSF should be <0.1%)
-
Standard electrophysiology rig with equipment for whole-cell patch-clamp recording
-
Vibratome for brain slicing
-
Artificial cerebrospinal fluid (ACSF) and internal solution (see recipes below)
-
Hippocampal slices from rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
ACSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose. Bubble with 95% O2 / 5% CO2.
Internal Solution Composition (for whole-cell recording, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH.
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated ACSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome in ice-cold, oxygenated ACSF.
-
Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min at 30-32°C.
-
Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Place a stimulating electrode in the Schaffer collateral pathway.
-
Record baseline excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 20-30 minutes. The stimulation intensity should be set to elicit 30-50% of the maximal response.
-
-
Drug Application:
-
Prepare the desired concentration of this compound in ACSF from the stock solution. A concentration range of 1-10 µM can be a starting point, based on its IC50 values and previous studies.
-
Switch the perfusion to ACSF containing ML218 (or vehicle control) and allow it to equilibrate for 10-20 minutes while continuing to record baseline responses.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used.
-
-
Post-Induction Recording:
-
Immediately after the induction protocol, resume recording at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
-
Data Analysis:
-
Measure the slope of the fEPSP or the amplitude of the EPSC.
-
Normalize the responses to the pre-induction baseline.
-
Compare the magnitude of LTP in the presence of ML218 to the vehicle control group. Statistical significance can be assessed using appropriate tests (e.g., t-test or ANOVA).
-
Protocol 2: Investigating the Effect of ML218 on Long-Term Depression (LTD)
Objective: To determine if this compound modulates the induction or expression of LTD.
Procedure:
-
Follow the same procedures for slice preparation, recording, and drug application as in Protocol 1.
-
LTD Induction: Instead of HFS, use a low-frequency stimulation (LFS) protocol to induce LTD. A common protocol is to deliver stimuli at 1-3 Hz for 10-15 minutes.
-
Data Analysis: Analyze the data similarly to the LTP protocol, but in this case, assess the magnitude of depression of the synaptic response.
Expected Outcomes and Interpretation
-
No effect of ML218 on LTP/LTD: This would suggest that T-type calcium channels are not essential for the specific form of plasticity induced by the chosen protocol at this synapse.
-
ML218 reduces or blocks LTP/LTD: This would indicate that calcium influx through T-type channels is necessary for the induction of this form of synaptic plasticity.
-
ML218 enhances LTP/LTD: This less likely outcome could suggest a more complex regulatory role for T-type channels, possibly through their influence on neuronal excitability and the recruitment of other calcium sources.
The specific involvement of T-type channels can be further dissected by using different induction protocols, as some forms of plasticity may be more dependent on T-type channel activation than others (e.g., mGluR-dependent LTD).[4][8]
Conclusion
This compound represents a valuable pharmacological tool for elucidating the role of T-type calcium channels in synaptic plasticity. By selectively inhibiting these channels, researchers can gain a deeper understanding of the complex calcium dynamics that govern learning and memory processes at the synaptic level. The protocols outlined here provide a starting point for these investigations, which could ultimately contribute to the development of novel therapeutic strategies for neurological and psychiatric disorders characterized by aberrant synaptic plasticity.
References
- 1. Three Ca2+ levels affect plasticity differently: the LTP zone, the LTD zone and no man's land - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective induction of LTP and LTD by postsynaptic [Ca2+]i elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T-type calcium channels regulate cortical plasticity in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. T-type calcium channels in synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T-type calcium channels in synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Neuronal Excitability with ML218 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3), which play a crucial role in regulating neuronal excitability.[1][2][3] These low-voltage activated calcium channels are key drivers of burst firing in various neurons, and their dysregulation has been implicated in a range of neurological disorders, including epilepsy and Parkinson's disease.[1][4] ML218 serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of T-type calcium channels in the central nervous system. This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on neuronal excitability.
Mechanism of Action
This compound exerts its effects by directly blocking T-type calcium channels. In neurons, particularly in regions like the subthalamic nucleus (STN), these channels are critical for the generation of low-threshold spikes and rebound burst firing.[1][2][3] By inhibiting the influx of Ca2+ through these channels, ML218 effectively dampens neuronal hyperexcitability. This mechanism of action makes it a powerful tool for dissecting the contribution of T-type calcium channels to neuronal firing patterns and for exploring their potential as therapeutic targets.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Channel Subtype | IC50 (nM) | Reference |
| Calcium Flux Assay | Cav3.2 | 150 | [1][2] |
| Patch Clamp Electrophysiology | Cav3.2 | 310 | [1][2][3] |
| Patch Clamp Electrophysiology | Cav3.3 | 270 | [1][2][3] |
Table 2: Effects of ML218 on Neuronal Activity in Subthalamic Nucleus (STN) Neurons
| Parameter | Effect of 3 µM ML218 | Reference |
| T-type Ca2+ Current | ~45% reduction | [1] |
| Low-Threshold Spike (LTS) Amplitude | >50% inhibition | [1] |
| Rebound Burst Activity | >60% depression | [1] |
Table 3: In Vivo Pharmacokinetic and Efficacy Data for ML218
| Parameter | Value | Reference |
| Brain Penetration | Excellent | [1][2] |
| In Vivo Efficacy (Rat) | Reverses haloperidol-induced catalepsy in a dose-dependent manner with oral administration. | [1][5] |
Mandatory Visualizations
Caption: Signaling pathway of ML218 in modulating neuronal excitability.
Caption: Experimental workflow for electrophysiological recording.
Caption: Workflow for the in vitro calcium flux assay.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Subthalamic Nucleus (STN) Neurons
This protocol describes how to measure the effect of ML218 on T-type calcium currents, low-threshold spikes (LTS), and rebound burst firing in STN neurons from acute brain slices.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Vibratome for slicing
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipettes
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare coronal slices (e.g., 250-300 µm thick) containing the STN using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Visually identify STN neurons using a microscope with differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Establish a giga-ohm seal and obtain a whole-cell configuration.
-
-
Data Acquisition:
-
T-type Calcium Current:
-
In voltage-clamp mode, hold the neuron at a hyperpolarized potential (e.g., -90 mV) to relieve T-type channel inactivation.
-
Apply a depolarizing step (e.g., to -60 mV) to elicit the T-type current.
-
Record baseline currents.
-
Bath apply ML218 (e.g., 3 µM) and record the current again.
-
-
Low-Threshold Spike (LTS) and Rebound Burst Firing:
-
In current-clamp mode, inject a hyperpolarizing current pulse (e.g., -100 to -200 pA for 500 ms) from the resting membrane potential to de-inactivate T-type channels.
-
The subsequent return to the resting potential will elicit an LTS, often followed by a burst of action potentials.
-
Record baseline LTS and burst firing.
-
Apply ML218 and record the changes.
-
-
-
Data Analysis:
-
Measure the peak amplitude of the T-type current before and after ML218 application.
-
Measure the amplitude of the LTS and count the number of action potentials in the rebound burst before and after drug application.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Protocol 2: In Vitro Calcium Flux Assay
This protocol provides a method for determining the IC50 of ML218 on T-type calcium channels using a fluorescence-based calcium flux assay, such as with a FLIPR (Fluorometric Imaging Plate Reader) instrument.
Materials:
-
This compound
-
Cell line stably expressing a T-type calcium channel subtype (e.g., HEK293 cells expressing Cav3.2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Potassium chloride (KCl) solution for depolarization
-
384-well black-walled, clear-bottom assay plates
-
FLIPR or similar fluorescence plate reader
Procedure:
-
Cell Plating:
-
Plate the cells expressing the T-type calcium channel of interest into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 1-2 hours at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the ML218 dilutions or vehicle control to the appropriate wells of the assay plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Fluorescence Reading:
-
Place the assay plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading.
-
Add a depolarizing stimulus (e.g., KCl solution) to all wells to activate the T-type calcium channels.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the ML218 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Haloperidol-Induced Catalepsy in Rats
This in vivo protocol is used to assess the potential of ML218 to reverse parkinsonian-like motor deficits in a rodent model.
Materials:
-
This compound
-
Vehicle for drug administration (e.g., 10% Tween 80 in 0.5% methylcellulose (B11928114) for oral gavage)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Catalepsy bar (a horizontal bar raised approximately 9-10 cm from the surface)
-
Stopwatch
Procedure:
-
Animal Acclimation:
-
House the rats in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
-
Drug Administration:
-
Divide the animals into treatment groups (vehicle control, ML218 at various doses).
-
Administer ML218 or vehicle via the desired route (e.g., oral gavage).
-
After a predetermined time (e.g., 60 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, intraperitoneally) to all animals to induce catalepsy.
-
-
Catalepsy Assessment:
-
At various time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be set, at which point the rat is returned to its home cage.
-
-
Scoring and Data Analysis:
-
The descent latency is used as the measure of catalepsy.
-
Compare the descent latencies of the ML218-treated groups to the vehicle-treated group at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if ML218 significantly reduces haloperidol-induced catalepsy.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always adhere to institutional guidelines and regulations for animal and laboratory safety.
References
- 1. Contributions of T-type calcium channel isoforms to neuronal firing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-Type Calcium Channels Contribute to Burst Firing in a Subpopulation of Medial Habenula Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Neuronal Excitability with ML218 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3), which play a crucial role in regulating neuronal excitability.[1][2][3] These low-voltage activated calcium channels are key drivers of burst firing in various neurons, and their dysregulation has been implicated in a range of neurological disorders, including epilepsy and Parkinson's disease.[1][4] ML218 serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of T-type calcium channels in the central nervous system. This document provides detailed application notes and experimental protocols for utilizing this compound to study its effects on neuronal excitability.
Mechanism of Action
This compound exerts its effects by directly blocking T-type calcium channels. In neurons, particularly in regions like the subthalamic nucleus (STN), these channels are critical for the generation of low-threshold spikes and rebound burst firing.[1][2][3] By inhibiting the influx of Ca2+ through these channels, ML218 effectively dampens neuronal hyperexcitability. This mechanism of action makes it a powerful tool for dissecting the contribution of T-type calcium channels to neuronal firing patterns and for exploring their potential as therapeutic targets.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Channel Subtype | IC50 (nM) | Reference |
| Calcium Flux Assay | Cav3.2 | 150 | [1][2] |
| Patch Clamp Electrophysiology | Cav3.2 | 310 | [1][2][3] |
| Patch Clamp Electrophysiology | Cav3.3 | 270 | [1][2][3] |
Table 2: Effects of ML218 on Neuronal Activity in Subthalamic Nucleus (STN) Neurons
| Parameter | Effect of 3 µM ML218 | Reference |
| T-type Ca2+ Current | ~45% reduction | [1] |
| Low-Threshold Spike (LTS) Amplitude | >50% inhibition | [1] |
| Rebound Burst Activity | >60% depression | [1] |
Table 3: In Vivo Pharmacokinetic and Efficacy Data for ML218
| Parameter | Value | Reference |
| Brain Penetration | Excellent | [1][2] |
| In Vivo Efficacy (Rat) | Reverses haloperidol-induced catalepsy in a dose-dependent manner with oral administration. | [1][5] |
Mandatory Visualizations
Caption: Signaling pathway of ML218 in modulating neuronal excitability.
Caption: Experimental workflow for electrophysiological recording.
Caption: Workflow for the in vitro calcium flux assay.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Subthalamic Nucleus (STN) Neurons
This protocol describes how to measure the effect of ML218 on T-type calcium currents, low-threshold spikes (LTS), and rebound burst firing in STN neurons from acute brain slices.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Vibratome for slicing
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipettes
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare coronal slices (e.g., 250-300 µm thick) containing the STN using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Visually identify STN neurons using a microscope with differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Establish a giga-ohm seal and obtain a whole-cell configuration.
-
-
Data Acquisition:
-
T-type Calcium Current:
-
In voltage-clamp mode, hold the neuron at a hyperpolarized potential (e.g., -90 mV) to relieve T-type channel inactivation.
-
Apply a depolarizing step (e.g., to -60 mV) to elicit the T-type current.
-
Record baseline currents.
-
Bath apply ML218 (e.g., 3 µM) and record the current again.
-
-
Low-Threshold Spike (LTS) and Rebound Burst Firing:
-
In current-clamp mode, inject a hyperpolarizing current pulse (e.g., -100 to -200 pA for 500 ms) from the resting membrane potential to de-inactivate T-type channels.
-
The subsequent return to the resting potential will elicit an LTS, often followed by a burst of action potentials.
-
Record baseline LTS and burst firing.
-
Apply ML218 and record the changes.
-
-
-
Data Analysis:
-
Measure the peak amplitude of the T-type current before and after ML218 application.
-
Measure the amplitude of the LTS and count the number of action potentials in the rebound burst before and after drug application.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Protocol 2: In Vitro Calcium Flux Assay
This protocol provides a method for determining the IC50 of ML218 on T-type calcium channels using a fluorescence-based calcium flux assay, such as with a FLIPR (Fluorometric Imaging Plate Reader) instrument.
Materials:
-
This compound
-
Cell line stably expressing a T-type calcium channel subtype (e.g., HEK293 cells expressing Cav3.2)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Potassium chloride (KCl) solution for depolarization
-
384-well black-walled, clear-bottom assay plates
-
FLIPR or similar fluorescence plate reader
Procedure:
-
Cell Plating:
-
Plate the cells expressing the T-type calcium channel of interest into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 1-2 hours at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the ML218 dilutions or vehicle control to the appropriate wells of the assay plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Fluorescence Reading:
-
Place the assay plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading.
-
Add a depolarizing stimulus (e.g., KCl solution) to all wells to activate the T-type calcium channels.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the ML218 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Haloperidol-Induced Catalepsy in Rats
This in vivo protocol is used to assess the potential of ML218 to reverse parkinsonian-like motor deficits in a rodent model.
Materials:
-
This compound
-
Haloperidol
-
Vehicle for drug administration (e.g., 10% Tween 80 in 0.5% methylcellulose for oral gavage)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Catalepsy bar (a horizontal bar raised approximately 9-10 cm from the surface)
-
Stopwatch
Procedure:
-
Animal Acclimation:
-
House the rats in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.
-
-
Drug Administration:
-
Divide the animals into treatment groups (vehicle control, ML218 at various doses).
-
Administer ML218 or vehicle via the desired route (e.g., oral gavage).
-
After a predetermined time (e.g., 60 minutes), administer haloperidol (e.g., 0.5-1 mg/kg, intraperitoneally) to all animals to induce catalepsy.
-
-
Catalepsy Assessment:
-
At various time points after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be set, at which point the rat is returned to its home cage.
-
-
Scoring and Data Analysis:
-
The descent latency is used as the measure of catalepsy.
-
Compare the descent latencies of the ML218-treated groups to the vehicle-treated group at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if ML218 significantly reduces haloperidol-induced catalepsy.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always adhere to institutional guidelines and regulations for animal and laboratory safety.
References
- 1. Contributions of T-type calcium channel isoforms to neuronal firing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-Type Calcium Channels Contribute to Burst Firing in a Subpopulation of Medial Habenula Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML218 Hydrochloride in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ML218 hydrochloride, a potent and selective T-type calcium channel inhibitor, in preclinical studies of neuropathic pain. The following sections detail the mechanism of action of ML218, protocols for inducing common neuropathic pain models, and standardized behavioral assays for assessing pain-like behaviors in rodents.
Introduction to this compound
ML218 is a selective inhibitor of T-type calcium channels, with a notable preference for the CaV3.2 and CaV3.3 subtypes.[1][2] T-type calcium channels, particularly the CaV3.2 isoform, are crucial in pain signaling pathways.[1] Their expression is upregulated in dorsal root ganglion (DRG) neurons following nerve injury, contributing to the hyperexcitability of sensory neurons and the manifestation of neuropathic pain.[1] By blocking these channels, ML218 has been shown to mitigate chronic pain in preclinical models, including spared nerve injury and streptozotocin-induced diabetic neuropathy in rats.[1]
Mechanism of Action
Neuropathic pain is characterized by the sensitization of peripheral and central pain pathways. T-type calcium channels, specifically CaV3.2, are low-voltage activated channels that play a significant role in setting the resting membrane potential and controlling neuronal excitability. Following nerve injury, increased expression and function of these channels in sensory neurons lead to aberrant spontaneous firing and a lower threshold for action potential generation, contributing to allodynia and hyperalgesia. This compound selectively blocks these channels, thereby reducing the influx of calcium and dampening the hyperexcitability of nociceptive neurons.
Caption: Mechanism of action of ML218 in neuropathic pain.
Quantitative Data
The following tables summarize the in vitro potency and pharmacokinetic properties of ML218.
Table 1: In Vitro Potency of ML218
| Target | Assay | IC50 (nM) | Reference |
| CaV3.2 | Ca²⁺ Flux | 150 | [1][2] |
| CaV3.2 | Patch Clamp Electrophysiology | 310 | [1][2] |
| CaV3.3 | Patch Clamp Electrophysiology | 270 | [1][2] |
Table 2: Pharmacokinetic Parameters of ML218 in Rats (Parkinson's Disease Model)
| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |
| Cmax | Oral | 10 | 1.8 | µM | [2] |
| Tmax | Oral | 10 | 2 | h | [2] |
| AUC | Oral | 10 | 7.9 | µM*h | [2] |
| Brain Penetration (Brain/Plasma Ratio) | Oral | 10 | >1 | - | [2] |
Note: Pharmacokinetic data for ML218 in specific neuropathic pain models is not currently available. The data presented is from a study in a rat model of Parkinson's disease and should be used as a preliminary guide.
Experimental Protocols
The following protocols are provided as a guide for studying the effects of this compound in two common rat models of neuropathic pain.
Spared Nerve Injury (SNI) Model
The SNI model induces robust and long-lasting neuropathic pain behaviors.
Caption: Experimental workflow for the SNI model.
Protocol:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (200-250 g) are recommended.
-
SNI Surgery:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact. A small section of the distal nerve stump should be removed to prevent regeneration.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Post-operative Care: Allow the animals to recover for at least 7-14 days to allow for the full development of neuropathic pain behaviors.
-
This compound Administration:
-
Formulation: this compound can be dissolved in a vehicle such as 0.5% methylcellulose (B11928114) for oral administration or sterile saline for intraperitoneal (i.p.) injection.
-
Dosage and Administration: Based on its oral efficacy in a rat model of Parkinson's disease, a starting dose range of 10-30 mg/kg for oral administration can be explored. For i.p. administration, a lower dose range may be appropriate. A dose-response study is highly recommended to determine the optimal effective dose.
-
Treatment Schedule: Treatment can be initiated after the establishment of neuropathic pain. The duration of treatment will depend on the study objectives.
-
-
Behavioral Assays: (See detailed protocols below)
-
Assess mechanical allodynia using the von Frey test.
-
Assess thermal hyperalgesia using the Hargreaves test.
-
Assess cold allodynia using the acetone (B3395972) test.
-
Conduct baseline testing before initiating treatment and at specified time points after ML218 administration.
-
Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Model
This model mimics the painful diabetic neuropathy observed in humans.
Caption: Experimental workflow for the STZ model.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats (180-220 g) are commonly used.
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in cold citrate (B86180) buffer (pH 4.5). A dose of 50-65 mg/kg is typically used.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours after STZ injection from tail vein blood.
-
Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
-
Development of Neuropathy: Allow 2-4 weeks for the development of diabetic neuropathy, which can be confirmed by behavioral testing.
-
This compound Administration:
-
Follow the formulation, dosage, and administration guidelines as described for the SNI model. A dose-finding study is recommended.
-
-
Behavioral Assays: (See detailed protocols below)
-
Perform von Frey, Hargreaves, and acetone tests to assess mechanical allodynia, thermal hyperalgesia, and cold allodynia, respectively.
-
Establish baseline pain thresholds before starting treatment and measure responses at various time points post-treatment.
-
Detailed Behavioral Assay Protocols
a) Von Frey Test for Mechanical Allodynia
-
Place the rat in a transparent plastic cage with a wire mesh floor and allow it to acclimate for 15-20 minutes.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
b) Hargreaves Test for Thermal Hyperalgesia
-
Place the rat in a plastic chamber on a heated glass floor and allow it to acclimate.
-
A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.
-
Measure the latency for the rat to withdraw its paw from the heat source.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
A reduced paw withdrawal latency indicates thermal hyperalgesia.
c) Acetone Test for Cold Allodynia
-
Place the rat in a cage with a wire mesh floor and allow for acclimation.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Observe the rat's behavior for a set period (e.g., 1 minute) and record the duration or frequency of paw withdrawal, flinching, or licking.
-
An increased response to acetone indicates cold allodynia.
Data Analysis and Interpretation
For behavioral assays, data should be expressed as the mean ± standard error of the mean (SEM). Statistical analysis can be performed using appropriate tests such as t-tests or ANOVA followed by post-hoc tests to compare between treatment groups and baseline values. A significant increase in paw withdrawal threshold (von Frey) or latency (Hargreaves), or a decrease in response to acetone, in the ML218-treated group compared to the vehicle-treated group would indicate an analgesic effect.
Conclusion
This compound presents a promising therapeutic agent for the study of neuropathic pain due to its selective inhibition of T-type calcium channels. The protocols outlined above provide a framework for researchers to investigate the efficacy of ML218 in well-established rodent models of neuropathic pain. It is important to note the absence of specific published in vivo efficacy and dosing data for ML218 in these models, necessitating careful dose-selection and thorough dose-response studies. These application notes, combined with rigorous experimental design, will aid in elucidating the potential of ML218 as a novel analgesic for neuropathic pain.
References
- 1. Development of selective Cav3 channel blockers for treatment of neuropathic pain - Xinmin Xie [grantome.com]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML218 Hydrochloride in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ML218 hydrochloride, a potent and selective T-type calcium channel inhibitor, in preclinical studies of neuropathic pain. The following sections detail the mechanism of action of ML218, protocols for inducing common neuropathic pain models, and standardized behavioral assays for assessing pain-like behaviors in rodents.
Introduction to this compound
ML218 is a selective inhibitor of T-type calcium channels, with a notable preference for the CaV3.2 and CaV3.3 subtypes.[1][2] T-type calcium channels, particularly the CaV3.2 isoform, are crucial in pain signaling pathways.[1] Their expression is upregulated in dorsal root ganglion (DRG) neurons following nerve injury, contributing to the hyperexcitability of sensory neurons and the manifestation of neuropathic pain.[1] By blocking these channels, ML218 has been shown to mitigate chronic pain in preclinical models, including spared nerve injury and streptozotocin-induced diabetic neuropathy in rats.[1]
Mechanism of Action
Neuropathic pain is characterized by the sensitization of peripheral and central pain pathways. T-type calcium channels, specifically CaV3.2, are low-voltage activated channels that play a significant role in setting the resting membrane potential and controlling neuronal excitability. Following nerve injury, increased expression and function of these channels in sensory neurons lead to aberrant spontaneous firing and a lower threshold for action potential generation, contributing to allodynia and hyperalgesia. This compound selectively blocks these channels, thereby reducing the influx of calcium and dampening the hyperexcitability of nociceptive neurons.
Caption: Mechanism of action of ML218 in neuropathic pain.
Quantitative Data
The following tables summarize the in vitro potency and pharmacokinetic properties of ML218.
Table 1: In Vitro Potency of ML218
| Target | Assay | IC50 (nM) | Reference |
| CaV3.2 | Ca²⁺ Flux | 150 | [1][2] |
| CaV3.2 | Patch Clamp Electrophysiology | 310 | [1][2] |
| CaV3.3 | Patch Clamp Electrophysiology | 270 | [1][2] |
Table 2: Pharmacokinetic Parameters of ML218 in Rats (Parkinson's Disease Model)
| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |
| Cmax | Oral | 10 | 1.8 | µM | [2] |
| Tmax | Oral | 10 | 2 | h | [2] |
| AUC | Oral | 10 | 7.9 | µM*h | [2] |
| Brain Penetration (Brain/Plasma Ratio) | Oral | 10 | >1 | - | [2] |
Note: Pharmacokinetic data for ML218 in specific neuropathic pain models is not currently available. The data presented is from a study in a rat model of Parkinson's disease and should be used as a preliminary guide.
Experimental Protocols
The following protocols are provided as a guide for studying the effects of this compound in two common rat models of neuropathic pain.
Spared Nerve Injury (SNI) Model
The SNI model induces robust and long-lasting neuropathic pain behaviors.
Caption: Experimental workflow for the SNI model.
Protocol:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (200-250 g) are recommended.
-
SNI Surgery:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact. A small section of the distal nerve stump should be removed to prevent regeneration.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Post-operative Care: Allow the animals to recover for at least 7-14 days to allow for the full development of neuropathic pain behaviors.
-
This compound Administration:
-
Formulation: this compound can be dissolved in a vehicle such as 0.5% methylcellulose for oral administration or sterile saline for intraperitoneal (i.p.) injection.
-
Dosage and Administration: Based on its oral efficacy in a rat model of Parkinson's disease, a starting dose range of 10-30 mg/kg for oral administration can be explored. For i.p. administration, a lower dose range may be appropriate. A dose-response study is highly recommended to determine the optimal effective dose.
-
Treatment Schedule: Treatment can be initiated after the establishment of neuropathic pain. The duration of treatment will depend on the study objectives.
-
-
Behavioral Assays: (See detailed protocols below)
-
Assess mechanical allodynia using the von Frey test.
-
Assess thermal hyperalgesia using the Hargreaves test.
-
Assess cold allodynia using the acetone test.
-
Conduct baseline testing before initiating treatment and at specified time points after ML218 administration.
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This model mimics the painful diabetic neuropathy observed in humans.
Caption: Experimental workflow for the STZ model.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats (180-220 g) are commonly used.
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal injection of streptozotocin (STZ) dissolved in cold citrate buffer (pH 4.5). A dose of 50-65 mg/kg is typically used.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 48-72 hours after STZ injection from tail vein blood.
-
Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
-
Development of Neuropathy: Allow 2-4 weeks for the development of diabetic neuropathy, which can be confirmed by behavioral testing.
-
This compound Administration:
-
Follow the formulation, dosage, and administration guidelines as described for the SNI model. A dose-finding study is recommended.
-
-
Behavioral Assays: (See detailed protocols below)
-
Perform von Frey, Hargreaves, and acetone tests to assess mechanical allodynia, thermal hyperalgesia, and cold allodynia, respectively.
-
Establish baseline pain thresholds before starting treatment and measure responses at various time points post-treatment.
-
Detailed Behavioral Assay Protocols
a) Von Frey Test for Mechanical Allodynia
-
Place the rat in a transparent plastic cage with a wire mesh floor and allow it to acclimate for 15-20 minutes.
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
b) Hargreaves Test for Thermal Hyperalgesia
-
Place the rat in a plastic chamber on a heated glass floor and allow it to acclimate.
-
A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.
-
Measure the latency for the rat to withdraw its paw from the heat source.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
A reduced paw withdrawal latency indicates thermal hyperalgesia.
c) Acetone Test for Cold Allodynia
-
Place the rat in a cage with a wire mesh floor and allow for acclimation.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Observe the rat's behavior for a set period (e.g., 1 minute) and record the duration or frequency of paw withdrawal, flinching, or licking.
-
An increased response to acetone indicates cold allodynia.
Data Analysis and Interpretation
For behavioral assays, data should be expressed as the mean ± standard error of the mean (SEM). Statistical analysis can be performed using appropriate tests such as t-tests or ANOVA followed by post-hoc tests to compare between treatment groups and baseline values. A significant increase in paw withdrawal threshold (von Frey) or latency (Hargreaves), or a decrease in response to acetone, in the ML218-treated group compared to the vehicle-treated group would indicate an analgesic effect.
Conclusion
This compound presents a promising therapeutic agent for the study of neuropathic pain due to its selective inhibition of T-type calcium channels. The protocols outlined above provide a framework for researchers to investigate the efficacy of ML218 in well-established rodent models of neuropathic pain. It is important to note the absence of specific published in vivo efficacy and dosing data for ML218 in these models, necessitating careful dose-selection and thorough dose-response studies. These application notes, combined with rigorous experimental design, will aid in elucidating the potential of ML218 as a novel analgesic for neuropathic pain.
References
- 1. Development of selective Cav3 channel blockers for treatment of neuropathic pain - Xinmin Xie [grantome.com]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of ML218 Hydrochloride in High-Throughput Screening Assays for T-Type Calcium Channel Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels.[1] It is crucial to note that while the initial inquiry concerned its use as a KCNQ2/Q3 potassium channel opener, extensive scientific literature definitively characterizes this compound as a selective blocker of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3).[1][2][3] This compound was identified through a high-throughput screening (HTS) campaign and subsequent chemical optimization, emerging as a valuable tool for studying the physiological and pathological roles of T-type calcium channels.[2] These channels are implicated in a variety of neurological and cardiovascular disorders, making them attractive targets for drug discovery.[4][5]
This document provides detailed application notes and protocols for the use of this compound as a reference compound in high-throughput screening assays designed to identify novel modulators of T-type calcium channels.
Data Presentation: Potency and Selectivity of this compound
This compound exhibits high potency against the three subtypes of T-type calcium channels. The following table summarizes its inhibitory activity (IC50) as determined by patch-clamp electrophysiology and calcium flux assays.
| Target | Assay Type | IC50 (nM) |
| Cav3.1 | Patch-Clamp Electrophysiology | Not specified |
| Cav3.2 | Patch-Clamp Electrophysiology | 310[1] |
| Cav3.3 | Patch-Clamp Electrophysiology | 270[1] |
| Cav3.2 | Calcium (Ca2+) Flux | 150[2] |
ML218 has been shown to have no significant inhibitory activity against L- or N-type calcium channels, or against KATP and hERG potassium channels, highlighting its selectivity for T-type calcium channels.[1]
Signaling Pathway
T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability and other cellular processes.[6] Their activation leads to an influx of calcium ions, which acts as a second messenger to trigger a variety of downstream signaling events.
Caption: T-type calcium channel signaling pathway and point of inhibition by ML218.
Experimental Protocols
The following is a representative protocol for a fluorescence-based high-throughput screening assay to identify inhibitors of T-type calcium channels, using this compound as a positive control. This protocol is adapted from established methods for HTS of ion channels.[5][7][8]
High-Throughput Screening Workflow for T-Type Calcium Channel Inhibitors
Caption: Experimental workflow for a fluorescence-based HTS assay.
Detailed Methodologies
1. Cell Culture and Plating:
-
Culture human embryonic kidney (HEK293) cells stably expressing the T-type calcium channel subtype of interest (e.g., Cav3.2) in appropriate growth medium.
-
On the day before the assay, harvest the cells and plate them into 384-well, black-walled, clear-bottom microplates at a density optimized for the specific cell line.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the growth medium from the cell plates and add the dye-loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, protected from light.
3. Compound Addition:
-
Prepare serial dilutions of this compound (positive control), test compounds, and a vehicle control (e.g., 0.1% DMSO) in the assay buffer.
-
After the dye-loading incubation, wash the cells with assay buffer to remove excess dye.
-
Add the compound solutions to the respective wells of the cell plate.
-
Incubate the plate at room temperature for 15-20 minutes.
4. Fluorescence Measurement and Data Analysis:
-
Place the assay plate into a kinetic imaging plate reader (e.g., FLIPR or FDSS).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add a stimulus solution (e.g., a solution containing a high concentration of potassium chloride to depolarize the cell membrane and activate the T-type calcium channels) to all wells simultaneously using the instrument's integrated fluidics.
-
Continue to measure the fluorescence intensity kinetically for 60-120 seconds.
-
The change in fluorescence upon stimulation corresponds to the influx of calcium through the open T-type channels.
-
Calculate the percent inhibition for each test compound concentration relative to the positive control (this compound) and vehicle control.
-
Plot the concentration-response curves and determine the IC50 values for active compounds.
This compound is a selective and potent T-type calcium channel inhibitor, making it an indispensable tool for research in this area. The provided protocols and data serve as a comprehensive guide for its application in high-throughput screening assays aimed at the discovery of novel T-type calcium channel modulators. It is essential for researchers to use this compound with a clear understanding of its mechanism of action as a T-type calcium channel blocker to ensure accurate experimental design and interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of ML218 Hydrochloride in High-Throughput Screening Assays for T-Type Calcium Channel Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels.[1] It is crucial to note that while the initial inquiry concerned its use as a KCNQ2/Q3 potassium channel opener, extensive scientific literature definitively characterizes this compound as a selective blocker of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3).[1][2][3] This compound was identified through a high-throughput screening (HTS) campaign and subsequent chemical optimization, emerging as a valuable tool for studying the physiological and pathological roles of T-type calcium channels.[2] These channels are implicated in a variety of neurological and cardiovascular disorders, making them attractive targets for drug discovery.[4][5]
This document provides detailed application notes and protocols for the use of this compound as a reference compound in high-throughput screening assays designed to identify novel modulators of T-type calcium channels.
Data Presentation: Potency and Selectivity of this compound
This compound exhibits high potency against the three subtypes of T-type calcium channels. The following table summarizes its inhibitory activity (IC50) as determined by patch-clamp electrophysiology and calcium flux assays.
| Target | Assay Type | IC50 (nM) |
| Cav3.1 | Patch-Clamp Electrophysiology | Not specified |
| Cav3.2 | Patch-Clamp Electrophysiology | 310[1] |
| Cav3.3 | Patch-Clamp Electrophysiology | 270[1] |
| Cav3.2 | Calcium (Ca2+) Flux | 150[2] |
ML218 has been shown to have no significant inhibitory activity against L- or N-type calcium channels, or against KATP and hERG potassium channels, highlighting its selectivity for T-type calcium channels.[1]
Signaling Pathway
T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability and other cellular processes.[6] Their activation leads to an influx of calcium ions, which acts as a second messenger to trigger a variety of downstream signaling events.
Caption: T-type calcium channel signaling pathway and point of inhibition by ML218.
Experimental Protocols
The following is a representative protocol for a fluorescence-based high-throughput screening assay to identify inhibitors of T-type calcium channels, using this compound as a positive control. This protocol is adapted from established methods for HTS of ion channels.[5][7][8]
High-Throughput Screening Workflow for T-Type Calcium Channel Inhibitors
Caption: Experimental workflow for a fluorescence-based HTS assay.
Detailed Methodologies
1. Cell Culture and Plating:
-
Culture human embryonic kidney (HEK293) cells stably expressing the T-type calcium channel subtype of interest (e.g., Cav3.2) in appropriate growth medium.
-
On the day before the assay, harvest the cells and plate them into 384-well, black-walled, clear-bottom microplates at a density optimized for the specific cell line.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the growth medium from the cell plates and add the dye-loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, protected from light.
3. Compound Addition:
-
Prepare serial dilutions of this compound (positive control), test compounds, and a vehicle control (e.g., 0.1% DMSO) in the assay buffer.
-
After the dye-loading incubation, wash the cells with assay buffer to remove excess dye.
-
Add the compound solutions to the respective wells of the cell plate.
-
Incubate the plate at room temperature for 15-20 minutes.
4. Fluorescence Measurement and Data Analysis:
-
Place the assay plate into a kinetic imaging plate reader (e.g., FLIPR or FDSS).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add a stimulus solution (e.g., a solution containing a high concentration of potassium chloride to depolarize the cell membrane and activate the T-type calcium channels) to all wells simultaneously using the instrument's integrated fluidics.
-
Continue to measure the fluorescence intensity kinetically for 60-120 seconds.
-
The change in fluorescence upon stimulation corresponds to the influx of calcium through the open T-type channels.
-
Calculate the percent inhibition for each test compound concentration relative to the positive control (this compound) and vehicle control.
-
Plot the concentration-response curves and determine the IC50 values for active compounds.
This compound is a selective and potent T-type calcium channel inhibitor, making it an indispensable tool for research in this area. The provided protocols and data serve as a comprehensive guide for its application in high-throughput screening assays aimed at the discovery of novel T-type calcium channel modulators. It is essential for researchers to use this compound with a clear understanding of its mechanism of action as a T-type calcium channel blocker to ensure accurate experimental design and interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal T–type calcium channels: What's new? Iftinca: T–type channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML218 hydrochloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with ML218 hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active inhibitor of T-type calcium channels.[1][2][3] It specifically targets CaV3.1, CaV3.2, and CaV3.3 channels, with IC50 values of 310 nM for CaV3.2 and 270 nM for CaV3.3 in electrophysiology assays.[1][2][4] Its mechanism of action involves the inhibition of T-type calcium currents, which leads to a reduction in low-threshold spike and rebound burst activity in neurons.[5][6][7] This makes it a valuable tool for studying neurological disorders such as Parkinson's disease.[5][6]
Q2: I am having difficulty dissolving this compound in aqueous buffers for my in vitro experiments. Is this expected?
Yes, it is common to encounter solubility issues when attempting to dissolve this compound directly in purely aqueous solutions. While the hydrochloride salt form is intended to improve aqueous solubility compared to the freebase, the molecule itself has properties that can limit its solubility in water. For in vivo studies, it is often administered as a suspension or in a co-solvent system.[1]
Q3: What solvents are recommended for preparing stock solutions of this compound?
Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the recommended solvents for preparing stock solutions of this compound.[1] It is highly soluble in DMSO, with concentrations of up to 125 mg/mL achievable with the aid of ultrasonication.[1]
Q4: How should I store stock solutions of this compound?
Stock solutions should be stored at -20°C or -80°C.[1][2] To avoid repeated freeze-thaw cycles that can lead to product degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q5: Can I use this compound for in vivo studies?
Yes, ML218 has been shown to be orally efficacious and can penetrate the blood-brain barrier.[2][3][5] For in vivo administration, it has been formulated in various ways, including as a solution in 20% DMSO/80% saline for intravenous injection and as a suspension in 10% Tween 80/0.5% methylcellulose (B11928114) for oral gavage.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks | Source |
| DMSO | 125 mg/mL (338.45 mM) | Ultrasonic assistance may be required. | [1] |
| DMSO | 36.93 mg/mL (100 mM) | - | |
| Ethanol | 36.93 mg/mL (100 mM) | - | |
| DMSO | 0.1 - 1 mg/mL | Described as "slightly soluble". | [8] |
| Ethanol | 1 - 10 mg/mL | Described as "sparingly soluble". | [8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (M.Wt: 405.79 g/mol )
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Ultrasonic bath
Procedure:
-
Weigh out the desired amount of this compound into the sterile vial. For example, for 1 mL of a 100 mM stock solution, weigh out 40.58 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution briefly to mix.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath for short intervals until the solution is clear.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Intravenous Formulation for Animal Studies
This protocol is adapted from a study using rats and describes the preparation of a 1 mg/mL solution of ML218 in a DMSO/saline co-solvent system.[1]
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Prepare a high-concentration stock solution of ML218 in DMSO (e.g., 5 mg/mL) by dissolving the compound in 100% DMSO.
-
To prepare the final 1 mg/mL dosing solution, dilute the DMSO stock solution with sterile saline. The final vehicle composition should be 20% DMSO and 80% saline.
-
For example, to prepare 1 mL of the final solution, mix 200 µL of the 5 mg/mL ML218 stock in DMSO with 800 µL of sterile saline.
-
Ensure the final solution is clear and free of precipitates before administration.
Troubleshooting Guides
Issue: Precipitate formation when diluting DMSO stock solution in aqueous buffer.
Possible Causes:
-
The final concentration of this compound in the aqueous buffer exceeds its solubility limit.
-
The final percentage of DMSO is too low to maintain solubility.
-
The buffer components are interacting with the compound.
Solutions:
-
Decrease the final concentration: Try diluting the stock solution to a lower final concentration in your aqueous buffer.
-
Increase the final DMSO concentration: If your experimental system can tolerate it, increase the final percentage of DMSO. However, be mindful of potential solvent effects on your cells or assay.
-
Serial dilutions: Perform serial dilutions of the DMSO stock solution in the aqueous buffer to find the highest workable concentration that does not precipitate.
-
Test different buffers: The pH and composition of the buffer can influence solubility. Test a range of physiological buffers to see if one improves solubility.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caymanchem.com [caymanchem.com]
ML218 hydrochloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with ML218 hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active inhibitor of T-type calcium channels.[1][2][3] It specifically targets CaV3.1, CaV3.2, and CaV3.3 channels, with IC50 values of 310 nM for CaV3.2 and 270 nM for CaV3.3 in electrophysiology assays.[1][2][4] Its mechanism of action involves the inhibition of T-type calcium currents, which leads to a reduction in low-threshold spike and rebound burst activity in neurons.[5][6][7] This makes it a valuable tool for studying neurological disorders such as Parkinson's disease.[5][6]
Q2: I am having difficulty dissolving this compound in aqueous buffers for my in vitro experiments. Is this expected?
Yes, it is common to encounter solubility issues when attempting to dissolve this compound directly in purely aqueous solutions. While the hydrochloride salt form is intended to improve aqueous solubility compared to the freebase, the molecule itself has properties that can limit its solubility in water. For in vivo studies, it is often administered as a suspension or in a co-solvent system.[1]
Q3: What solvents are recommended for preparing stock solutions of this compound?
Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing stock solutions of this compound.[1] It is highly soluble in DMSO, with concentrations of up to 125 mg/mL achievable with the aid of ultrasonication.[1]
Q4: How should I store stock solutions of this compound?
Stock solutions should be stored at -20°C or -80°C.[1][2] To avoid repeated freeze-thaw cycles that can lead to product degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q5: Can I use this compound for in vivo studies?
Yes, ML218 has been shown to be orally efficacious and can penetrate the blood-brain barrier.[2][3][5] For in vivo administration, it has been formulated in various ways, including as a solution in 20% DMSO/80% saline for intravenous injection and as a suspension in 10% Tween 80/0.5% methylcellulose for oral gavage.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks | Source |
| DMSO | 125 mg/mL (338.45 mM) | Ultrasonic assistance may be required. | [1] |
| DMSO | 36.93 mg/mL (100 mM) | - | |
| Ethanol | 36.93 mg/mL (100 mM) | - | |
| DMSO | 0.1 - 1 mg/mL | Described as "slightly soluble". | [8] |
| Ethanol | 1 - 10 mg/mL | Described as "sparingly soluble". | [8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (M.Wt: 405.79 g/mol )
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Ultrasonic bath
Procedure:
-
Weigh out the desired amount of this compound into the sterile vial. For example, for 1 mL of a 100 mM stock solution, weigh out 40.58 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution briefly to mix.
-
If the compound does not fully dissolve, place the vial in an ultrasonic bath for short intervals until the solution is clear.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Intravenous Formulation for Animal Studies
This protocol is adapted from a study using rats and describes the preparation of a 1 mg/mL solution of ML218 in a DMSO/saline co-solvent system.[1]
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Prepare a high-concentration stock solution of ML218 in DMSO (e.g., 5 mg/mL) by dissolving the compound in 100% DMSO.
-
To prepare the final 1 mg/mL dosing solution, dilute the DMSO stock solution with sterile saline. The final vehicle composition should be 20% DMSO and 80% saline.
-
For example, to prepare 1 mL of the final solution, mix 200 µL of the 5 mg/mL ML218 stock in DMSO with 800 µL of sterile saline.
-
Ensure the final solution is clear and free of precipitates before administration.
Troubleshooting Guides
Issue: Precipitate formation when diluting DMSO stock solution in aqueous buffer.
Possible Causes:
-
The final concentration of this compound in the aqueous buffer exceeds its solubility limit.
-
The final percentage of DMSO is too low to maintain solubility.
-
The buffer components are interacting with the compound.
Solutions:
-
Decrease the final concentration: Try diluting the stock solution to a lower final concentration in your aqueous buffer.
-
Increase the final DMSO concentration: If your experimental system can tolerate it, increase the final percentage of DMSO. However, be mindful of potential solvent effects on your cells or assay.
-
Serial dilutions: Perform serial dilutions of the DMSO stock solution in the aqueous buffer to find the highest workable concentration that does not precipitate.
-
Test different buffers: The pH and composition of the buffer can influence solubility. Test a range of physiological buffers to see if one improves solubility.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: ML218 Hydrochloride In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML218 hydrochloride in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary in-vitro activity of this compound?
A1: this compound is a potent and selective inhibitor of T-type calcium channels.[1] It shows inhibitory activity against Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3 isoforms.
Q2: What are the known in-vitro off-target effects of this compound?
A2: In a screening panel of 68 G-protein-coupled receptors (GPCRs), ion channels, and transporters, this compound at a concentration of 10 µM showed significant binding to two off-target proteins: sodium channel site 2 and the sigma-1 receptor.[1]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: this compound is soluble in DMSO and ethanol. For in-vitro assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous assay buffer.
Q4: Are there any known issues with the stability of this compound in solution?
A4: Like many hydrochloride salts, the solubility and stability of this compound can be influenced by the pH and composition of the buffer. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistent activity. Issues such as precipitation can occur, especially in physiological buffers with high chloride concentrations due to the common ion effect.[2][3][4]
Troubleshooting Guides
Electrophysiology (Patch-Clamp) Assays
Issue: Inconsistent or no inhibition of T-type calcium channel currents.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Degradation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Consistent and reproducible inhibition of T-type calcium channel currents. |
| Incorrect Pipette/Internal Solution | Ensure the internal solution is properly filtered to remove any particulates that could clog the pipette tip. Verify the osmolarity of the internal solution is appropriate for the cells being used.[5] | A stable gigaohm seal and clean recordings. |
| Voltage Protocol | T-type calcium channels are low-voltage activated. Ensure the voltage protocol is appropriate to elicit T-type currents and that the holding potential is sufficiently negative to allow for recovery from inactivation. | Observation of characteristic transient inward currents that are sensitive to this compound. |
| Unhealthy Cells | Use healthy, well-maintained cells for recordings. Poor cell health can lead to unstable membranes and difficulty in forming a high-resistance seal.[5] | Improved seal formation and stable baseline recordings. |
Issue: Observed effects on other ion channels not attributed to T-type calcium channels.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | At higher concentrations (e.g., ≥10 µM), this compound may interact with sodium channel site 2.[1] Consider using a lower concentration of ML218 or a more selective T-type calcium channel blocker if available. | Minimal to no effect on sodium channel currents, confirming the observed phenotype is due to T-type channel inhibition. |
| Sigma-1 Receptor Modulation | ML218 has been shown to bind to the sigma-1 receptor.[1] This intracellular chaperone protein can modulate the activity of various ion channels.[6] To investigate this, use a known sigma-1 receptor antagonist in conjunction with ML218 to see if the off-target effect is blocked. | Reversal of the off-target effect by the sigma-1 antagonist, indicating the involvement of this receptor. |
Calcium Imaging Assays
Issue: Unexpected or inconsistent changes in intracellular calcium levels.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects on Calcium Homeostasis | The sigma-1 receptor, a known off-target of ML218, is involved in regulating intracellular calcium signaling, particularly at the endoplasmic reticulum-mitochondria interface.[6] Consider using a specific sigma-1 receptor ligand to delineate its contribution to the observed calcium changes. | Clarification of whether the observed calcium phenotype is a direct result of T-type channel blockade or an off-target effect via the sigma-1 receptor. |
| Fluorescence Artifacts | Motion artifacts or changes in baseline fluorescence can be misinterpreted as genuine calcium signals.[2][6] Ensure proper background subtraction and use appropriate motion correction algorithms if imaging moving cells. | A stable baseline and clear, stimulus-evoked calcium transients. |
| Cell Health | Overloading cells with calcium indicators or prolonged exposure to excitation light can cause phototoxicity and disrupt normal calcium homeostasis. Use the lowest possible dye concentration and light intensity that provide an adequate signal-to-noise ratio. | Healthy cells with stable baseline calcium levels and robust responses to stimuli. |
Data Presentation
Table 1: In Vitro Activity Profile of this compound
| Target | Assay Type | Species | IC₅₀ / % Inhibition | Reference |
| On-Target | ||||
| Caᵥ3.2 (T-type Calcium Channel) | Patch Clamp Electrophysiology | Human | 310 nM | [1] |
| Caᵥ3.3 (T-type Calcium Channel) | Patch Clamp Electrophysiology | Human | 270 nM | [1] |
| Off-Target | ||||
| Sodium Channel Site 2 | Radioligand Binding Assay | Not Specified | >50% inhibition @ 10 µM | [1] |
| Sigma-1 Receptor | Radioligand Binding Assay | Not Specified | >50% inhibition @ 10 µM | [1] |
| L-type Calcium Channels | Not Specified | Not Specified | No significant inhibition | [1] |
| N-type Calcium Channels | Not Specified | Not Specified | No significant inhibition | [1] |
| KATP Potassium Channel | Not Specified | Not Specified | No significant inhibition | [1] |
| hERG Potassium Channel | Not Specified | Not Specified | No significant inhibition | [1] |
Experimental Protocols
Protocol 1: In Vitro Off-Target Profiling Using a Kinase Inhibitor Workflow as a Template
This protocol provides a general workflow for identifying potential off-target effects of a small molecule inhibitor like this compound, adapted from established kinase inhibitor profiling strategies.
Objective: To assess the selectivity of this compound by screening it against a broad panel of protein targets.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For the screening assay, prepare a working concentration (e.g., 10 µM) by diluting the stock solution in the appropriate assay buffer.
-
-
Target Panel Selection:
-
Utilize a commercial off-target screening service that offers a diverse panel of targets, including a broad range of ion channels, GPCRs, kinases, and other enzymes.
-
-
Binding Assay (Example: Radioligand Competition Assay):
-
The service will typically perform a competition binding assay.
-
The assay mixture for each target will contain:
-
The specific protein target (e.g., membrane preparation from cells overexpressing the target).
-
A specific radioligand for the target at a concentration close to its Kd.
-
This compound at the screening concentration (e.g., 10 µM).
-
-
Controls:
-
Total Binding: Contains the target protein and radioligand without the test compound.
-
Non-specific Binding: Contains the target protein, radioligand, and a high concentration of a known, unlabeled ligand for that target to determine background binding.
-
-
-
Incubation and Detection:
-
The assay plates are incubated to allow the binding to reach equilibrium.
-
The bound and free radioligand are then separated (e.g., by filtration).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage inhibition of radioligand binding by this compound is calculated for each target using the following formula: % Inhibition = 100 * (1 - (Sample - Non-specific Binding) / (Total Binding - Non-specific Binding))
-
A significant inhibition (typically >50%) at the screening concentration indicates a potential off-target interaction.
-
-
Follow-up Studies:
-
For any identified "hits," perform concentration-response curves to determine the IC₅₀ or Kᵢ value to quantify the potency of the off-target interaction.
-
Conduct functional cellular assays to determine if the binding interaction translates into a functional effect (inhibition or activation) on the off-target protein.
-
Visualizations
Caption: Potential on-target and off-target signaling pathways of this compound.
Caption: A decision-making workflow for investigating potential off-target effects of a compound.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correcting motion induced fluorescence artifacts in two-channel neural imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Calcium Imaging and the Curse of Negativity [frontiersin.org]
- 4. dokumen.pub [dokumen.pub]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: ML218 Hydrochloride In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML218 hydrochloride in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary in-vitro activity of this compound?
A1: this compound is a potent and selective inhibitor of T-type calcium channels.[1] It shows inhibitory activity against Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3 isoforms.
Q2: What are the known in-vitro off-target effects of this compound?
A2: In a screening panel of 68 G-protein-coupled receptors (GPCRs), ion channels, and transporters, this compound at a concentration of 10 µM showed significant binding to two off-target proteins: sodium channel site 2 and the sigma-1 receptor.[1]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: this compound is soluble in DMSO and ethanol. For in-vitro assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous assay buffer.
Q4: Are there any known issues with the stability of this compound in solution?
A4: Like many hydrochloride salts, the solubility and stability of this compound can be influenced by the pH and composition of the buffer. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistent activity. Issues such as precipitation can occur, especially in physiological buffers with high chloride concentrations due to the common ion effect.[2][3][4]
Troubleshooting Guides
Electrophysiology (Patch-Clamp) Assays
Issue: Inconsistent or no inhibition of T-type calcium channel currents.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Degradation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Consistent and reproducible inhibition of T-type calcium channel currents. |
| Incorrect Pipette/Internal Solution | Ensure the internal solution is properly filtered to remove any particulates that could clog the pipette tip. Verify the osmolarity of the internal solution is appropriate for the cells being used.[5] | A stable gigaohm seal and clean recordings. |
| Voltage Protocol | T-type calcium channels are low-voltage activated. Ensure the voltage protocol is appropriate to elicit T-type currents and that the holding potential is sufficiently negative to allow for recovery from inactivation. | Observation of characteristic transient inward currents that are sensitive to this compound. |
| Unhealthy Cells | Use healthy, well-maintained cells for recordings. Poor cell health can lead to unstable membranes and difficulty in forming a high-resistance seal.[5] | Improved seal formation and stable baseline recordings. |
Issue: Observed effects on other ion channels not attributed to T-type calcium channels.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | At higher concentrations (e.g., ≥10 µM), this compound may interact with sodium channel site 2.[1] Consider using a lower concentration of ML218 or a more selective T-type calcium channel blocker if available. | Minimal to no effect on sodium channel currents, confirming the observed phenotype is due to T-type channel inhibition. |
| Sigma-1 Receptor Modulation | ML218 has been shown to bind to the sigma-1 receptor.[1] This intracellular chaperone protein can modulate the activity of various ion channels.[6] To investigate this, use a known sigma-1 receptor antagonist in conjunction with ML218 to see if the off-target effect is blocked. | Reversal of the off-target effect by the sigma-1 antagonist, indicating the involvement of this receptor. |
Calcium Imaging Assays
Issue: Unexpected or inconsistent changes in intracellular calcium levels.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects on Calcium Homeostasis | The sigma-1 receptor, a known off-target of ML218, is involved in regulating intracellular calcium signaling, particularly at the endoplasmic reticulum-mitochondria interface.[6] Consider using a specific sigma-1 receptor ligand to delineate its contribution to the observed calcium changes. | Clarification of whether the observed calcium phenotype is a direct result of T-type channel blockade or an off-target effect via the sigma-1 receptor. |
| Fluorescence Artifacts | Motion artifacts or changes in baseline fluorescence can be misinterpreted as genuine calcium signals.[2][6] Ensure proper background subtraction and use appropriate motion correction algorithms if imaging moving cells. | A stable baseline and clear, stimulus-evoked calcium transients. |
| Cell Health | Overloading cells with calcium indicators or prolonged exposure to excitation light can cause phototoxicity and disrupt normal calcium homeostasis. Use the lowest possible dye concentration and light intensity that provide an adequate signal-to-noise ratio. | Healthy cells with stable baseline calcium levels and robust responses to stimuli. |
Data Presentation
Table 1: In Vitro Activity Profile of this compound
| Target | Assay Type | Species | IC₅₀ / % Inhibition | Reference |
| On-Target | ||||
| Caᵥ3.2 (T-type Calcium Channel) | Patch Clamp Electrophysiology | Human | 310 nM | [1] |
| Caᵥ3.3 (T-type Calcium Channel) | Patch Clamp Electrophysiology | Human | 270 nM | [1] |
| Off-Target | ||||
| Sodium Channel Site 2 | Radioligand Binding Assay | Not Specified | >50% inhibition @ 10 µM | [1] |
| Sigma-1 Receptor | Radioligand Binding Assay | Not Specified | >50% inhibition @ 10 µM | [1] |
| L-type Calcium Channels | Not Specified | Not Specified | No significant inhibition | [1] |
| N-type Calcium Channels | Not Specified | Not Specified | No significant inhibition | [1] |
| KATP Potassium Channel | Not Specified | Not Specified | No significant inhibition | [1] |
| hERG Potassium Channel | Not Specified | Not Specified | No significant inhibition | [1] |
Experimental Protocols
Protocol 1: In Vitro Off-Target Profiling Using a Kinase Inhibitor Workflow as a Template
This protocol provides a general workflow for identifying potential off-target effects of a small molecule inhibitor like this compound, adapted from established kinase inhibitor profiling strategies.
Objective: To assess the selectivity of this compound by screening it against a broad panel of protein targets.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For the screening assay, prepare a working concentration (e.g., 10 µM) by diluting the stock solution in the appropriate assay buffer.
-
-
Target Panel Selection:
-
Utilize a commercial off-target screening service that offers a diverse panel of targets, including a broad range of ion channels, GPCRs, kinases, and other enzymes.
-
-
Binding Assay (Example: Radioligand Competition Assay):
-
The service will typically perform a competition binding assay.
-
The assay mixture for each target will contain:
-
The specific protein target (e.g., membrane preparation from cells overexpressing the target).
-
A specific radioligand for the target at a concentration close to its Kd.
-
This compound at the screening concentration (e.g., 10 µM).
-
-
Controls:
-
Total Binding: Contains the target protein and radioligand without the test compound.
-
Non-specific Binding: Contains the target protein, radioligand, and a high concentration of a known, unlabeled ligand for that target to determine background binding.
-
-
-
Incubation and Detection:
-
The assay plates are incubated to allow the binding to reach equilibrium.
-
The bound and free radioligand are then separated (e.g., by filtration).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage inhibition of radioligand binding by this compound is calculated for each target using the following formula: % Inhibition = 100 * (1 - (Sample - Non-specific Binding) / (Total Binding - Non-specific Binding))
-
A significant inhibition (typically >50%) at the screening concentration indicates a potential off-target interaction.
-
-
Follow-up Studies:
-
For any identified "hits," perform concentration-response curves to determine the IC₅₀ or Kᵢ value to quantify the potency of the off-target interaction.
-
Conduct functional cellular assays to determine if the binding interaction translates into a functional effect (inhibition or activation) on the off-target protein.
-
Visualizations
Caption: Potential on-target and off-target signaling pathways of this compound.
Caption: A decision-making workflow for investigating potential off-target effects of a compound.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correcting motion induced fluorescence artifacts in two-channel neural imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Calcium Imaging and the Curse of Negativity [frontiersin.org]
- 4. dokumen.pub [dokumen.pub]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ML218 Hydrochloride for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ML218 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3).[1][2] T-type calcium channels are low voltage-activated channels that play a role in regulating calcium influx into cells, which in turn can influence a variety of cellular processes including proliferation, differentiation, and apoptosis.[3][4]
Q2: What is a recommended starting concentration for this compound in cell culture?
A recommended starting point for this compound concentration is in the low micromolar range. For example, in studies with the Cal 27 oral cancer cell line, concentrations up to 10 µM have been used to observe effects on cell proliferation and viability. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
-
Solvent: this compound is soluble in DMSO and ethanol. For cell culture applications, DMSO is a common solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in your chosen solvent. This allows for the addition of a minimal volume of solvent to your cell culture medium, reducing the risk of solvent-induced toxicity.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the stock solution from light.
Q4: I am not observing any effect of this compound on my cells. What are the possible reasons?
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the effective concentration.
-
Low Expression of T-type Calcium Channels: The cell line you are using may not express T-type calcium channels or may express them at very low levels. Before starting your experiments, it is advisable to check for the expression of Cav3.1, Cav3.2, and/or Cav3.3 in your cell line of interest through techniques like RT-qPCR or western blotting.
-
Compound Instability: Ensure that your stock solution has been stored correctly and that you are using freshly diluted working solutions.
-
Cell Density: The number of cells seeded per well can influence the effective concentration of the inhibitor. Ensure consistent cell seeding densities across your experiments.
Q5: I am observing significant cytotoxicity with this compound. How can I mitigate this?
-
High Concentration: The concentration of this compound may be too high, leading to off-target effects and general toxicity. Perform a cytotoxicity assay (e.g., MTT or MTS assay) to determine the cytotoxic concentration 50 (CC50) for your cell line. Aim to use concentrations below the CC50 for your functional assays.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your cell culture medium may be too high. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Remember to include a vehicle control (cells treated with the same concentration of solvent as your highest drug concentration) in your experiments.
-
Incubation Time: The duration of exposure to the compound can affect its toxicity. Consider reducing the incubation time in your experiments.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cav3.2) | 310 nM | Patch Clamp Electrophysiology | [1][2] |
| IC50 (Cav3.3) | 270 nM | Patch Clamp Electrophysiology | [1][2] |
| Effective Concentration | Up to 10 µM | Cal 27 (Oral Cancer) |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 100 mM |
Experimental Protocols
Protocol 1: Determining the Effective Concentration and Cytotoxicity of this compound using an MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as your highest drug concentration) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the half-maximal inhibitory concentration (IC50) for the effective dose and the half-maximal cytotoxic concentration (CC50).
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol provides a general framework for analyzing the effect of this compound on the phosphorylation or expression of proteins downstream of T-type calcium channels.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against your protein of interest (e.g., phosphorylated forms of downstream kinases) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed your cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (and vehicle control) for the appropriate duration.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare your samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on your protein of interest relative to the loading control.
-
Mandatory Visualization
Caption: Simplified signaling pathway of T-type calcium channels and the inhibitory action of this compound.
References
Technical Support Center: Optimizing ML218 Hydrochloride for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of ML218 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3).[1][2] T-type calcium channels are low voltage-activated channels that play a role in regulating calcium influx into cells, which in turn can influence a variety of cellular processes including proliferation, differentiation, and apoptosis.[3][4]
Q2: What is a recommended starting concentration for this compound in cell culture?
A recommended starting point for this compound concentration is in the low micromolar range. For example, in studies with the Cal 27 oral cancer cell line, concentrations up to 10 µM have been used to observe effects on cell proliferation and viability. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
-
Solvent: this compound is soluble in DMSO and ethanol. For cell culture applications, DMSO is a common solvent.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in your chosen solvent. This allows for the addition of a minimal volume of solvent to your cell culture medium, reducing the risk of solvent-induced toxicity.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the stock solution from light.
Q4: I am not observing any effect of this compound on my cells. What are the possible reasons?
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the effective concentration.
-
Low Expression of T-type Calcium Channels: The cell line you are using may not express T-type calcium channels or may express them at very low levels. Before starting your experiments, it is advisable to check for the expression of Cav3.1, Cav3.2, and/or Cav3.3 in your cell line of interest through techniques like RT-qPCR or western blotting.
-
Compound Instability: Ensure that your stock solution has been stored correctly and that you are using freshly diluted working solutions.
-
Cell Density: The number of cells seeded per well can influence the effective concentration of the inhibitor. Ensure consistent cell seeding densities across your experiments.
Q5: I am observing significant cytotoxicity with this compound. How can I mitigate this?
-
High Concentration: The concentration of this compound may be too high, leading to off-target effects and general toxicity. Perform a cytotoxicity assay (e.g., MTT or MTS assay) to determine the cytotoxic concentration 50 (CC50) for your cell line. Aim to use concentrations below the CC50 for your functional assays.
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your cell culture medium may be too high. It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Remember to include a vehicle control (cells treated with the same concentration of solvent as your highest drug concentration) in your experiments.
-
Incubation Time: The duration of exposure to the compound can affect its toxicity. Consider reducing the incubation time in your experiments.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cav3.2) | 310 nM | Patch Clamp Electrophysiology | [1][2] |
| IC50 (Cav3.3) | 270 nM | Patch Clamp Electrophysiology | [1][2] |
| Effective Concentration | Up to 10 µM | Cal 27 (Oral Cancer) |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 100 mM |
Experimental Protocols
Protocol 1: Determining the Effective Concentration and Cytotoxicity of this compound using an MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as your highest drug concentration) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the half-maximal inhibitory concentration (IC50) for the effective dose and the half-maximal cytotoxic concentration (CC50).
-
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol provides a general framework for analyzing the effect of this compound on the phosphorylation or expression of proteins downstream of T-type calcium channels.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against your protein of interest (e.g., phosphorylated forms of downstream kinases) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed your cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (and vehicle control) for the appropriate duration.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare your samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on your protein of interest relative to the loading control.
-
Mandatory Visualization
Caption: Simplified signaling pathway of T-type calcium channels and the inhibitory action of this compound.
References
ML218 hydrochloride stability and degradation in solution
Welcome to the technical support center for ML218 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential stability and degradation issues of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and stock solutions?
A1: For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions, typically prepared in DMSO, can be stored at -20°C for up to one year or at -80°C for up to two years.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: this compound is soluble in DMSO at a concentration of 125 mg/mL (with the aid of ultrasonication) and in ethanol.[3][4] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not cause cellular toxicity.
Q3: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this, consider the following:
-
Decrease the final concentration: The solubility of this compound in aqueous solutions is significantly lower than in DMSO.
-
Use a pre-dilution step: Perform a serial dilution, first into a solvent in which the compound is more soluble (e.g., a mixture of organic solvent and aqueous buffer) before the final dilution into the purely aqueous medium.
-
Incorporate a surfactant: For in vivo studies, formulations with surfactants like Tween 80 have been used.[3] For in vitro work, a low concentration of a biocompatible surfactant might help maintain solubility.
-
Vortex or sonicate: Gentle mixing or sonication after dilution can help redissolve small amounts of precipitate.
Q4: How does pH affect the stability of this compound in solution?
A4: While specific data for this compound is not publicly available, its chemical structure, which includes an amide bond, suggests potential susceptibility to pH-dependent hydrolysis. Amide bonds can undergo hydrolysis under both acidic and basic conditions, leading to the formation of a carboxylic acid and an amine.[5][6][7][8][9] Therefore, it is advisable to conduct experiments at a pH where the compound is most stable, which often is near neutral pH for many small molecules. Preliminary stability studies at different pH values are recommended if the compound needs to be in solution for extended periods.
Q5: Is this compound sensitive to light?
A5: There is no specific data on the photosensitivity of this compound. However, many small molecules with aromatic rings can be susceptible to photodegradation.[4][10][11][12] As a precautionary measure, it is recommended to protect solutions of this compound from light by using amber vials or by covering the container with aluminum foil, especially during long-term experiments or storage.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of compound activity in solution over time.
This issue often points to the degradation of this compound in the experimental solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| Hydrolysis | The amide bond in this compound may be susceptible to hydrolysis, especially at non-neutral pH. Prepare fresh solutions before each experiment and maintain the pH of the solution as close to neutral as possible. If the experimental conditions require acidic or basic pH, minimize the time the compound is in solution. |
| Oxidation | The nitrogen-containing heterocyclic ring system could be prone to oxidation.[2][13] Avoid introducing sources of oxidative stress and consider degassing solvents if oxygen sensitivity is suspected. |
| Photodegradation | Exposure to light, especially UV, can degrade compounds with aromatic structures. Protect solutions from light using amber vials or foil wrapping. |
| Adsorption to Surfaces | Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration. Use low-adsorption plasticware or glass vials. |
Issue 2: Appearance of unknown peaks in HPLC analysis of a stability study.
The emergence of new peaks during HPLC analysis is a direct indication of degradation.
Troubleshooting Workflow:
Caption: Workflow for identifying and characterizing degradation products.
Potential Degradation Pathways:
Based on the structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis: Cleavage of the amide bond to yield 3,5-dichlorobenzoic acid and the corresponding amine.[5][6][7][8][9]
-
Oxidation: Oxidation of the tertiary amine or other parts of the nitrogen-containing heterocyclic ring system.[2][13]
Experimental Protocols
The following are general protocols for conducting forced degradation studies, which can be adapted for this compound. The goal is to induce a small amount of degradation (e.g., 5-20%) to identify potential degradation products and develop a stability-indicating analytical method.[1]
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration suitable for analysis. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to the same final concentration. Incubate under the same temperature and time conditions as the acidic hydrolysis.
-
Neutral Hydrolysis: Dilute the stock solution with purified water and incubate under the same conditions.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV detection, to monitor the decrease in the parent compound and the formation of degradation products.[3][14]
-
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Solutions:
-
Prepare a stock solution of this compound.
-
Prepare an oxidizing agent solution (e.g., 3% hydrogen peroxide).
-
-
Stress Conditions:
-
Dilute the stock solution with the oxidizing agent solution.
-
Incubate at room temperature for a defined period, monitoring for degradation at various time points.
-
-
Sample Analysis:
-
Analyze the samples by HPLC to assess the extent of degradation.
-
Protocol 3: Photostability Testing
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent.
-
Place the solution in a photostability chamber.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
-
Stress Conditions:
-
Expose the sample to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps) as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
Analyze both the exposed and control samples by HPLC at appropriate time intervals.
-
Protocol 4: Thermal Degradation
-
Sample Preparation:
-
Place solid this compound in a vial.
-
Prepare a solution of this compound.
-
-
Stress Conditions:
-
Place the solid and solution samples in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C).
-
-
Sample Analysis:
-
Analyze the samples at various time points to assess for thermal degradation.
-
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner.
Table 1: Example of Hydrolytic Stability Data for this compound
| Condition | Time (hours) | % ML218 Remaining | % Degradant 1 | % Degradant 2 |
| 0.1 N HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 95.2 | 4.8 | 0.0 | |
| 8 | 90.5 | 9.2 | 0.3 | |
| 24 | 78.1 | 20.5 | 1.4 | |
| 0.1 N NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 92.3 | 7.7 | 0.0 | |
| 8 | 85.1 | 14.5 | 0.4 | |
| 24 | 65.4 | 33.1 | 1.5 |
Table 2: Example of Photostability Data for this compound in Solution
| Condition | Time (hours) | % ML218 Remaining (Exposed) | % ML218 Remaining (Control) |
| Photostability Chamber | 0 | 100.0 | 100.0 |
| 6 | 98.1 | 99.8 | |
| 12 | 95.3 | 99.7 | |
| 24 | 90.7 | 99.5 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway for this compound's mechanism of action.
Caption: General experimental workflow for a stability study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. savemyexams.com [savemyexams.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Hydrolysis - Wikipedia [en.wikipedia.org]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C3EM00615H [pubs.rsc.org]
- 12. books.rsc.org [books.rsc.org]
- 13. Influence of Some Heterocyclic, Cyclic, and Nitrogen-Containing Compounds on Oxidative Deamination of Polyamines in a Cell-Free Test System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijtsrd.com [ijtsrd.com]
ML218 hydrochloride stability and degradation in solution
Welcome to the technical support center for ML218 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential stability and degradation issues of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and stock solutions?
A1: For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions, typically prepared in DMSO, can be stored at -20°C for up to one year or at -80°C for up to two years.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: this compound is soluble in DMSO at a concentration of 125 mg/mL (with the aid of ultrasonication) and in ethanol.[3][4] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not cause cellular toxicity.
Q3: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this, consider the following:
-
Decrease the final concentration: The solubility of this compound in aqueous solutions is significantly lower than in DMSO.
-
Use a pre-dilution step: Perform a serial dilution, first into a solvent in which the compound is more soluble (e.g., a mixture of organic solvent and aqueous buffer) before the final dilution into the purely aqueous medium.
-
Incorporate a surfactant: For in vivo studies, formulations with surfactants like Tween 80 have been used.[3] For in vitro work, a low concentration of a biocompatible surfactant might help maintain solubility.
-
Vortex or sonicate: Gentle mixing or sonication after dilution can help redissolve small amounts of precipitate.
Q4: How does pH affect the stability of this compound in solution?
A4: While specific data for this compound is not publicly available, its chemical structure, which includes an amide bond, suggests potential susceptibility to pH-dependent hydrolysis. Amide bonds can undergo hydrolysis under both acidic and basic conditions, leading to the formation of a carboxylic acid and an amine.[5][6][7][8][9] Therefore, it is advisable to conduct experiments at a pH where the compound is most stable, which often is near neutral pH for many small molecules. Preliminary stability studies at different pH values are recommended if the compound needs to be in solution for extended periods.
Q5: Is this compound sensitive to light?
A5: There is no specific data on the photosensitivity of this compound. However, many small molecules with aromatic rings can be susceptible to photodegradation.[4][10][11][12] As a precautionary measure, it is recommended to protect solutions of this compound from light by using amber vials or by covering the container with aluminum foil, especially during long-term experiments or storage.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of compound activity in solution over time.
This issue often points to the degradation of this compound in the experimental solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Possible Causes and Solutions:
| Potential Cause | Suggested Solution |
| Hydrolysis | The amide bond in this compound may be susceptible to hydrolysis, especially at non-neutral pH. Prepare fresh solutions before each experiment and maintain the pH of the solution as close to neutral as possible. If the experimental conditions require acidic or basic pH, minimize the time the compound is in solution. |
| Oxidation | The nitrogen-containing heterocyclic ring system could be prone to oxidation.[2][13] Avoid introducing sources of oxidative stress and consider degassing solvents if oxygen sensitivity is suspected. |
| Photodegradation | Exposure to light, especially UV, can degrade compounds with aromatic structures. Protect solutions from light using amber vials or foil wrapping. |
| Adsorption to Surfaces | Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration. Use low-adsorption plasticware or glass vials. |
Issue 2: Appearance of unknown peaks in HPLC analysis of a stability study.
The emergence of new peaks during HPLC analysis is a direct indication of degradation.
Troubleshooting Workflow:
Caption: Workflow for identifying and characterizing degradation products.
Potential Degradation Pathways:
Based on the structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis: Cleavage of the amide bond to yield 3,5-dichlorobenzoic acid and the corresponding amine.[5][6][7][8][9]
-
Oxidation: Oxidation of the tertiary amine or other parts of the nitrogen-containing heterocyclic ring system.[2][13]
Experimental Protocols
The following are general protocols for conducting forced degradation studies, which can be adapted for this compound. The goal is to induce a small amount of degradation (e.g., 5-20%) to identify potential degradation products and develop a stability-indicating analytical method.[1]
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration suitable for analysis. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to the same final concentration. Incubate under the same temperature and time conditions as the acidic hydrolysis.
-
Neutral Hydrolysis: Dilute the stock solution with purified water and incubate under the same conditions.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV detection, to monitor the decrease in the parent compound and the formation of degradation products.[3][14]
-
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Solutions:
-
Prepare a stock solution of this compound.
-
Prepare an oxidizing agent solution (e.g., 3% hydrogen peroxide).
-
-
Stress Conditions:
-
Dilute the stock solution with the oxidizing agent solution.
-
Incubate at room temperature for a defined period, monitoring for degradation at various time points.
-
-
Sample Analysis:
-
Analyze the samples by HPLC to assess the extent of degradation.
-
Protocol 3: Photostability Testing
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent.
-
Place the solution in a photostability chamber.
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
-
Stress Conditions:
-
Expose the sample to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps) as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
Analyze both the exposed and control samples by HPLC at appropriate time intervals.
-
Protocol 4: Thermal Degradation
-
Sample Preparation:
-
Place solid this compound in a vial.
-
Prepare a solution of this compound.
-
-
Stress Conditions:
-
Place the solid and solution samples in a temperature-controlled oven at an elevated temperature (e.g., 60°C or 80°C).
-
-
Sample Analysis:
-
Analyze the samples at various time points to assess for thermal degradation.
-
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner.
Table 1: Example of Hydrolytic Stability Data for this compound
| Condition | Time (hours) | % ML218 Remaining | % Degradant 1 | % Degradant 2 |
| 0.1 N HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 95.2 | 4.8 | 0.0 | |
| 8 | 90.5 | 9.2 | 0.3 | |
| 24 | 78.1 | 20.5 | 1.4 | |
| 0.1 N NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 92.3 | 7.7 | 0.0 | |
| 8 | 85.1 | 14.5 | 0.4 | |
| 24 | 65.4 | 33.1 | 1.5 |
Table 2: Example of Photostability Data for this compound in Solution
| Condition | Time (hours) | % ML218 Remaining (Exposed) | % ML218 Remaining (Control) |
| Photostability Chamber | 0 | 100.0 | 100.0 |
| 6 | 98.1 | 99.8 | |
| 12 | 95.3 | 99.7 | |
| 24 | 90.7 | 99.5 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway for this compound's mechanism of action.
Caption: General experimental workflow for a stability study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 6. savemyexams.com [savemyexams.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Hydrolysis - Wikipedia [en.wikipedia.org]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C3EM00615H [pubs.rsc.org]
- 12. books.rsc.org [books.rsc.org]
- 13. Influence of Some Heterocyclic, Cyclic, and Nitrogen-Containing Compounds on Oxidative Deamination of Polyamines in a Cell-Free Test System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijtsrd.com [ijtsrd.com]
How to minimize ML218 hydrochloride toxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML218 hydrochloride in cell lines, with a focus on minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][2] Its primary mechanism of action is the blockade of these channels, which are involved in regulating calcium influx into cells and play roles in various physiological processes.
Q2: What are the potential causes of this compound toxicity in cell lines?
A2: The toxicity of this compound in cell lines is often an "on-target" effect related to its mechanism of action. Inhibition of T-type calcium channels can disrupt cellular calcium homeostasis and interfere with signaling pathways crucial for cell survival and proliferation, leading to apoptosis (programmed cell death).[3][4][5] Off-target effects, while less characterized for ML218, can also contribute to toxicity. Additionally, experimental conditions such as high concentrations of the solvent (e.g., DMSO), prolonged incubation times, and the specific sensitivity of the cell line can exacerbate toxicity.
Q3: What are the typical signs of toxicity in cell lines treated with this compound?
A3: Signs of toxicity can include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.
-
Induction of apoptosis, which can be confirmed by assays for caspase activation (e.g., caspase-3/7) or DNA fragmentation.
-
Decreased metabolic activity, as measured by assays like the MTT or MTS assay.
Q4: Is the toxicity of this compound reversible?
A4: The reversibility of toxicity depends on the severity and duration of the exposure. At lower concentrations or with shorter incubation times, cells may recover if the compound is removed. However, once cells have committed to apoptosis, the process is generally irreversible.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides practical solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| High cell death even at low concentrations of this compound. | 1. High solvent concentration: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[6][7] 2. Cell line sensitivity: Some cell lines are inherently more sensitive to the inhibition of T-type calcium channels. 3. Incorrect concentration calculation: Errors in calculating the final concentration of this compound. | 1. Optimize solvent concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.1%. Run a vehicle control (medium with the same DMSO concentration as the highest drug concentration) to assess solvent toxicity. 2. Determine cell line sensitivity: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for toxicity in your specific cell line. 3. Verify calculations and stock solutions: Double-check all calculations and ensure the stock solution concentration is accurate. |
| Inconsistent results between experiments. | 1. Variable cell density: The number of cells seeded can affect their response to the drug. 2. Different incubation times: The duration of exposure to this compound can significantly impact toxicity.[8][9][10] 3. Variability in reagent preparation: Inconsistent preparation of drug dilutions or assay reagents. | 1. Standardize cell seeding: Use a consistent cell seeding density for all experiments. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment. 2. Use a fixed incubation time: Establish and adhere to a specific incubation time for your experiments based on initial time-course studies. 3. Follow standardized protocols: Prepare fresh drug dilutions for each experiment and follow consistent protocols for all assays. |
| No observable effect of this compound, even at high concentrations. | 1. Low expression of T-type calcium channels: The target cell line may not express T-type calcium channels at a sufficient level. 2. Compound instability: this compound may be unstable in the culture medium over long incubation periods. 3. Cellular efflux: Cells may be actively pumping the compound out. | 1. Verify target expression: Confirm the expression of T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) in your cell line using techniques like RT-qPCR or Western blotting. 2. Reduce incubation time or replenish compound: Consider shorter incubation times or replenishing the medium with fresh this compound during long-term experiments. 3. Investigate efflux pump activity: Use efflux pump inhibitors to see if this enhances the effect of this compound. |
Quantitative Data Summary
Due to limited publicly available cytotoxicity data specifically for this compound across a wide range of cell lines, the following table presents illustrative IC50 values for other T-type calcium channel blockers, Mibefradil (B1662139) and NNC-55-0396, in leukemia cell lines. This data can serve as a reference for designing initial dose-response experiments with this compound.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |
| Mibefradil | MOLT-4 (T-ALL) | Cell Proliferation | 48h | ~10 |
| NNC-55-0396 | MOLT-4 (T-ALL) | Cell Proliferation | 48h | ~7 |
| Mibefradil | Jurkat (T-ALL) | Cell Proliferation | 48h | ~15 |
| NNC-55-0396 | Jurkat (T-ALL) | Cell Proliferation | 48h | ~10 |
Data is estimated from published graphs in literature and should be used as a general guide.[5][11]
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
Target adherent cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Assessing Apoptosis using Caspase-3/7 Activation Assay
This protocol describes a method to detect the activation of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
Caspase-3/7 assay kit (e.g., a kit using a fluorogenic substrate like DEVD)
-
96-well opaque-walled plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at the optimal density in 90 µL of complete culture medium.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated).
-
Include a positive control for apoptosis induction if available.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Caspase-3/7 Assay:
-
Follow the manufacturer's instructions for the specific caspase-3/7 assay kit. This typically involves adding the caspase substrate directly to the wells.
-
Incubate the plate at room temperature or 37°C for the recommended time, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the untreated control to determine the fold-increase in caspase-3/7 activity.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in this compound-Induced Toxicity
Inhibition of T-type calcium channels by this compound can trigger apoptosis through several interconnected signaling pathways. The diagrams below illustrate these pathways.
Caption: mTORC2/Akt signaling pathway affected by ML218.
Caption: p38 MAPK/p53 pathway in ML218-induced apoptosis.
Caption: ER stress-mediated apoptosis due to ML218.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating and minimizing this compound toxicity.
Caption: Workflow for assessing and minimizing ML218 toxicity.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Calcium Channels as Novel Therapeutic Targets for Ovarian Cancer Stem Cells [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize ML218 hydrochloride toxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML218 hydrochloride in cell lines, with a focus on minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][2] Its primary mechanism of action is the blockade of these channels, which are involved in regulating calcium influx into cells and play roles in various physiological processes.
Q2: What are the potential causes of this compound toxicity in cell lines?
A2: The toxicity of this compound in cell lines is often an "on-target" effect related to its mechanism of action. Inhibition of T-type calcium channels can disrupt cellular calcium homeostasis and interfere with signaling pathways crucial for cell survival and proliferation, leading to apoptosis (programmed cell death).[3][4][5] Off-target effects, while less characterized for ML218, can also contribute to toxicity. Additionally, experimental conditions such as high concentrations of the solvent (e.g., DMSO), prolonged incubation times, and the specific sensitivity of the cell line can exacerbate toxicity.
Q3: What are the typical signs of toxicity in cell lines treated with this compound?
A3: Signs of toxicity can include:
-
Reduced cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.
-
Induction of apoptosis, which can be confirmed by assays for caspase activation (e.g., caspase-3/7) or DNA fragmentation.
-
Decreased metabolic activity, as measured by assays like the MTT or MTS assay.
Q4: Is the toxicity of this compound reversible?
A4: The reversibility of toxicity depends on the severity and duration of the exposure. At lower concentrations or with shorter incubation times, cells may recover if the compound is removed. However, once cells have committed to apoptosis, the process is generally irreversible.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides practical solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| High cell death even at low concentrations of this compound. | 1. High solvent concentration: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[6][7] 2. Cell line sensitivity: Some cell lines are inherently more sensitive to the inhibition of T-type calcium channels. 3. Incorrect concentration calculation: Errors in calculating the final concentration of this compound. | 1. Optimize solvent concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.1%. Run a vehicle control (medium with the same DMSO concentration as the highest drug concentration) to assess solvent toxicity. 2. Determine cell line sensitivity: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for toxicity in your specific cell line. 3. Verify calculations and stock solutions: Double-check all calculations and ensure the stock solution concentration is accurate. |
| Inconsistent results between experiments. | 1. Variable cell density: The number of cells seeded can affect their response to the drug. 2. Different incubation times: The duration of exposure to this compound can significantly impact toxicity.[8][9][10] 3. Variability in reagent preparation: Inconsistent preparation of drug dilutions or assay reagents. | 1. Standardize cell seeding: Use a consistent cell seeding density for all experiments. Optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment. 2. Use a fixed incubation time: Establish and adhere to a specific incubation time for your experiments based on initial time-course studies. 3. Follow standardized protocols: Prepare fresh drug dilutions for each experiment and follow consistent protocols for all assays. |
| No observable effect of this compound, even at high concentrations. | 1. Low expression of T-type calcium channels: The target cell line may not express T-type calcium channels at a sufficient level. 2. Compound instability: this compound may be unstable in the culture medium over long incubation periods. 3. Cellular efflux: Cells may be actively pumping the compound out. | 1. Verify target expression: Confirm the expression of T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) in your cell line using techniques like RT-qPCR or Western blotting. 2. Reduce incubation time or replenish compound: Consider shorter incubation times or replenishing the medium with fresh this compound during long-term experiments. 3. Investigate efflux pump activity: Use efflux pump inhibitors to see if this enhances the effect of this compound. |
Quantitative Data Summary
Due to limited publicly available cytotoxicity data specifically for this compound across a wide range of cell lines, the following table presents illustrative IC50 values for other T-type calcium channel blockers, Mibefradil and NNC-55-0396, in leukemia cell lines. This data can serve as a reference for designing initial dose-response experiments with this compound.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |
| Mibefradil | MOLT-4 (T-ALL) | Cell Proliferation | 48h | ~10 |
| NNC-55-0396 | MOLT-4 (T-ALL) | Cell Proliferation | 48h | ~7 |
| Mibefradil | Jurkat (T-ALL) | Cell Proliferation | 48h | ~15 |
| NNC-55-0396 | Jurkat (T-ALL) | Cell Proliferation | 48h | ~10 |
Data is estimated from published graphs in literature and should be used as a general guide.[5][11]
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability.
Materials:
-
Target adherent cell line
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Assessing Apoptosis using Caspase-3/7 Activation Assay
This protocol describes a method to detect the activation of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
Caspase-3/7 assay kit (e.g., a kit using a fluorogenic substrate like DEVD)
-
96-well opaque-walled plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at the optimal density in 90 µL of complete culture medium.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated).
-
Include a positive control for apoptosis induction if available.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours).
-
-
Caspase-3/7 Assay:
-
Follow the manufacturer's instructions for the specific caspase-3/7 assay kit. This typically involves adding the caspase substrate directly to the wells.
-
Incubate the plate at room temperature or 37°C for the recommended time, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the untreated control to determine the fold-increase in caspase-3/7 activity.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in this compound-Induced Toxicity
Inhibition of T-type calcium channels by this compound can trigger apoptosis through several interconnected signaling pathways. The diagrams below illustrate these pathways.
Caption: mTORC2/Akt signaling pathway affected by ML218.
Caption: p38 MAPK/p53 pathway in ML218-induced apoptosis.
Caption: ER stress-mediated apoptosis due to ML218.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating and minimizing this compound toxicity.
Caption: Workflow for assessing and minimizing ML218 toxicity.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Calcium Channels as Novel Therapeutic Targets for Ovarian Cancer Stem Cells [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Towards selective antagonists of T-type calcium channels: design, characterization and potential applications of NNC 55-0396 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. T-type calcium channel antagonists, mibefradil and NNC-55-0396 inhibit cell proliferation and induce cell apoptosis in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
ML218 Hydrochloride In Vivo Technical Support Center
Welcome to the technical support center for ML218 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during in vivo experiments with this selective T-type calcium channel inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vivo results with ML218 are not what I expected. What are some common reasons for this?
Unexpected in vivo results can arise from a variety of factors, ranging from experimental design to the inherent biological complexity of the animal model. Here are some key areas to consider for troubleshooting:
-
Animal Model Selection: The choice of animal model is critical. Ensure the model is appropriate for the research question and that the T-type calcium channels play a significant role in the pathophysiology being studied.[1]
-
Compound Formulation and Administration: Inconsistent or improper formulation can lead to poor bioavailability. ML218 has been successfully administered via oral gavage as a suspension.[2] Ensure the formulation is homogenous and the administration technique is consistent.
-
Dosage and Pharmacokinetics: The dose might be too low to achieve the desired therapeutic concentration in the target tissue or, conversely, high enough to cause off-target or sedative effects.[3] It's crucial to consider the pharmacokinetic profile of ML218.[4]
-
Blinding and Controls: To reduce bias, experiments should be conducted in a blinded manner.[1] Appropriate positive and negative controls are essential to validate the experimental setup.[5]
-
Animal Health and Husbandry: The general health of the animals can significantly impact experimental outcomes. Factors like stress, diet, and underlying health conditions should be monitored.
Q2: I am not observing the expected efficacy of ML218 in my Parkinson's disease model. Why might this be?
While ML218 has shown efficacy in a rodent model of Parkinson's disease (haloperidol-induced catalepsy), it's important to note that it did not demonstrate antiparkinsonian effects in an MPTP-treated monkey model.[3] Here are some potential reasons for a lack of efficacy:
-
Species and Model Differences: The role of T-type calcium channels and the response to their inhibition can vary between species and disease models. The sedative effects of ML218 observed in monkeys may have masked any potential therapeutic benefit.[3]
-
Insufficient Brain Penetration: While ML218 can penetrate the blood-brain barrier, ensuring that a therapeutically relevant concentration reaches the target brain region is crucial.[4] Consider conducting pharmacokinetic studies in your specific model.
-
Disease-Specific Mechanisms: The underlying pathology of your Parkinson's disease model may not be primarily driven by the T-type calcium channel pathway that ML218 targets.
Q3: I'm observing sedative effects in my animals treated with ML218. Is this expected?
Yes, sedative effects have been reported with ML218, particularly at higher doses. In a study with MPTP-treated monkeys, ML218 was found to increase sleep, which may have contributed to the lack of observed antiparkinsonian effects.[3]
-
Dose-Response Relationship: It is advisable to perform a dose-response study to identify a therapeutic window where the desired pharmacological effect is observed without significant sedation.
-
Behavioral Assessments: When designing behavioral experiments, consider the potential confounding effects of sedation. It may be necessary to adjust the timing of behavioral testing relative to compound administration.
Q4: I am concerned about potential off-target effects of ML218. What is known about its selectivity?
ML218 is a highly selective inhibitor of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3).[4][6] Studies have shown that it has no significant inhibitory effects on L- or N-type calcium channels, KATP, or hERG potassium channels.[4][7] This high selectivity minimizes the likelihood of off-target effects related to these other ion channels.
Data and Protocols
Pharmacokinetic Data of ML218 in Rats
| Parameter | Value | Route of Administration | Dose | Reference |
| IC₅₀ (Caᵥ3.2) | 310 nM | N/A | N/A | [4] |
| IC₅₀ (Caᵥ3.3) | 270 nM | N/A | N/A | [4] |
| Plasma Concentration | 98 nM | Oral Gavage | 3 mg/kg | [4] |
| Brain Concentration | 1.66 µM | Oral Gavage | 3 mg/kg | [4] |
| Plasma Concentration | 282 nM | Oral Gavage | 10 mg/kg | [4] |
| Brain Concentration | 5.03 µM | Oral Gavage | 10 mg/kg | [4] |
| Plasma Concentration | 1.2 µM | Oral Gavage | 30 mg/kg | [4] |
| Brain Concentration | 17.7 µM | Oral Gavage | 30 mg/kg | [4] |
| Mean Residence Time (MRT) | ~7 hours | Intravenous (IV) | 1 mg/kg | [4] |
| Terminal Half-life (t₁/₂) | ~7 hours | Intravenous (IV) | 1 mg/kg | [4] |
Experimental Protocol: Haloperidol-Induced Catalepsy in Rats
This protocol is based on the methodology used to assess the in vivo efficacy of ML218 in a preclinical model of Parkinson's disease.[8]
-
Animals: Male Sprague-Dawley rats.
-
Acclimation: Animals should be acclimated to the facility for at least one week before the experiment.
-
Housing: House animals in a temperature and light-controlled environment with ad libitum access to food and water.
-
Drug Preparation:
-
Haloperidol (B65202): Prepare a solution for intraperitoneal (i.p.) injection.
-
This compound: Prepare as a suspension in 10% Tween 80/0.5% methylcellulose (B11928114) for oral gavage (p.o.).[2]
-
-
Procedure:
-
Administer ML218 or vehicle orally to the rats.
-
After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.75 mg/kg, i.p.) to induce a cataleptic state.[4]
-
At various time points post-haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy. A common method is the bar test, where the rat's forepaws are placed on a raised bar, and the time taken to remove them is measured.
-
-
Data Analysis: Compare the catalepsy scores between the vehicle-treated and ML218-treated groups. A reversal of the cataleptic state indicates potential anti-Parkinsonian efficacy.[8]
Visualizations
Signaling Pathway of ML218 Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Troubleshooting In Vivo Studies
Caption: A logical workflow for troubleshooting unexpected in vivo results.
References
- 1. Tackling In Vivo Experimental Design [modernvivo.com]
- 2. glpbio.com [glpbio.com]
- 3. Lack of Antiparkinsonian Effects of Systemic Injections of the Specific T-Type Calcium Channel Blocker ML218 in MPTP-Treated Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Figure 2, ML218 selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
ML218 Hydrochloride In Vivo Technical Support Center
Welcome to the technical support center for ML218 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during in vivo experiments with this selective T-type calcium channel inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vivo results with ML218 are not what I expected. What are some common reasons for this?
Unexpected in vivo results can arise from a variety of factors, ranging from experimental design to the inherent biological complexity of the animal model. Here are some key areas to consider for troubleshooting:
-
Animal Model Selection: The choice of animal model is critical. Ensure the model is appropriate for the research question and that the T-type calcium channels play a significant role in the pathophysiology being studied.[1]
-
Compound Formulation and Administration: Inconsistent or improper formulation can lead to poor bioavailability. ML218 has been successfully administered via oral gavage as a suspension.[2] Ensure the formulation is homogenous and the administration technique is consistent.
-
Dosage and Pharmacokinetics: The dose might be too low to achieve the desired therapeutic concentration in the target tissue or, conversely, high enough to cause off-target or sedative effects.[3] It's crucial to consider the pharmacokinetic profile of ML218.[4]
-
Blinding and Controls: To reduce bias, experiments should be conducted in a blinded manner.[1] Appropriate positive and negative controls are essential to validate the experimental setup.[5]
-
Animal Health and Husbandry: The general health of the animals can significantly impact experimental outcomes. Factors like stress, diet, and underlying health conditions should be monitored.
Q2: I am not observing the expected efficacy of ML218 in my Parkinson's disease model. Why might this be?
While ML218 has shown efficacy in a rodent model of Parkinson's disease (haloperidol-induced catalepsy), it's important to note that it did not demonstrate antiparkinsonian effects in an MPTP-treated monkey model.[3] Here are some potential reasons for a lack of efficacy:
-
Species and Model Differences: The role of T-type calcium channels and the response to their inhibition can vary between species and disease models. The sedative effects of ML218 observed in monkeys may have masked any potential therapeutic benefit.[3]
-
Insufficient Brain Penetration: While ML218 can penetrate the blood-brain barrier, ensuring that a therapeutically relevant concentration reaches the target brain region is crucial.[4] Consider conducting pharmacokinetic studies in your specific model.
-
Disease-Specific Mechanisms: The underlying pathology of your Parkinson's disease model may not be primarily driven by the T-type calcium channel pathway that ML218 targets.
Q3: I'm observing sedative effects in my animals treated with ML218. Is this expected?
Yes, sedative effects have been reported with ML218, particularly at higher doses. In a study with MPTP-treated monkeys, ML218 was found to increase sleep, which may have contributed to the lack of observed antiparkinsonian effects.[3]
-
Dose-Response Relationship: It is advisable to perform a dose-response study to identify a therapeutic window where the desired pharmacological effect is observed without significant sedation.
-
Behavioral Assessments: When designing behavioral experiments, consider the potential confounding effects of sedation. It may be necessary to adjust the timing of behavioral testing relative to compound administration.
Q4: I am concerned about potential off-target effects of ML218. What is known about its selectivity?
ML218 is a highly selective inhibitor of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3).[4][6] Studies have shown that it has no significant inhibitory effects on L- or N-type calcium channels, KATP, or hERG potassium channels.[4][7] This high selectivity minimizes the likelihood of off-target effects related to these other ion channels.
Data and Protocols
Pharmacokinetic Data of ML218 in Rats
| Parameter | Value | Route of Administration | Dose | Reference |
| IC₅₀ (Caᵥ3.2) | 310 nM | N/A | N/A | [4] |
| IC₅₀ (Caᵥ3.3) | 270 nM | N/A | N/A | [4] |
| Plasma Concentration | 98 nM | Oral Gavage | 3 mg/kg | [4] |
| Brain Concentration | 1.66 µM | Oral Gavage | 3 mg/kg | [4] |
| Plasma Concentration | 282 nM | Oral Gavage | 10 mg/kg | [4] |
| Brain Concentration | 5.03 µM | Oral Gavage | 10 mg/kg | [4] |
| Plasma Concentration | 1.2 µM | Oral Gavage | 30 mg/kg | [4] |
| Brain Concentration | 17.7 µM | Oral Gavage | 30 mg/kg | [4] |
| Mean Residence Time (MRT) | ~7 hours | Intravenous (IV) | 1 mg/kg | [4] |
| Terminal Half-life (t₁/₂) | ~7 hours | Intravenous (IV) | 1 mg/kg | [4] |
Experimental Protocol: Haloperidol-Induced Catalepsy in Rats
This protocol is based on the methodology used to assess the in vivo efficacy of ML218 in a preclinical model of Parkinson's disease.[8]
-
Animals: Male Sprague-Dawley rats.
-
Acclimation: Animals should be acclimated to the facility for at least one week before the experiment.
-
Housing: House animals in a temperature and light-controlled environment with ad libitum access to food and water.
-
Drug Preparation:
-
Haloperidol: Prepare a solution for intraperitoneal (i.p.) injection.
-
This compound: Prepare as a suspension in 10% Tween 80/0.5% methylcellulose for oral gavage (p.o.).[2]
-
-
Procedure:
-
Administer ML218 or vehicle orally to the rats.
-
After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.75 mg/kg, i.p.) to induce a cataleptic state.[4]
-
At various time points post-haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy. A common method is the bar test, where the rat's forepaws are placed on a raised bar, and the time taken to remove them is measured.
-
-
Data Analysis: Compare the catalepsy scores between the vehicle-treated and ML218-treated groups. A reversal of the cataleptic state indicates potential anti-Parkinsonian efficacy.[8]
Visualizations
Signaling Pathway of ML218 Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Troubleshooting In Vivo Studies
Caption: A logical workflow for troubleshooting unexpected in vivo results.
References
- 1. Tackling In Vivo Experimental Design [modernvivo.com]
- 2. glpbio.com [glpbio.com]
- 3. Lack of Antiparkinsonian Effects of Systemic Injections of the Specific T-Type Calcium Channel Blocker ML218 in MPTP-Treated Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Figure 2, ML218 selectively blocks T-type Ca2+ currents without affecting voltage-gated Na+ and K+ currents in DRG neurons - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
ML218 Hydrochloride: A Guide to Vehicle and Solvent Compatibility for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, vehicle compatibility, and stability of ML218 hydrochloride. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][2][3] It has shown efficacy in preclinical models of Parkinson's disease by reducing the burst activity of neurons in the subthalamic nucleus.[2][4] The compound is orally active and can penetrate the blood-brain barrier.[1][3]
Q2: In which solvents is this compound soluble?
This compound solubility can vary between suppliers and batches. It is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) and to a lesser extent, ethanol.[3][5] Due to reported inconsistencies in solubility, it is crucial to perform small-scale solubility tests before preparing a large stock solution.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C, where it can be stable for at least four years.[5][6] Short-term storage at 4°C for a few days to weeks is also acceptable.[6] Stock solutions should be stored at -20°C.[6] The solid compound is stable enough for shipping at ambient temperatures for a few weeks.[6]
Q4: Can I use this compound for in vivo studies?
Yes, ML218 has been used in animal studies. The choice of vehicle is critical for successful administration. For intravenous (IV) administration in rats, a solution of 20% DMSO in 80% saline has been used.[2] For oral gavage, a suspension in 10% Tween 80 in 0.5% methylcellulose (B11928114) has been reported.[2] Another option for administration involves preparing a stock solution in DMSO and then diluting it in corn oil.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - The concentration exceeds the solubility limit in the chosen solvent.- The quality of the solvent is poor. | - Try sonicating the solution to aid dissolution.[2]- Warm the solution gently (if the compound's thermal stability permits).- Prepare a more dilute stock solution.- Use a fresh, high-purity solvent. |
| Inconsistent experimental results | - Incomplete dissolution of the compound.- Degradation of the compound due to improper storage.- Variability in the formulation and preparation of the dosing solution. | - Visually inspect your stock solution for any precipitate before use.- Always store stock solutions at -20°C and minimize freeze-thaw cycles.- Follow a standardized and detailed protocol for preparing your experimental solutions. |
| Precipitation upon dilution in aqueous buffer | - The compound is not soluble in the aqueous buffer. | - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible.- Consider using a different buffer system or adding a surfactant like Tween 80. |
Quantitative Data Summary
The solubility of this compound can vary. The following table summarizes the available data. It is highly recommended to determine the solubility for your specific batch.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 0.1 - 1 | - | Slightly soluble[5] |
| DMSO | 36.93 | 100 | [3] |
| DMSO | 125 | 338.45 | May require sonication[2][6] |
| Ethanol | 1 - 10 | - | Sparingly soluble[5] |
| Ethanol | 36.93 | 100 | [3] |
Note: Molarity calculations are based on a molecular weight of 405.79 g/mol for this compound.[3] Some suppliers report the molecular weight of the free base (369.3 g/mol ).[5]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath for several minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no undissolved material.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.
Preparation of an Intravenous (IV) Formulation
This protocol is based on a study in rats.[2]
-
Prepare a stock solution of this compound in DMSO (e.g., 5 mg/mL).
-
For a final dosing solution of 1 mg/mL, dilute the DMSO stock solution 1:5 with sterile saline (e.g., 200 µL of 5 mg/mL stock + 800 µL of saline).
-
This results in a final vehicle composition of 20% DMSO and 80% saline.
-
Administer the solution immediately after preparation.
Preparation of an Oral Gavage Formulation
This protocol is based on a study in rats.[2]
-
Prepare a vehicle of 10% Tween 80 and 0.5% methylcellulose in water.
-
Weigh the required amount of this compound and add it to the vehicle to achieve the desired final concentration (e.g., 10 mg/kg dose in a 10 mL/kg dosing volume would require a 1 mg/mL suspension).
-
Vortex and sonicate the suspension to ensure homogeneity before administration.
Visualizations
Caption: Simplified diagram of ML218's inhibitory action on T-type calcium channels.
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. ML 218 hydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
ML218 Hydrochloride: A Guide to Vehicle and Solvent Compatibility for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, vehicle compatibility, and stability of ML218 hydrochloride. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][2][3] It has shown efficacy in preclinical models of Parkinson's disease by reducing the burst activity of neurons in the subthalamic nucleus.[2][4] The compound is orally active and can penetrate the blood-brain barrier.[1][3]
Q2: In which solvents is this compound soluble?
This compound solubility can vary between suppliers and batches. It is most commonly dissolved in dimethyl sulfoxide (DMSO) and to a lesser extent, ethanol.[3][5] Due to reported inconsistencies in solubility, it is crucial to perform small-scale solubility tests before preparing a large stock solution.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C, where it can be stable for at least four years.[5][6] Short-term storage at 4°C for a few days to weeks is also acceptable.[6] Stock solutions should be stored at -20°C.[6] The solid compound is stable enough for shipping at ambient temperatures for a few weeks.[6]
Q4: Can I use this compound for in vivo studies?
Yes, ML218 has been used in animal studies. The choice of vehicle is critical for successful administration. For intravenous (IV) administration in rats, a solution of 20% DMSO in 80% saline has been used.[2] For oral gavage, a suspension in 10% Tween 80 in 0.5% methylcellulose has been reported.[2] Another option for administration involves preparing a stock solution in DMSO and then diluting it in corn oil.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - The concentration exceeds the solubility limit in the chosen solvent.- The quality of the solvent is poor. | - Try sonicating the solution to aid dissolution.[2]- Warm the solution gently (if the compound's thermal stability permits).- Prepare a more dilute stock solution.- Use a fresh, high-purity solvent. |
| Inconsistent experimental results | - Incomplete dissolution of the compound.- Degradation of the compound due to improper storage.- Variability in the formulation and preparation of the dosing solution. | - Visually inspect your stock solution for any precipitate before use.- Always store stock solutions at -20°C and minimize freeze-thaw cycles.- Follow a standardized and detailed protocol for preparing your experimental solutions. |
| Precipitation upon dilution in aqueous buffer | - The compound is not soluble in the aqueous buffer. | - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible.- Consider using a different buffer system or adding a surfactant like Tween 80. |
Quantitative Data Summary
The solubility of this compound can vary. The following table summarizes the available data. It is highly recommended to determine the solubility for your specific batch.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 0.1 - 1 | - | Slightly soluble[5] |
| DMSO | 36.93 | 100 | [3] |
| DMSO | 125 | 338.45 | May require sonication[2][6] |
| Ethanol | 1 - 10 | - | Sparingly soluble[5] |
| Ethanol | 36.93 | 100 | [3] |
Note: Molarity calculations are based on a molecular weight of 405.79 g/mol for this compound.[3] Some suppliers report the molecular weight of the free base (369.3 g/mol ).[5]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath for several minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no undissolved material.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.
Preparation of an Intravenous (IV) Formulation
This protocol is based on a study in rats.[2]
-
Prepare a stock solution of this compound in DMSO (e.g., 5 mg/mL).
-
For a final dosing solution of 1 mg/mL, dilute the DMSO stock solution 1:5 with sterile saline (e.g., 200 µL of 5 mg/mL stock + 800 µL of saline).
-
This results in a final vehicle composition of 20% DMSO and 80% saline.
-
Administer the solution immediately after preparation.
Preparation of an Oral Gavage Formulation
This protocol is based on a study in rats.[2]
-
Prepare a vehicle of 10% Tween 80 and 0.5% methylcellulose in water.
-
Weigh the required amount of this compound and add it to the vehicle to achieve the desired final concentration (e.g., 10 mg/kg dose in a 10 mL/kg dosing volume would require a 1 mg/mL suspension).
-
Vortex and sonicate the suspension to ensure homogeneity before administration.
Visualizations
Caption: Simplified diagram of ML218's inhibitory action on T-type calcium channels.
Caption: Workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. ML 218 hydrochloride | CaV3.x Channels (T-type) | Tocris Bioscience [tocris.com]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Poor Bioavailability of ML218 Hydrochloride
Welcome to the technical support center for ML218 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering challenges related to its in vivo bioavailability. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your animal studies.
Frequently Asked Questions (FAQs)
Q1: What is ML218 and what are its key in vitro properties?
ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3). It has demonstrated efficacy in preclinical models of Parkinson's disease.[1][2] Key in vitro potency values are summarized in the table below.
| Parameter | Value | Cell Line/Assay Condition |
| CaV3.2 IC50 | 150 nM | Ca2+ flux assay |
| CaV3.2 IC50 | 310 nM | Patch clamp electrophysiology |
| CaV3.3 IC50 | 270 nM | Patch clamp electrophysiology |
Data sourced from Xiang et al. (2011).[1]
Q2: I am observing lower than expected in vivo efficacy. Could this be due to poor oral bioavailability?
While ML218 has been reported as "orally efficacious," its physicochemical properties, particularly its limited aqueous solubility, can present challenges for achieving consistent and optimal oral absorption.[1] Factors such as the formulation, dosage, and animal species can all influence the resulting plasma and tissue concentrations. If you are observing variability or lower-than-expected results, poor bioavailability is a likely contributing factor.
Q3: What are the known pharmacokinetic parameters of this compound in rats?
Detailed pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Below is a summary of reported pharmacokinetic parameters for ML218 in rats following intravenous administration.
| Parameter | Value | Route of Administration | Dose |
| Plasma Clearance (CLp) | 56 mL/min/kg | Intravenous (IV) | 1 mg/kg |
| Terminal Half-life (t1/2) | 7 h | Intravenous (IV) | 1 mg/kg |
| Mean Residence Time (MRT) | ~7 h | Intravenous (IV) | 1 mg/kg |
Data sourced from Xiang et al. (2011).[1]
Troubleshooting Guide: Improving Oral Bioavailability
If you are experiencing issues with the in vivo performance of this compound, the following troubleshooting guide provides potential solutions and experimental protocols to enhance its oral bioavailability.
Issue 1: Poor Solubility and Dissolution
Cause: this compound has limited solubility in aqueous solutions, which can hinder its dissolution in the gastrointestinal (GI) tract, a critical step for absorption.
Solutions & Experimental Protocols:
-
Formulation with Solubilizing Excipients:
-
Protocol: A proven formulation for oral gavage in rats involves suspending ML218 in a vehicle of 10% Tween 80 and 0.5% methylcellulose (B11928114) in water. This suspension aids in wetting the compound and improving its dispersion in the GI tract.
-
Experimental Workflow:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by first dissolving methylcellulose in water and then adding Tween 80.
-
Triturate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Administer the suspension via oral gavage to fasted rats.
-
-
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is not available, exploring formulations with pH-modifying excipients could be beneficial.
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.
-
Methodologies:
-
Micronization: Techniques like jet milling can reduce particle size to the micron range.
-
Nanonization: Wet media milling or high-pressure homogenization can create nanoparticles, further enhancing the dissolution rate.
-
-
Issue 2: Inconsistent Absorption
Cause: Variability in GI transit time, food effects, and interactions with GI tract components can lead to inconsistent absorption.
Solutions & Experimental Protocols:
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations can improve absorption by promoting dissolution and lymphatic uptake.
-
Types of Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluid.
-
-
Experimental Protocol for SEDDS Development:
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-solvent.
-
Formulation Optimization: Prepare formulations from the self-emulsifying region and characterize them for droplet size, emulsification time, and drug loading.
-
In Vivo Evaluation: Administer the optimized SEDDS formulation to rats and compare the pharmacokinetic profile to a simple suspension.
-
-
Signaling Pathway and Experimental Workflow Diagrams
To aid in your experimental design and understanding of ML218's mechanism of action, the following diagrams are provided.
Caption: Workflow for developing and evaluating improved oral formulations of ML218.
Caption: Inhibition of T-type calcium channel signaling by ML218.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of ML218 Hydrochloride
Welcome to the technical support center for ML218 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may be encountering challenges related to its in vivo bioavailability. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your animal studies.
Frequently Asked Questions (FAQs)
Q1: What is ML218 and what are its key in vitro properties?
ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3). It has demonstrated efficacy in preclinical models of Parkinson's disease.[1][2] Key in vitro potency values are summarized in the table below.
| Parameter | Value | Cell Line/Assay Condition |
| CaV3.2 IC50 | 150 nM | Ca2+ flux assay |
| CaV3.2 IC50 | 310 nM | Patch clamp electrophysiology |
| CaV3.3 IC50 | 270 nM | Patch clamp electrophysiology |
Data sourced from Xiang et al. (2011).[1]
Q2: I am observing lower than expected in vivo efficacy. Could this be due to poor oral bioavailability?
While ML218 has been reported as "orally efficacious," its physicochemical properties, particularly its limited aqueous solubility, can present challenges for achieving consistent and optimal oral absorption.[1] Factors such as the formulation, dosage, and animal species can all influence the resulting plasma and tissue concentrations. If you are observing variability or lower-than-expected results, poor bioavailability is a likely contributing factor.
Q3: What are the known pharmacokinetic parameters of this compound in rats?
Detailed pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Below is a summary of reported pharmacokinetic parameters for ML218 in rats following intravenous administration.
| Parameter | Value | Route of Administration | Dose |
| Plasma Clearance (CLp) | 56 mL/min/kg | Intravenous (IV) | 1 mg/kg |
| Terminal Half-life (t1/2) | 7 h | Intravenous (IV) | 1 mg/kg |
| Mean Residence Time (MRT) | ~7 h | Intravenous (IV) | 1 mg/kg |
Data sourced from Xiang et al. (2011).[1]
Troubleshooting Guide: Improving Oral Bioavailability
If you are experiencing issues with the in vivo performance of this compound, the following troubleshooting guide provides potential solutions and experimental protocols to enhance its oral bioavailability.
Issue 1: Poor Solubility and Dissolution
Cause: this compound has limited solubility in aqueous solutions, which can hinder its dissolution in the gastrointestinal (GI) tract, a critical step for absorption.
Solutions & Experimental Protocols:
-
Formulation with Solubilizing Excipients:
-
Protocol: A proven formulation for oral gavage in rats involves suspending ML218 in a vehicle of 10% Tween 80 and 0.5% methylcellulose in water. This suspension aids in wetting the compound and improving its dispersion in the GI tract.
-
Experimental Workflow:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by first dissolving methylcellulose in water and then adding Tween 80.
-
Triturate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Administer the suspension via oral gavage to fasted rats.
-
-
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is not available, exploring formulations with pH-modifying excipients could be beneficial.
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a faster dissolution rate.
-
Methodologies:
-
Micronization: Techniques like jet milling can reduce particle size to the micron range.
-
Nanonization: Wet media milling or high-pressure homogenization can create nanoparticles, further enhancing the dissolution rate.
-
-
Issue 2: Inconsistent Absorption
Cause: Variability in GI transit time, food effects, and interactions with GI tract components can lead to inconsistent absorption.
Solutions & Experimental Protocols:
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations can improve absorption by promoting dissolution and lymphatic uptake.
-
Types of Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the GI fluid.
-
-
Experimental Protocol for SEDDS Development:
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-solvent.
-
Formulation Optimization: Prepare formulations from the self-emulsifying region and characterize them for droplet size, emulsification time, and drug loading.
-
In Vivo Evaluation: Administer the optimized SEDDS formulation to rats and compare the pharmacokinetic profile to a simple suspension.
-
-
Signaling Pathway and Experimental Workflow Diagrams
To aid in your experimental design and understanding of ML218's mechanism of action, the following diagrams are provided.
Caption: Workflow for developing and evaluating improved oral formulations of ML218.
Caption: Inhibition of T-type calcium channel signaling by ML218.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting ambiguous data from ML218 hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML218 hydrochloride. Our goal is to help you interpret ambiguous data and refine your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][2] Its primary mechanism is to block the influx of calcium ions through these channels, which play a role in various physiological processes, including neuronal firing patterns.[3][4]
Q2: What are the reported IC₅₀ values for ML218 against different T-type calcium channel subtypes?
A2: In patch clamp electrophysiology experiments, the IC₅₀ values for ML218 are approximately 310 nM for CaV3.2 and 270 nM for CaV3.3.[1][2][3] Another study reported an IC₅₀ of 150 nM for CaV3.2 in a calcium flux assay.[2][3]
Q3: Is ML218 selective for T-type calcium channels over other ion channels?
A3: Yes, ML218 is highly selective for T-type calcium channels. It shows no significant inhibition of L-type or N-type calcium channels, KATP, or hERG potassium channels.[1][5]
Q4: What are the known off-target effects of ML218?
A4: While ML218 is highly selective, it does show some minimal inhibition of cytochrome P450 enzymes, with IC₅₀ values of >30 µM for 3A4 and 2C9, 10.8 µM for 1A2, and 1.7 µM for 2D6.[3] Researchers should consider these potential interactions when designing experiments, especially in complex biological systems.
Q5: What are the recommended solvent and storage conditions for this compound?
A5: For in vivo studies, ML218 can be prepared as a suspension in 10% Tween 80 and 0.5% methylcellulose (B11928114) for oral gavage in rats.[6] For intravenous administration, a solution in 20% DMSO and 80% saline has been used.[6] Stock solutions in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[1]
Troubleshooting Guide
This guide addresses common issues that may lead to ambiguous or unexpected results in experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Reduced or no inhibitory effect of ML218 | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term stability.[1] |
| Precipitation in Media: Poor solubility of ML218 in aqueous experimental buffers. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed cytotoxic levels. Consider using a vehicle control with the same solvent concentration. For in vivo oral administration, use a suspension in 10% Tween 80 and 0.5% methylcellulose.[6] | |
| Incorrect Concentration: Errors in calculating dilutions or preparing working solutions. | Double-check all calculations and ensure accurate pipetting. Prepare a fresh dilution series from a new stock solution. | |
| Variability in experimental results | Inconsistent Drug Delivery: For in vivo studies, variability in oral gavage or injection technique. | Ensure consistent and accurate administration techniques. For oral gavage, ensure the suspension is homogenous before each administration. |
| Biological Variability: Differences between cell passages, animal subjects, or tissue preparations. | Use cells within a consistent passage number range. For animal studies, use age- and weight-matched subjects. Ensure consistent tissue dissection and preparation methods. | |
| Unexpected off-target effects | Interaction with other compounds: ML218 may interact with other drugs or compounds in the experimental system. | Review the known, albeit minimal, P450 enzyme inhibition profile of ML218.[3] If possible, avoid co-administration with compounds metabolized by these enzymes or conduct appropriate control experiments. |
| Non-specific binding: At high concentrations, ML218 might exhibit non-specific binding to other proteins or receptors. | Perform dose-response experiments to determine the optimal concentration range. Use the lowest effective concentration to minimize the risk of off-target effects. | |
| ML218 appears less potent in native cells compared to recombinant expression systems | Presence of other channel subunits: The composition of native T-type calcium channels can vary, potentially altering the binding affinity of ML218. | Characterize the specific T-type calcium channel subunits present in your experimental model. Be aware that the potency of ML218 may differ from that reported in HEK cells expressing specific recombinant channels.[7] |
Data Presentation
In Vitro Potency and Selectivity of ML218
| Target | Assay Type | IC₅₀ |
| CaV3.2 | Patch Clamp Electrophysiology | 310 nM[1][2][3] |
| CaV3.3 | Patch Clamp Electrophysiology | 270 nM[1][2][3] |
| CaV3.2 | Calcium Flux | 150 nM[2][3] |
| L-type Calcium Channels | Not specified | No significant inhibition[1][5] |
| N-type Calcium Channels | Not specified | No significant inhibition[1][5] |
| KATP Potassium Channels | Not specified | No significant inhibition[1][5] |
| hERG Potassium Channels | Not specified | No significant inhibition[1][5] |
In Vitro DMPK Profile of ML218
| Parameter | Species | Value |
| Plasma Protein Binding (fu) | Rat | 9.1%[3] |
| Human | 3.3%[3] | |
| Intrinsic Clearance (CLint) | Rat Liver Microsomes | 115 mL/min/kg[1][3] |
| Human Liver Microsomes | 12.7 mL/min/kg[1][3] |
In Vivo Pharmacokinetic Parameters of ML218 in Rats (1 mg/kg, IV)
| Parameter | Value |
| Plasma Clearance (CLp) | 56 mL/min/kg[3] |
| Mean Residence Time (MRT) | ~7 hours[1][3] |
| Terminal Half-life (t₁/₂) | ~7 hours[1][3] |
| Brain AUC / Plasma AUC Ratio | 7.4[3] |
Experimental Protocols
Patch Clamp Electrophysiology for T-type Calcium Current Inhibition
-
Cell Preparation: Prepare isolated neurons (e.g., subthalamic nucleus neurons) or cells expressing recombinant T-type calcium channels.[3]
-
Recording Solution: Use an external solution containing appropriate ions to isolate calcium currents and an internal solution for the patch pipette.
-
Voltage Clamp Protocol: Hold the cell at a hyperpolarized membrane potential (e.g., -100 mV) to ensure the availability of T-type channels.[7] Apply a depolarizing voltage step (e.g., to -30 mV) to elicit the T-type calcium current.[3][7]
-
ML218 Application: After establishing a stable baseline recording, perfuse the bath with a solution containing ML218 at the desired concentration (e.g., 3 µM).[3]
-
Data Acquisition and Analysis: Record the current before, during, and after ML218 application. Measure the peak inward current amplitude and calculate the percentage of inhibition caused by ML218.[3]
Haloperidol-Induced Catalepsy Model in Rats
-
Animal Subjects: Use male Sprague-Dawley rats.[5]
-
Catalepsy Induction: Administer haloperidol (B65202) (e.g., 0.75 mg/kg) to induce a cataleptic state.[3][5]
-
ML218 Administration: Administer this compound orally at various doses (e.g., 1, 3, 10, 30 mg/kg) as a suspension in 10% Tween 80 and 0.5% methylcellulose.[3][6] Include a vehicle control group.
-
Behavioral Assessment: At specified time points after ML218 administration, assess the degree of catalepsy using a standardized scoring method (e.g., bar test).
-
Data Analysis: Compare the catalepsy scores between the ML218-treated groups and the vehicle control group to determine the reversal of cataleptic behavior.[3]
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
Interpreting ambiguous data from ML218 hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML218 hydrochloride. Our goal is to help you interpret ambiguous data and refine your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1][2] Its primary mechanism is to block the influx of calcium ions through these channels, which play a role in various physiological processes, including neuronal firing patterns.[3][4]
Q2: What are the reported IC₅₀ values for ML218 against different T-type calcium channel subtypes?
A2: In patch clamp electrophysiology experiments, the IC₅₀ values for ML218 are approximately 310 nM for CaV3.2 and 270 nM for CaV3.3.[1][2][3] Another study reported an IC₅₀ of 150 nM for CaV3.2 in a calcium flux assay.[2][3]
Q3: Is ML218 selective for T-type calcium channels over other ion channels?
A3: Yes, ML218 is highly selective for T-type calcium channels. It shows no significant inhibition of L-type or N-type calcium channels, KATP, or hERG potassium channels.[1][5]
Q4: What are the known off-target effects of ML218?
A4: While ML218 is highly selective, it does show some minimal inhibition of cytochrome P450 enzymes, with IC₅₀ values of >30 µM for 3A4 and 2C9, 10.8 µM for 1A2, and 1.7 µM for 2D6.[3] Researchers should consider these potential interactions when designing experiments, especially in complex biological systems.
Q5: What are the recommended solvent and storage conditions for this compound?
A5: For in vivo studies, ML218 can be prepared as a suspension in 10% Tween 80 and 0.5% methylcellulose for oral gavage in rats.[6] For intravenous administration, a solution in 20% DMSO and 80% saline has been used.[6] Stock solutions in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[1]
Troubleshooting Guide
This guide addresses common issues that may lead to ambiguous or unexpected results in experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Reduced or no inhibitory effect of ML218 | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term stability.[1] |
| Precipitation in Media: Poor solubility of ML218 in aqueous experimental buffers. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed cytotoxic levels. Consider using a vehicle control with the same solvent concentration. For in vivo oral administration, use a suspension in 10% Tween 80 and 0.5% methylcellulose.[6] | |
| Incorrect Concentration: Errors in calculating dilutions or preparing working solutions. | Double-check all calculations and ensure accurate pipetting. Prepare a fresh dilution series from a new stock solution. | |
| Variability in experimental results | Inconsistent Drug Delivery: For in vivo studies, variability in oral gavage or injection technique. | Ensure consistent and accurate administration techniques. For oral gavage, ensure the suspension is homogenous before each administration. |
| Biological Variability: Differences between cell passages, animal subjects, or tissue preparations. | Use cells within a consistent passage number range. For animal studies, use age- and weight-matched subjects. Ensure consistent tissue dissection and preparation methods. | |
| Unexpected off-target effects | Interaction with other compounds: ML218 may interact with other drugs or compounds in the experimental system. | Review the known, albeit minimal, P450 enzyme inhibition profile of ML218.[3] If possible, avoid co-administration with compounds metabolized by these enzymes or conduct appropriate control experiments. |
| Non-specific binding: At high concentrations, ML218 might exhibit non-specific binding to other proteins or receptors. | Perform dose-response experiments to determine the optimal concentration range. Use the lowest effective concentration to minimize the risk of off-target effects. | |
| ML218 appears less potent in native cells compared to recombinant expression systems | Presence of other channel subunits: The composition of native T-type calcium channels can vary, potentially altering the binding affinity of ML218. | Characterize the specific T-type calcium channel subunits present in your experimental model. Be aware that the potency of ML218 may differ from that reported in HEK cells expressing specific recombinant channels.[7] |
Data Presentation
In Vitro Potency and Selectivity of ML218
| Target | Assay Type | IC₅₀ |
| CaV3.2 | Patch Clamp Electrophysiology | 310 nM[1][2][3] |
| CaV3.3 | Patch Clamp Electrophysiology | 270 nM[1][2][3] |
| CaV3.2 | Calcium Flux | 150 nM[2][3] |
| L-type Calcium Channels | Not specified | No significant inhibition[1][5] |
| N-type Calcium Channels | Not specified | No significant inhibition[1][5] |
| KATP Potassium Channels | Not specified | No significant inhibition[1][5] |
| hERG Potassium Channels | Not specified | No significant inhibition[1][5] |
In Vitro DMPK Profile of ML218
| Parameter | Species | Value |
| Plasma Protein Binding (fu) | Rat | 9.1%[3] |
| Human | 3.3%[3] | |
| Intrinsic Clearance (CLint) | Rat Liver Microsomes | 115 mL/min/kg[1][3] |
| Human Liver Microsomes | 12.7 mL/min/kg[1][3] |
In Vivo Pharmacokinetic Parameters of ML218 in Rats (1 mg/kg, IV)
| Parameter | Value |
| Plasma Clearance (CLp) | 56 mL/min/kg[3] |
| Mean Residence Time (MRT) | ~7 hours[1][3] |
| Terminal Half-life (t₁/₂) | ~7 hours[1][3] |
| Brain AUC / Plasma AUC Ratio | 7.4[3] |
Experimental Protocols
Patch Clamp Electrophysiology for T-type Calcium Current Inhibition
-
Cell Preparation: Prepare isolated neurons (e.g., subthalamic nucleus neurons) or cells expressing recombinant T-type calcium channels.[3]
-
Recording Solution: Use an external solution containing appropriate ions to isolate calcium currents and an internal solution for the patch pipette.
-
Voltage Clamp Protocol: Hold the cell at a hyperpolarized membrane potential (e.g., -100 mV) to ensure the availability of T-type channels.[7] Apply a depolarizing voltage step (e.g., to -30 mV) to elicit the T-type calcium current.[3][7]
-
ML218 Application: After establishing a stable baseline recording, perfuse the bath with a solution containing ML218 at the desired concentration (e.g., 3 µM).[3]
-
Data Acquisition and Analysis: Record the current before, during, and after ML218 application. Measure the peak inward current amplitude and calculate the percentage of inhibition caused by ML218.[3]
Haloperidol-Induced Catalepsy Model in Rats
-
Animal Subjects: Use male Sprague-Dawley rats.[5]
-
Catalepsy Induction: Administer haloperidol (e.g., 0.75 mg/kg) to induce a cataleptic state.[3][5]
-
ML218 Administration: Administer this compound orally at various doses (e.g., 1, 3, 10, 30 mg/kg) as a suspension in 10% Tween 80 and 0.5% methylcellulose.[3][6] Include a vehicle control group.
-
Behavioral Assessment: At specified time points after ML218 administration, assess the degree of catalepsy using a standardized scoring method (e.g., bar test).
-
Data Analysis: Compare the catalepsy scores between the ML218-treated groups and the vehicle control group to determine the reversal of cataleptic behavior.[3]
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ML218 Hydrochloride and Other T-Type Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ML218 hydrochloride with other prominent T-type calcium channel blockers. The information is curated to assist researchers in selecting the appropriate tool compound for their studies on the physiological and pathological roles of T-type calcium channels.
T-type calcium channels, a class of low voltage-activated calcium channels, are integral to a variety of physiological processes, including neuronal firing, hormone secretion, and muscle contraction.[1] Their dysregulation has been implicated in several disorders such as epilepsy, pain, and Parkinson's disease, making them a significant target for drug discovery.[1][2] this compound has emerged as a potent and selective inhibitor of T-type calcium channels.[3][4] This guide will compare its performance against other notable T-type calcium channel blockers: Mibefradil (B1662139), NNC 55-0396, and TTA-A2.
Quantitative Comparison of T-Type Calcium Channel Blockers
The following tables summarize the available quantitative data for this compound and its counterparts. Direct comparison of potencies should be approached with caution, as experimental conditions can vary between studies.
Table 1: Potency (IC50) of T-Type Calcium Channel Blockers
| Compound | CaV3.1 (α1G) | CaV3.2 (α1H) | CaV3.3 (α1I) | Assay Method | Reference |
| This compound | - | 310 nM | 270 nM | Patch Clamp Electrophysiology | [3][4] |
| - | 150 nM | - | Calcium Flux Assay | [3][4] | |
| Mibefradil | 270 nM (in 2mM Ca²⁺) | 140 nM (in 2mM Ca²⁺) | - | Patch Clamp Electrophysiology | [5] |
| ~1 µM (in 10mM Ba²⁺) | ~1 µM (in 10mM Ba²⁺) | - | Patch Clamp Electrophysiology | [5] | |
| NNC 55-0396 | 6.8 µM | - | - | Not Specified | [6] |
| TTA-A2 | 89 nM | 92 nM | - | Patch Clamp Electrophysiology | [7] |
Table 2: Selectivity Profile of T-Type Calcium Channel Blockers
| Compound | Selectivity Notes | Reference |
| This compound | No significant inhibition of L-type (17-49% inhibition @ 10 µM) and N-type calcium channels, KATP, or hERG potassium channels. | [3][8] |
| Mibefradil | Dual T-type and L-type calcium channel blocker, with a reported 10- to 30-fold selectivity for T- over L-type channels. | [3][9] |
| NNC 55-0396 | A derivative of Mibefradil with retained T-type channel antagonist efficacy but with reduced off-target effects compared to Mibefradil. | [10] |
| TTA-A2 | Demonstrates higher potency for CaV3.2 over CaV3.1 and is highly selective for T-type channels. | [7] |
Signaling Pathways of T-Type Calcium Channels
T-type calcium channels play a crucial role in cellular signaling by mediating the influx of calcium ions in response to small membrane depolarizations. This calcium influx can trigger a cascade of downstream events, influencing neuronal excitability, gene expression, and other cellular functions.
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Comparative pharmacological properties among calcium channel blockers: T-channel versus L-channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of mibefradil and derivative NNC 55-0396 effects on behavior, cytochrome P450 activity, and tremor in mouse models of essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ML218 Hydrochloride and Other T-Type Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ML218 hydrochloride with other prominent T-type calcium channel blockers. The information is curated to assist researchers in selecting the appropriate tool compound for their studies on the physiological and pathological roles of T-type calcium channels.
T-type calcium channels, a class of low voltage-activated calcium channels, are integral to a variety of physiological processes, including neuronal firing, hormone secretion, and muscle contraction.[1] Their dysregulation has been implicated in several disorders such as epilepsy, pain, and Parkinson's disease, making them a significant target for drug discovery.[1][2] this compound has emerged as a potent and selective inhibitor of T-type calcium channels.[3][4] This guide will compare its performance against other notable T-type calcium channel blockers: Mibefradil, NNC 55-0396, and TTA-A2.
Quantitative Comparison of T-Type Calcium Channel Blockers
The following tables summarize the available quantitative data for this compound and its counterparts. Direct comparison of potencies should be approached with caution, as experimental conditions can vary between studies.
Table 1: Potency (IC50) of T-Type Calcium Channel Blockers
| Compound | CaV3.1 (α1G) | CaV3.2 (α1H) | CaV3.3 (α1I) | Assay Method | Reference |
| This compound | - | 310 nM | 270 nM | Patch Clamp Electrophysiology | [3][4] |
| - | 150 nM | - | Calcium Flux Assay | [3][4] | |
| Mibefradil | 270 nM (in 2mM Ca²⁺) | 140 nM (in 2mM Ca²⁺) | - | Patch Clamp Electrophysiology | [5] |
| ~1 µM (in 10mM Ba²⁺) | ~1 µM (in 10mM Ba²⁺) | - | Patch Clamp Electrophysiology | [5] | |
| NNC 55-0396 | 6.8 µM | - | - | Not Specified | [6] |
| TTA-A2 | 89 nM | 92 nM | - | Patch Clamp Electrophysiology | [7] |
Table 2: Selectivity Profile of T-Type Calcium Channel Blockers
| Compound | Selectivity Notes | Reference |
| This compound | No significant inhibition of L-type (17-49% inhibition @ 10 µM) and N-type calcium channels, KATP, or hERG potassium channels. | [3][8] |
| Mibefradil | Dual T-type and L-type calcium channel blocker, with a reported 10- to 30-fold selectivity for T- over L-type channels. | [3][9] |
| NNC 55-0396 | A derivative of Mibefradil with retained T-type channel antagonist efficacy but with reduced off-target effects compared to Mibefradil. | [10] |
| TTA-A2 | Demonstrates higher potency for CaV3.2 over CaV3.1 and is highly selective for T-type channels. | [7] |
Signaling Pathways of T-Type Calcium Channels
T-type calcium channels play a crucial role in cellular signaling by mediating the influx of calcium ions in response to small membrane depolarizations. This calcium influx can trigger a cascade of downstream events, influencing neuronal excitability, gene expression, and other cellular functions.
References
- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. State-dependent properties of a new T-type calcium channel blocker enhance Ca(V)3.2 selectivity and support analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Comparative pharmacological properties among calcium channel blockers: T-channel versus L-channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of mibefradil and derivative NNC 55-0396 effects on behavior, cytochrome P450 activity, and tremor in mouse models of essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of ML218 Hydrochloride In Vitro Using Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML218 hydrochloride, a potent T-type calcium channel inhibitor, with other relevant compounds. It details the experimental validation of its efficacy and selectivity using knockout cell lines, supported by established in vitro protocols.
Introduction to this compound
This compound is a selective inhibitor of T-type calcium channels, which are voltage-gated ion channels playing crucial roles in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. T-type calcium channels are comprised of three subtypes: CaV3.1, CaV3.2, and CaV3.3. ML218 has shown potential as a therapeutic agent for neurological disorders such as Parkinson's disease. Validating the on-target efficacy of such compounds is a critical step in drug development, often involving the use of knockout cell lines to demonstrate specificity.
Comparative Analysis of T-Type Calcium Channel Inhibitors
To objectively assess the performance of this compound, it is compared with other known T-type calcium channel inhibitors. The following table summarizes their reported potencies (IC50 values) for the different T-type calcium channel subtypes.
| Compound | Target(s) | CaV3.1 IC50 (nM) | CaV3.2 IC50 (nM) | CaV3.3 IC50 (nM) | Assay Type |
| This compound | CaV3.1, CaV3.2, CaV3.3 | Not explicitly reported | 310[1] | 270[1] | Patch Clamp Electrophysiology |
| 150[2][3][4] | Calcium Flux Assay | ||||
| Mibefradil | T-type > L-type Ca²⁺ channels | ~2500 | ~1500 | ~2500 | Electrophysiology |
| NNC-55-0396 | T-type Ca²⁺ channels | 580 | 360 | 1200 | Electrophysiology |
| Z944 | T-type Ca²⁺ channels | 126 | 57 | 128 | Electrophysiology |
| TTA-A2 | T-type Ca²⁺ channels | 1000 | 50 | 1000 | Electrophysiology |
Validating Efficacy and Selectivity with Knockout Cells
The gold standard for validating the on-target activity of a channel inhibitor is to compare its effects on wild-type cells with those on cells where the target channel's gene has been knocked out. In the case of ML218, this involves using cell lines (e.g., HEK293) that are engineered to lack one or more of the CaV3 subtypes. A significant reduction in the inhibitory effect of ML218 in a knockout cell line compared to the wild-type counterpart confirms that the compound's primary mechanism of action is through the specific T-type calcium channel subtype that has been removed.
The following table provides a representative dataset illustrating the expected outcome of such a validation study for this compound.
| Cell Line | This compound Effect on Calcium Influx | Interpretation |
| HEK293 Wild-Type (expressing CaV3.1, CaV3.2, CaV3.3) | Potent inhibition of depolarization-induced calcium influx. | ML218 is effective in cells expressing T-type calcium channels. |
| HEK293 CaV3.1 Knockout | Partial reduction in inhibition of calcium influx. | ML218's effect is partially mediated by CaV3.1. |
| HEK293 CaV3.2 Knockout | Significant reduction in inhibition of calcium influx. | ML218's effect is largely mediated by CaV3.2, consistent with its reported lower IC50 for this subtype. |
| HEK293 CaV3.3 Knockout | Partial reduction in inhibition of calcium influx. | ML218's effect is partially mediated by CaV3.3. |
| HEK293 Triple Knockout (CaV3.1/3.2/3.3) | No significant inhibition of calcium influx. | Confirms that the primary targets of ML218 are the T-type calcium channels. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the validation process, the following diagrams are provided.
Caption: T-type calcium channel signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound efficacy using knockout cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Calcium Influx Assay Using Fluo-4 AM
This assay measures changes in intracellular calcium concentration, a direct indicator of calcium channel activity.
Materials:
-
Wild-type and CaV3 knockout HEK293 cells
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed wild-type and knockout HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the growth medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.[5]
-
After incubation, wash the cells twice with HBSS to remove excess dye.[5]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the ML218 solutions or vehicle control to the respective wells.
-
-
Measurement of Calcium Influx:
-
Use a fluorescence microplate reader equipped with an automated injection system to add a depolarizing stimulus (e.g., a high concentration of KCl).
-
Measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) before and after the stimulus.[6]
-
-
Data Analysis:
-
Calculate the change in fluorescence as an indicator of calcium influx.
-
Compare the dose-dependent inhibition of calcium influx by ML218 in wild-type versus knockout cell lines.
-
Whole-Cell Patch Clamp Electrophysiology
This technique provides a direct measurement of the ionic currents flowing through the T-type calcium channels.
Materials:
-
Wild-type and CaV3 knockout HEK293 cells cultured on coverslips
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (containing, in mM: 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with TEA-OH)
-
Intracellular (pipette) solution (containing, in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, pH 7.2 with CsOH)
-
This compound stock solution
Procedure:
-
Cell Preparation: Place a coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential where T-type channels are available for opening (e.g., -100 mV).
-
Apply depolarizing voltage steps (e.g., to -30 mV) to elicit T-type calcium currents.[7]
-
Record the resulting currents in the absence (baseline) and presence of different concentrations of this compound perfused into the bath.
-
-
Data Analysis:
-
Measure the peak amplitude of the T-type calcium currents.
-
Calculate the percentage of current inhibition by ML218 at each concentration.
-
Compare the concentration-response curves for ML218 in wild-type versus knockout cells to determine the IC50 values and confirm on-target activity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of ML218 Hydrochloride In Vitro Using Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML218 hydrochloride, a potent T-type calcium channel inhibitor, with other relevant compounds. It details the experimental validation of its efficacy and selectivity using knockout cell lines, supported by established in vitro protocols.
Introduction to this compound
This compound is a selective inhibitor of T-type calcium channels, which are voltage-gated ion channels playing crucial roles in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. T-type calcium channels are comprised of three subtypes: CaV3.1, CaV3.2, and CaV3.3. ML218 has shown potential as a therapeutic agent for neurological disorders such as Parkinson's disease. Validating the on-target efficacy of such compounds is a critical step in drug development, often involving the use of knockout cell lines to demonstrate specificity.
Comparative Analysis of T-Type Calcium Channel Inhibitors
To objectively assess the performance of this compound, it is compared with other known T-type calcium channel inhibitors. The following table summarizes their reported potencies (IC50 values) for the different T-type calcium channel subtypes.
| Compound | Target(s) | CaV3.1 IC50 (nM) | CaV3.2 IC50 (nM) | CaV3.3 IC50 (nM) | Assay Type |
| This compound | CaV3.1, CaV3.2, CaV3.3 | Not explicitly reported | 310[1] | 270[1] | Patch Clamp Electrophysiology |
| 150[2][3][4] | Calcium Flux Assay | ||||
| Mibefradil | T-type > L-type Ca²⁺ channels | ~2500 | ~1500 | ~2500 | Electrophysiology |
| NNC-55-0396 | T-type Ca²⁺ channels | 580 | 360 | 1200 | Electrophysiology |
| Z944 | T-type Ca²⁺ channels | 126 | 57 | 128 | Electrophysiology |
| TTA-A2 | T-type Ca²⁺ channels | 1000 | 50 | 1000 | Electrophysiology |
Validating Efficacy and Selectivity with Knockout Cells
The gold standard for validating the on-target activity of a channel inhibitor is to compare its effects on wild-type cells with those on cells where the target channel's gene has been knocked out. In the case of ML218, this involves using cell lines (e.g., HEK293) that are engineered to lack one or more of the CaV3 subtypes. A significant reduction in the inhibitory effect of ML218 in a knockout cell line compared to the wild-type counterpart confirms that the compound's primary mechanism of action is through the specific T-type calcium channel subtype that has been removed.
The following table provides a representative dataset illustrating the expected outcome of such a validation study for this compound.
| Cell Line | This compound Effect on Calcium Influx | Interpretation |
| HEK293 Wild-Type (expressing CaV3.1, CaV3.2, CaV3.3) | Potent inhibition of depolarization-induced calcium influx. | ML218 is effective in cells expressing T-type calcium channels. |
| HEK293 CaV3.1 Knockout | Partial reduction in inhibition of calcium influx. | ML218's effect is partially mediated by CaV3.1. |
| HEK293 CaV3.2 Knockout | Significant reduction in inhibition of calcium influx. | ML218's effect is largely mediated by CaV3.2, consistent with its reported lower IC50 for this subtype. |
| HEK293 CaV3.3 Knockout | Partial reduction in inhibition of calcium influx. | ML218's effect is partially mediated by CaV3.3. |
| HEK293 Triple Knockout (CaV3.1/3.2/3.3) | No significant inhibition of calcium influx. | Confirms that the primary targets of ML218 are the T-type calcium channels. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the validation process, the following diagrams are provided.
Caption: T-type calcium channel signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound efficacy using knockout cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Calcium Influx Assay Using Fluo-4 AM
This assay measures changes in intracellular calcium concentration, a direct indicator of calcium channel activity.
Materials:
-
Wild-type and CaV3 knockout HEK293 cells
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed wild-type and knockout HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the growth medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.[5]
-
After incubation, wash the cells twice with HBSS to remove excess dye.[5]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the ML218 solutions or vehicle control to the respective wells.
-
-
Measurement of Calcium Influx:
-
Use a fluorescence microplate reader equipped with an automated injection system to add a depolarizing stimulus (e.g., a high concentration of KCl).
-
Measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) before and after the stimulus.[6]
-
-
Data Analysis:
-
Calculate the change in fluorescence as an indicator of calcium influx.
-
Compare the dose-dependent inhibition of calcium influx by ML218 in wild-type versus knockout cell lines.
-
Whole-Cell Patch Clamp Electrophysiology
This technique provides a direct measurement of the ionic currents flowing through the T-type calcium channels.
Materials:
-
Wild-type and CaV3 knockout HEK293 cells cultured on coverslips
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (containing, in mM: 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with TEA-OH)
-
Intracellular (pipette) solution (containing, in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, pH 7.2 with CsOH)
-
This compound stock solution
Procedure:
-
Cell Preparation: Place a coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential where T-type channels are available for opening (e.g., -100 mV).
-
Apply depolarizing voltage steps (e.g., to -30 mV) to elicit T-type calcium currents.[7]
-
Record the resulting currents in the absence (baseline) and presence of different concentrations of this compound perfused into the bath.
-
-
Data Analysis:
-
Measure the peak amplitude of the T-type calcium currents.
-
Calculate the percentage of current inhibition by ML218 at each concentration.
-
Compare the concentration-response curves for ML218 in wild-type versus knockout cells to determine the IC50 values and confirm on-target activity.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. Inhibition of Cav3.2 T-type Calcium Channels by Its Intracellular I-II Loop - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of ML218 Hydrochloride in Preclinical Models of Parkinson's Disease
A comprehensive analysis of ML218 hydrochloride's performance against alternative therapeutic agents in rodent models of Parkinson's disease, providing key experimental data and detailed protocols for researchers in neurodegenerative disease drug discovery.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor symptoms. Current treatments primarily focus on dopamine (B1211576) replacement therapies, which can have limitations and side effects. This compound has emerged as a novel therapeutic candidate, acting as a selective T-type calcium channel inhibitor. This guide provides a comparative analysis of this compound's efficacy in preclinical PD models against other relevant compounds, including adenosine (B11128) A2A receptor antagonists and other T-type calcium channel blockers.
Mechanism of Action: T-type Calcium Channel Inhibition
This compound exerts its therapeutic effects by selectively blocking T-type calcium channels (Ca_v_3.1, Ca_v_3.2, and Ca_v_3.3). In Parkinson's disease, abnormal burst firing of neurons in the subthalamic nucleus (STN) contributes to the motor symptoms. T-type calcium channels play a crucial role in generating these pathological firing patterns. By inhibiting these channels, this compound is proposed to normalize neuronal activity in the basal ganglia, thereby alleviating motor deficits.
Figure 1. Proposed mechanism of action of this compound in Parkinson's disease.
Comparative Efficacy in the Haloperidol-Induced Catalepsy Model
The haloperidol-induced catalepsy model in rats is a widely used preclinical screen for potential anti-parkinsonian drugs. Haloperidol (B65202), a dopamine D2 receptor antagonist, induces a cataleptic state that mimics the akinesia and rigidity seen in Parkinson's disease. The ability of a compound to reverse this catalepsy is indicative of its potential therapeutic efficacy.
This compound vs. Adenosine A2A Receptor Antagonists
Studies have shown that this compound produces a dose-dependent reversal of haloperidol-induced catalepsy in rats. Notably, its efficacy has been reported to be comparable to a 56.6 mg/kg oral dose of a "gold standard" adenosine A2A receptor antagonist[1]. Adenosine A2A receptor antagonists represent a clinically validated non-dopaminergic target for Parkinson's disease.
| Compound | Class | Animal Model | Dosing (p.o.) | Efficacy | Reference |
| This compound | T-type Ca2+ Channel Inhibitor | Rat | Dose-dependent | Comparable to 56.6 mg/kg A2A antagonist | [1] |
| Preladenant (SCH 420814) | A2A Antagonist | Rat | 1 mg/kg | 70-77% inhibition of catalepsy | [2] |
| KW-6002 (Istradefylline) | A2A Antagonist | Mouse | ED50 = 0.26 mg/kg | Reversal of reserpine-induced catalepsy | [3] |
| "Gold Standard" A2A Antagonist | A2A Antagonist | Rat | 56.6 mg/kg | Benchmark for ML218 comparison | [1] |
Table 1. Comparative efficacy of this compound and A2A antagonists in the haloperidol-induced catalepsy model.
Comparison with Other T-type Calcium Channel Blockers
To further evaluate the therapeutic potential of this compound, it is essential to compare it with other compounds that share a similar mechanism of action. Zonisamide (B549257) and ethosuximide (B1671622) are two such T-type calcium channel blockers that have been investigated in Parkinson's disease models.
A study anticipated in August 2025 is set to provide data on zonisamide's effect on haloperidol-induced catalepsy in rats, which will allow for a more direct comparison with ML218[4]. In a different preclinical model, the tacrine-induced tremulous jaw movement model in rats, both zonisamide and ethosuximide have been evaluated for their anti-tremor effects.
| Compound | Animal Model | Dosing | Efficacy | Reference |
| Zonisamide | Rat (Tacrine-induced tremor) | Not specified | Significantly suppressed tremulous jaw movements | Not available |
| Ethosuximide | Rat (Tacrine-induced tremor) | Not specified | No significant effect on tremulous jaw movements | Not available |
Table 2. Efficacy of other T-type calcium channel blockers in a parkinsonian tremor model.
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
The following protocol is a standard method for inducing and assessing catalepsy in rats.
Figure 2. Experimental workflow for the haloperidol-induced catalepsy model in rats.
Procedure in detail:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used[5][6].
-
Housing and Acclimatization: Animals are housed under standard laboratory conditions and allowed to acclimatize for at least one week before the experiment.
-
Drug Administration: Test compounds (e.g., this compound) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at predetermined times before haloperidol injection[5].
-
Induction of Catalepsy: Haloperidol is typically administered i.p. at doses ranging from 0.5 to 2 mg/kg to induce catalepsy[5][7].
-
Catalepsy Assessment (Bar Test): At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws are placed on a horizontal bar (approximately 9 cm high). The time taken for the rat to remove both forepaws from the bar (latency) is recorded. A cut-off time (e.g., 180 or 300 seconds) is usually set[8][9].
Discussion and Future Directions
The available data suggests that this compound is a promising non-dopaminergic therapeutic candidate for Parkinson's disease, with efficacy in the haloperidol-induced catalepsy model comparable to that of a high dose of an A2A receptor antagonist. This indicates a potential for ML218 to modulate the extrapyramidal motor system effectively.
However, further research is required for a more comprehensive comparison. Direct head-to-head studies of this compound against other T-type calcium channel blockers like zonisamide in the same catalepsy model are needed. The forthcoming results on zonisamide in this model will be highly valuable. Additionally, elucidating the full dose-response relationship of ML218 in the catalepsy model would provide a more nuanced understanding of its potency.
References
- 1. Figure 3, ML218 reverses haloperidol-induced catalepsy in a dose-dependent manner upon oral dosing - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of adenosine A2A receptor antagonist KW-6002 on drug-induced catalepsy and hypokinesia caused by reserpine or MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theaspd.com [theaspd.com]
- 5. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 6. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Haloperidol-induced within-session response decrement patterns and catalepsy in rats: behavioural dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of ML218 Hydrochloride in Preclinical Models of Parkinson's Disease
A comprehensive analysis of ML218 hydrochloride's performance against alternative therapeutic agents in rodent models of Parkinson's disease, providing key experimental data and detailed protocols for researchers in neurodegenerative disease drug discovery.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor symptoms. Current treatments primarily focus on dopamine replacement therapies, which can have limitations and side effects. This compound has emerged as a novel therapeutic candidate, acting as a selective T-type calcium channel inhibitor. This guide provides a comparative analysis of this compound's efficacy in preclinical PD models against other relevant compounds, including adenosine A2A receptor antagonists and other T-type calcium channel blockers.
Mechanism of Action: T-type Calcium Channel Inhibition
This compound exerts its therapeutic effects by selectively blocking T-type calcium channels (Ca_v_3.1, Ca_v_3.2, and Ca_v_3.3). In Parkinson's disease, abnormal burst firing of neurons in the subthalamic nucleus (STN) contributes to the motor symptoms. T-type calcium channels play a crucial role in generating these pathological firing patterns. By inhibiting these channels, this compound is proposed to normalize neuronal activity in the basal ganglia, thereby alleviating motor deficits.
Figure 1. Proposed mechanism of action of this compound in Parkinson's disease.
Comparative Efficacy in the Haloperidol-Induced Catalepsy Model
The haloperidol-induced catalepsy model in rats is a widely used preclinical screen for potential anti-parkinsonian drugs. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state that mimics the akinesia and rigidity seen in Parkinson's disease. The ability of a compound to reverse this catalepsy is indicative of its potential therapeutic efficacy.
This compound vs. Adenosine A2A Receptor Antagonists
Studies have shown that this compound produces a dose-dependent reversal of haloperidol-induced catalepsy in rats. Notably, its efficacy has been reported to be comparable to a 56.6 mg/kg oral dose of a "gold standard" adenosine A2A receptor antagonist[1]. Adenosine A2A receptor antagonists represent a clinically validated non-dopaminergic target for Parkinson's disease.
| Compound | Class | Animal Model | Dosing (p.o.) | Efficacy | Reference |
| This compound | T-type Ca2+ Channel Inhibitor | Rat | Dose-dependent | Comparable to 56.6 mg/kg A2A antagonist | [1] |
| Preladenant (SCH 420814) | A2A Antagonist | Rat | 1 mg/kg | 70-77% inhibition of catalepsy | [2] |
| KW-6002 (Istradefylline) | A2A Antagonist | Mouse | ED50 = 0.26 mg/kg | Reversal of reserpine-induced catalepsy | [3] |
| "Gold Standard" A2A Antagonist | A2A Antagonist | Rat | 56.6 mg/kg | Benchmark for ML218 comparison | [1] |
Table 1. Comparative efficacy of this compound and A2A antagonists in the haloperidol-induced catalepsy model.
Comparison with Other T-type Calcium Channel Blockers
To further evaluate the therapeutic potential of this compound, it is essential to compare it with other compounds that share a similar mechanism of action. Zonisamide and ethosuximide are two such T-type calcium channel blockers that have been investigated in Parkinson's disease models.
A study anticipated in August 2025 is set to provide data on zonisamide's effect on haloperidol-induced catalepsy in rats, which will allow for a more direct comparison with ML218[4]. In a different preclinical model, the tacrine-induced tremulous jaw movement model in rats, both zonisamide and ethosuximide have been evaluated for their anti-tremor effects.
| Compound | Animal Model | Dosing | Efficacy | Reference |
| Zonisamide | Rat (Tacrine-induced tremor) | Not specified | Significantly suppressed tremulous jaw movements | Not available |
| Ethosuximide | Rat (Tacrine-induced tremor) | Not specified | No significant effect on tremulous jaw movements | Not available |
Table 2. Efficacy of other T-type calcium channel blockers in a parkinsonian tremor model.
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
The following protocol is a standard method for inducing and assessing catalepsy in rats.
Figure 2. Experimental workflow for the haloperidol-induced catalepsy model in rats.
Procedure in detail:
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used[5][6].
-
Housing and Acclimatization: Animals are housed under standard laboratory conditions and allowed to acclimatize for at least one week before the experiment.
-
Drug Administration: Test compounds (e.g., this compound) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at predetermined times before haloperidol injection[5].
-
Induction of Catalepsy: Haloperidol is typically administered i.p. at doses ranging from 0.5 to 2 mg/kg to induce catalepsy[5][7].
-
Catalepsy Assessment (Bar Test): At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws are placed on a horizontal bar (approximately 9 cm high). The time taken for the rat to remove both forepaws from the bar (latency) is recorded. A cut-off time (e.g., 180 or 300 seconds) is usually set[8][9].
Discussion and Future Directions
The available data suggests that this compound is a promising non-dopaminergic therapeutic candidate for Parkinson's disease, with efficacy in the haloperidol-induced catalepsy model comparable to that of a high dose of an A2A receptor antagonist. This indicates a potential for ML218 to modulate the extrapyramidal motor system effectively.
However, further research is required for a more comprehensive comparison. Direct head-to-head studies of this compound against other T-type calcium channel blockers like zonisamide in the same catalepsy model are needed. The forthcoming results on zonisamide in this model will be highly valuable. Additionally, elucidating the full dose-response relationship of ML218 in the catalepsy model would provide a more nuanced understanding of its potency.
References
- 1. Figure 3, ML218 reverses haloperidol-induced catalepsy in a dose-dependent manner upon oral dosing - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of adenosine A2A receptor antagonist KW-6002 on drug-induced catalepsy and hypokinesia caused by reserpine or MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theaspd.com [theaspd.com]
- 5. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 6. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Haloperidol-induced within-session response decrement patterns and catalepsy in rats: behavioural dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of ML218 Hydrochloride Effects with Genetic Knockdown of T-Type Calcium Channels
A Comparative Guide for Researchers in Neuroscience and Drug Development
This guide provides a comprehensive comparison of the pharmacological effects of ML218 hydrochloride, a potent T-type calcium channel inhibitor, with the functional consequences of genetic knockdown of its target channels: Cav3.1, Cav3.2, and Cav3.3. By juxtaposing data from pharmacological intervention and genetic manipulation, this document aims to offer researchers a clearer understanding of the role of T-type calcium channels in neuronal excitability and their potential as therapeutic targets.
Introduction to this compound and T-Type Calcium Channels
This compound is a selective inhibitor of all three isoforms of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3).[1][2] These low-voltage activated calcium channels are crucial regulators of neuronal firing patterns, particularly the generation of burst firing and oscillatory activity in various brain regions, including the subthalamic nucleus (STN).[1][2] Dysregulation of T-type calcium channel activity has been implicated in the pathophysiology of several neurological disorders, including Parkinson's disease. This guide cross-validates the observed effects of ML218 with findings from studies employing genetic knockdown or knockout of specific T-type calcium channel isoforms.
Comparative Analysis of Electrophysiological Effects
The primary mechanism of action of ML218 is the inhibition of T-type calcium currents, which leads to a reduction in neuronal burst firing. This effect is particularly relevant in the subthalamic nucleus, where aberrant burst activity is a hallmark of Parkinson's disease. The following table summarizes the known effects of ML218 and compares them with the reported consequences of genetic knockdown of individual T-type calcium channel isoforms on neuronal electrophysiology.
| Parameter | This compound | Genetic Knockdown/Knockout | Supporting Evidence |
| Target(s) | Cav3.1, Cav3.2, Cav3.3 | Specific isoform knockout/knockdown (Cav3.1, Cav3.2, or Cav3.3) | [1][2] |
| IC50 (Electrophysiology) | Cav3.2: 310 nM Cav3.3: 270 nM | N/A | [1][2] |
| Effect on T-type Current | Inhibition | Reduction or elimination of the specific isoform's current | [1][3][4][5] |
| Effect on Rebound Burst Firing | Inhibition in STN neurons | Cav3.1 KO: Absence of burst firing in thalamocortical relay neurons. Cav3.2 KD: Affects burst-firing in thalamic reticular neurons. Cav3.3 KO: Prevents oscillatory bursting in thalamic reticular neurons. | [1][4][5][6][7][8] |
| Effect on Low-Threshold Spike (LTS) | Inhibition in STN neurons | Cav3.1 KD: Abolishes LTS in thalamic neurons. | [1][6][7] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The CaV3.3 calcium channel is the major sleep spindle pacemaker in thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal Cav3 channelopathies: recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ca(V)3.3 calcium channel is the major sleep spindle pacemaker in thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo silencing of the thalamic CaV3.1 voltage-gated calcium channels demonstrates their region-specific role in anesthetic mediated hypnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CaV3.2 drives sustained burst‐firing, which is critical for absence seizure propagation in reticular thalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ML218 Hydrochloride Effects with Genetic Knockdown of T-Type Calcium Channels
A Comparative Guide for Researchers in Neuroscience and Drug Development
This guide provides a comprehensive comparison of the pharmacological effects of ML218 hydrochloride, a potent T-type calcium channel inhibitor, with the functional consequences of genetic knockdown of its target channels: Cav3.1, Cav3.2, and Cav3.3. By juxtaposing data from pharmacological intervention and genetic manipulation, this document aims to offer researchers a clearer understanding of the role of T-type calcium channels in neuronal excitability and their potential as therapeutic targets.
Introduction to this compound and T-Type Calcium Channels
This compound is a selective inhibitor of all three isoforms of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3).[1][2] These low-voltage activated calcium channels are crucial regulators of neuronal firing patterns, particularly the generation of burst firing and oscillatory activity in various brain regions, including the subthalamic nucleus (STN).[1][2] Dysregulation of T-type calcium channel activity has been implicated in the pathophysiology of several neurological disorders, including Parkinson's disease. This guide cross-validates the observed effects of ML218 with findings from studies employing genetic knockdown or knockout of specific T-type calcium channel isoforms.
Comparative Analysis of Electrophysiological Effects
The primary mechanism of action of ML218 is the inhibition of T-type calcium currents, which leads to a reduction in neuronal burst firing. This effect is particularly relevant in the subthalamic nucleus, where aberrant burst activity is a hallmark of Parkinson's disease. The following table summarizes the known effects of ML218 and compares them with the reported consequences of genetic knockdown of individual T-type calcium channel isoforms on neuronal electrophysiology.
| Parameter | This compound | Genetic Knockdown/Knockout | Supporting Evidence |
| Target(s) | Cav3.1, Cav3.2, Cav3.3 | Specific isoform knockout/knockdown (Cav3.1, Cav3.2, or Cav3.3) | [1][2] |
| IC50 (Electrophysiology) | Cav3.2: 310 nM Cav3.3: 270 nM | N/A | [1][2] |
| Effect on T-type Current | Inhibition | Reduction or elimination of the specific isoform's current | [1][3][4][5] |
| Effect on Rebound Burst Firing | Inhibition in STN neurons | Cav3.1 KO: Absence of burst firing in thalamocortical relay neurons. Cav3.2 KD: Affects burst-firing in thalamic reticular neurons. Cav3.3 KO: Prevents oscillatory bursting in thalamic reticular neurons. | [1][4][5][6][7][8] |
| Effect on Low-Threshold Spike (LTS) | Inhibition in STN neurons | Cav3.1 KD: Abolishes LTS in thalamic neurons. | [1][6][7] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The CaV3.3 calcium channel is the major sleep spindle pacemaker in thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal Cav3 channelopathies: recent progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ca(V)3.3 calcium channel is the major sleep spindle pacemaker in thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo silencing of the thalamic CaV3.1 voltage-gated calcium channels demonstrates their region-specific role in anesthetic mediated hypnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CaV3.2 drives sustained burst‐firing, which is critical for absence seizure propagation in reticular thalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: ML218 Hydrochloride vs. Mibefradil in T-Type Calcium Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent T-type calcium channel inhibitors: ML218 hydrochloride and mibefradil (B1662139). T-type calcium channels, particularly the Cav3 family (Cav3.1, Cav3.2, and Cav3.3), are crucial in various physiological processes and have emerged as significant therapeutic targets for a range of disorders, including neurological and cardiovascular diseases. This document synthesizes available experimental data to offer an objective performance comparison, complete with detailed methodologies for key experiments and visual representations of relevant pathways and workflows.
Executive Summary
This compound is a potent and highly selective inhibitor of T-type calcium channels, demonstrating nanomolar efficacy against Cav3.2 and Cav3.3 subtypes.[1] In contrast, mibefradil, while also a T-type channel blocker, exhibits a broader spectrum of activity, including the inhibition of L-type calcium channels and Orai channels, rendering it less selective.[2] Preclinical evidence suggests the potential of ML218 in neurological disorders like Parkinson's disease, whereas mibefradil was formerly approved for hypertension and angina before its withdrawal due to safety concerns.[3][4] A direct preclinical comparison showed a derivative of mibefradil to be more effective and better tolerated in tremor models.[5]
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro potency of this compound and mibefradil against T-type calcium channel subtypes. The data is derived from whole-cell patch-clamp electrophysiology experiments.
| Compound | Target | IC50 | Species | Experimental System |
| This compound | Cav3.2 | 310 nM | Human | Recombinant expression |
| Cav3.3 | 270 nM | Human | Recombinant expression | |
| Mibefradil | Cav3.1 | 157 nM[6] | Human | Recombinant expression |
| Cav3.2 | 250 nM[7] | Human | Recombinant expression | |
| Cav3.3 | 872 nM[6] | Human | Recombinant expression | |
| L-type Ca2+ Channels | ~3 µM[8] | Rat | Native cells | |
| Orai1 | 52.6 µM | Human | Recombinant expression | |
| Orai2 | 14.1 µM | Human | Recombinant expression | |
| Orai3 | 3.8 µM | Human | Recombinant expression |
Mechanism of Action and Signaling Pathways
Both this compound and mibefradil exert their primary effect by blocking T-type calcium channels, which are low-voltage activated channels involved in regulating neuronal excitability and vascular smooth muscle tone.[4][9]
The blockade of these channels by either compound leads to a reduction in calcium influx into the cell. In neurons, this can dampen aberrant burst firing patterns, a mechanism relevant to conditions like epilepsy and Parkinson's disease.[3][9] In vascular smooth muscle, this inhibition contributes to vasodilation and a decrease in blood pressure.[4][10]
Mibefradil's off-target effects, particularly on L-type calcium channels and Orai channels, contribute to its broader physiological impact but also to its potential for adverse effects and drug interactions.[2][8] The inhibition of L-type channels, for instance, contributes to its antihypertensive effect but can also lead to negative cardiac effects. The blockade of Orai channels, involved in store-operated calcium entry, may underlie some of its anti-proliferative properties.[2]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of compounds on voltage-gated calcium channels, such as the T-type channels, expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
-
HEK293 cells stably or transiently expressing the human T-type calcium channel subunit of interest (e.g., Cav3.1, Cav3.2, or Cav3.3) are cultured under standard conditions.
-
For recording, cells are dissociated and plated onto glass coverslips.
2. Recording Solutions:
-
External Solution (in mM): 110 BaCl2 (as charge carrier), 10 HEPES, 40 TEA-Cl, adjusted to pH 7.4 with TEA-OH. Tetrodotoxin (TTX) is often included to block sodium channels.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
3. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Cells are voltage-clamped at a holding potential of -100 mV to ensure channels are in a resting state.
-
T-type currents are elicited by a depolarizing voltage step (e.g., to -30 mV).
4. Data Analysis:
-
The peak inward current is measured before and after the application of various concentrations of the test compound (this compound or mibefradil).
-
The percentage of current inhibition is calculated for each concentration.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
Concluding Remarks
This compound stands out as a highly selective and potent tool for the investigation of T-type calcium channel function and as a potential therapeutic lead. Its specificity for T-type channels minimizes the off-target effects observed with compounds like mibefradil. While mibefradil demonstrated clinical efficacy in hypertension and angina, its broader pharmacological profile and associated safety concerns ultimately led to its market withdrawal. For researchers focused on the specific roles of T-type calcium channels, this compound offers a more precise and reliable pharmacological probe. Further head-to-head preclinical and, if warranted, clinical studies would be necessary to definitively establish the comparative therapeutic efficacy and safety of these two compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of mibefradil and derivative NNC 55-0396 effects on behavior, cytochrome P450 activity, and tremor in mouse models of essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bsys.ch [bsys.ch]
- 7. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neural Burst Firing and Its Roles in Mental and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: ML218 Hydrochloride vs. Mibefradil in T-Type Calcium Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent T-type calcium channel inhibitors: ML218 hydrochloride and mibefradil. T-type calcium channels, particularly the Cav3 family (Cav3.1, Cav3.2, and Cav3.3), are crucial in various physiological processes and have emerged as significant therapeutic targets for a range of disorders, including neurological and cardiovascular diseases. This document synthesizes available experimental data to offer an objective performance comparison, complete with detailed methodologies for key experiments and visual representations of relevant pathways and workflows.
Executive Summary
This compound is a potent and highly selective inhibitor of T-type calcium channels, demonstrating nanomolar efficacy against Cav3.2 and Cav3.3 subtypes.[1] In contrast, mibefradil, while also a T-type channel blocker, exhibits a broader spectrum of activity, including the inhibition of L-type calcium channels and Orai channels, rendering it less selective.[2] Preclinical evidence suggests the potential of ML218 in neurological disorders like Parkinson's disease, whereas mibefradil was formerly approved for hypertension and angina before its withdrawal due to safety concerns.[3][4] A direct preclinical comparison showed a derivative of mibefradil to be more effective and better tolerated in tremor models.[5]
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro potency of this compound and mibefradil against T-type calcium channel subtypes. The data is derived from whole-cell patch-clamp electrophysiology experiments.
| Compound | Target | IC50 | Species | Experimental System |
| This compound | Cav3.2 | 310 nM | Human | Recombinant expression |
| Cav3.3 | 270 nM | Human | Recombinant expression | |
| Mibefradil | Cav3.1 | 157 nM[6] | Human | Recombinant expression |
| Cav3.2 | 250 nM[7] | Human | Recombinant expression | |
| Cav3.3 | 872 nM[6] | Human | Recombinant expression | |
| L-type Ca2+ Channels | ~3 µM[8] | Rat | Native cells | |
| Orai1 | 52.6 µM | Human | Recombinant expression | |
| Orai2 | 14.1 µM | Human | Recombinant expression | |
| Orai3 | 3.8 µM | Human | Recombinant expression |
Mechanism of Action and Signaling Pathways
Both this compound and mibefradil exert their primary effect by blocking T-type calcium channels, which are low-voltage activated channels involved in regulating neuronal excitability and vascular smooth muscle tone.[4][9]
The blockade of these channels by either compound leads to a reduction in calcium influx into the cell. In neurons, this can dampen aberrant burst firing patterns, a mechanism relevant to conditions like epilepsy and Parkinson's disease.[3][9] In vascular smooth muscle, this inhibition contributes to vasodilation and a decrease in blood pressure.[4][10]
Mibefradil's off-target effects, particularly on L-type calcium channels and Orai channels, contribute to its broader physiological impact but also to its potential for adverse effects and drug interactions.[2][8] The inhibition of L-type channels, for instance, contributes to its antihypertensive effect but can also lead to negative cardiac effects. The blockade of Orai channels, involved in store-operated calcium entry, may underlie some of its anti-proliferative properties.[2]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of compounds on voltage-gated calcium channels, such as the T-type channels, expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
-
HEK293 cells stably or transiently expressing the human T-type calcium channel subunit of interest (e.g., Cav3.1, Cav3.2, or Cav3.3) are cultured under standard conditions.
-
For recording, cells are dissociated and plated onto glass coverslips.
2. Recording Solutions:
-
External Solution (in mM): 110 BaCl2 (as charge carrier), 10 HEPES, 40 TEA-Cl, adjusted to pH 7.4 with TEA-OH. Tetrodotoxin (TTX) is often included to block sodium channels.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.
3. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Cells are voltage-clamped at a holding potential of -100 mV to ensure channels are in a resting state.
-
T-type currents are elicited by a depolarizing voltage step (e.g., to -30 mV).
4. Data Analysis:
-
The peak inward current is measured before and after the application of various concentrations of the test compound (this compound or mibefradil).
-
The percentage of current inhibition is calculated for each concentration.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
Concluding Remarks
This compound stands out as a highly selective and potent tool for the investigation of T-type calcium channel function and as a potential therapeutic lead. Its specificity for T-type channels minimizes the off-target effects observed with compounds like mibefradil. While mibefradil demonstrated clinical efficacy in hypertension and angina, its broader pharmacological profile and associated safety concerns ultimately led to its market withdrawal. For researchers focused on the specific roles of T-type calcium channels, this compound offers a more precise and reliable pharmacological probe. Further head-to-head preclinical and, if warranted, clinical studies would be necessary to definitively establish the comparative therapeutic efficacy and safety of these two compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mibefradil, a T-type Ca2+ channel blocker also blocks Orai channels by action at the extracellular surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and main pharmacological properties of mibefradil (Ro 40-5967), the first selective T-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of mibefradil and derivative NNC 55-0396 effects on behavior, cytochrome P450 activity, and tremor in mouse models of essential tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bsys.ch [bsys.ch]
- 7. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neural Burst Firing and Its Roles in Mental and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Selectivity of ML218 Hydrochloride: A Comparative Guide for Researchers
For scientists engaged in neuroscience and drug development, the precise modulation of ion channels is paramount. T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) are critical players in neuronal excitability and have been implicated in a range of neurological disorders. ML218 hydrochloride has emerged as a potent and selective inhibitor of these channels. This guide provides a comprehensive comparison of this compound with other T-type calcium channel blockers, supported by electrophysiological data, to aid researchers in making informed decisions for their studies.
Comparative Selectivity Profile of T-Type Calcium Channel Blockers
The selectivity of a pharmacological tool is its most critical attribute. The following table summarizes the inhibitory potency (IC50) of this compound and alternative T-type calcium channel blockers against their primary targets and key off-target ion channels. The data presented is collated from various electrophysiological studies. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Compound | Primary Target(s) | IC50 (µM) vs. T-type Ca²⁺ Channels | IC50 (µM) vs. L-type Ca²⁺ Channels | IC50 (µM) vs. hERG K⁺ Channels |
| This compound | CaV3.1, CaV3.2, CaV3.3 | CaV3.2: 0.31, CaV3.3: 0.27 | >10 (17-49% inhibition at 10 µM) | >10 (48% inhibition at 10 µM) |
| Mibefradil (B1662139) | CaV3.x > CaV1.x | Sub-micromolar to low micromolar range | Low micromolar range | Varies |
| Zonisamide | CaV3.x, Voltage-gated Na⁺ channels | ~50-500 (isoform dependent) | No significant effect | Not widely reported |
| Ethosuximide (B1671622) | CaV3.x | High micromolar to millimolar range | No significant effect | Not widely reported |
In-Depth Analysis of Selectivity
This compound: As a modern and highly selective tool compound, this compound demonstrates potent inhibition of T-type calcium channels with significantly less activity at L-type calcium channels and the hERG potassium channel, a common source of cardiac off-target effects[1]. A broad screen against a panel of 68 G-protein coupled receptors, ion channels, and transporters revealed significant binding only to the sodium channel site 2 and sigma 1 receptors at a concentration of 10 µM, highlighting its clean off-target profile[1].
Mibefradil: While a potent T-type calcium channel blocker, mibefradil also exhibits significant inhibition of L-type calcium channels, albeit with some selectivity for T-type channels[2][3]. This dual activity can complicate the interpretation of experimental results where specific T-type channel modulation is desired.
Zonisamide: This compound is considered a multi-target antiepileptic drug, with effects on both T-type calcium channels and voltage-gated sodium channels. Its potency against T-type channels is considerably lower than that of ML218.
Ethosuximide: A first-generation T-type calcium channel blocker, ethosuximide has much lower potency, with IC50 values in the high micromolar to millimolar range. While it shows good selectivity against L-type calcium channels, its low potency may limit its utility in certain research applications.
Experimental Protocols: Electrophysiological Validation of Selectivity
The gold-standard technique for assessing the selectivity of ion channel modulators is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ion currents through specific channels in isolated cells.
Detailed Protocol for Assessing T-Type Calcium Channel Blocker Selectivity
1. Cell Preparation:
- Use a stable cell line (e.g., HEK293 or CHO cells) heterologously expressing the human T-type calcium channel subtypes (CaV3.1, CaV3.2, or CaV3.3).
- For off-target analysis, use cell lines expressing other ion channels of interest (e.g., CaV1.2 for L-type calcium channels, hERG for potassium channels).
- Culture cells to 70-80% confluency before passaging for electrophysiological recordings.
2. Solutions and Reagents:
- External Solution (in mM): 135 CsCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂; pH adjusted to 7.4 with CsOH.
- Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP; pH adjusted to 7.2 with CsOH.
- Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings at room temperature (22-25 °C) using an appropriate amplifier and data acquisition system.
- Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
- Obtain a high-resistance seal (>1 GΩ) between the pipette and the cell membrane before rupturing the membrane to achieve the whole-cell configuration.
4. Voltage-Clamp Protocols:
- For T-type Calcium Currents:
- Hold the cell membrane potential at -100 mV to ensure channels are in a closed, available state.
- Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 200 ms) to elicit inward calcium currents.
- To generate a concentration-response curve, apply increasing concentrations of the test compound and measure the peak inward current at a specific voltage (e.g., -30 mV).
- For L-type Calcium Currents:
- Use a holding potential of -80 mV.
- Apply depolarizing steps from -60 mV to +60 mV.
- For hERG Potassium Currents:
- Use a specific pulse protocol to elicit the characteristic tail current, for example, a depolarizing step to +20 mV for 2 seconds followed by a repolarizing step to -50 mV.
5. Data Analysis:
- Measure the peak current amplitude in the absence (control) and presence of the test compound.
- Calculate the percentage of current inhibition for each concentration.
- Fit the concentration-response data to the Hill equation to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for validating compound selectivity using whole-cell patch-clamp electrophysiology.
Caption: Signaling pathway of T-type calcium channels and the inhibitory action of this compound.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacological properties among calcium channel blockers: T-channel versus L-channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Validating the Selectivity of ML218 Hydrochloride: A Comparative Guide for Researchers
For scientists engaged in neuroscience and drug development, the precise modulation of ion channels is paramount. T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) are critical players in neuronal excitability and have been implicated in a range of neurological disorders. ML218 hydrochloride has emerged as a potent and selective inhibitor of these channels. This guide provides a comprehensive comparison of this compound with other T-type calcium channel blockers, supported by electrophysiological data, to aid researchers in making informed decisions for their studies.
Comparative Selectivity Profile of T-Type Calcium Channel Blockers
The selectivity of a pharmacological tool is its most critical attribute. The following table summarizes the inhibitory potency (IC50) of this compound and alternative T-type calcium channel blockers against their primary targets and key off-target ion channels. The data presented is collated from various electrophysiological studies. It is important to note that direct comparisons of absolute IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Compound | Primary Target(s) | IC50 (µM) vs. T-type Ca²⁺ Channels | IC50 (µM) vs. L-type Ca²⁺ Channels | IC50 (µM) vs. hERG K⁺ Channels |
| This compound | CaV3.1, CaV3.2, CaV3.3 | CaV3.2: 0.31, CaV3.3: 0.27 | >10 (17-49% inhibition at 10 µM) | >10 (48% inhibition at 10 µM) |
| Mibefradil | CaV3.x > CaV1.x | Sub-micromolar to low micromolar range | Low micromolar range | Varies |
| Zonisamide | CaV3.x, Voltage-gated Na⁺ channels | ~50-500 (isoform dependent) | No significant effect | Not widely reported |
| Ethosuximide | CaV3.x | High micromolar to millimolar range | No significant effect | Not widely reported |
In-Depth Analysis of Selectivity
This compound: As a modern and highly selective tool compound, this compound demonstrates potent inhibition of T-type calcium channels with significantly less activity at L-type calcium channels and the hERG potassium channel, a common source of cardiac off-target effects[1]. A broad screen against a panel of 68 G-protein coupled receptors, ion channels, and transporters revealed significant binding only to the sodium channel site 2 and sigma 1 receptors at a concentration of 10 µM, highlighting its clean off-target profile[1].
Mibefradil: While a potent T-type calcium channel blocker, mibefradil also exhibits significant inhibition of L-type calcium channels, albeit with some selectivity for T-type channels[2][3]. This dual activity can complicate the interpretation of experimental results where specific T-type channel modulation is desired.
Zonisamide: This compound is considered a multi-target antiepileptic drug, with effects on both T-type calcium channels and voltage-gated sodium channels. Its potency against T-type channels is considerably lower than that of ML218.
Ethosuximide: A first-generation T-type calcium channel blocker, ethosuximide has much lower potency, with IC50 values in the high micromolar to millimolar range. While it shows good selectivity against L-type calcium channels, its low potency may limit its utility in certain research applications.
Experimental Protocols: Electrophysiological Validation of Selectivity
The gold-standard technique for assessing the selectivity of ion channel modulators is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of ion currents through specific channels in isolated cells.
Detailed Protocol for Assessing T-Type Calcium Channel Blocker Selectivity
1. Cell Preparation:
- Use a stable cell line (e.g., HEK293 or CHO cells) heterologously expressing the human T-type calcium channel subtypes (CaV3.1, CaV3.2, or CaV3.3).
- For off-target analysis, use cell lines expressing other ion channels of interest (e.g., CaV1.2 for L-type calcium channels, hERG for potassium channels).
- Culture cells to 70-80% confluency before passaging for electrophysiological recordings.
2. Solutions and Reagents:
- External Solution (in mM): 135 CsCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂; pH adjusted to 7.4 with CsOH.
- Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP; pH adjusted to 7.2 with CsOH.
- Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings at room temperature (22-25 °C) using an appropriate amplifier and data acquisition system.
- Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.
- Obtain a high-resistance seal (>1 GΩ) between the pipette and the cell membrane before rupturing the membrane to achieve the whole-cell configuration.
4. Voltage-Clamp Protocols:
- For T-type Calcium Currents:
- Hold the cell membrane potential at -100 mV to ensure channels are in a closed, available state.
- Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 200 ms) to elicit inward calcium currents.
- To generate a concentration-response curve, apply increasing concentrations of the test compound and measure the peak inward current at a specific voltage (e.g., -30 mV).
- For L-type Calcium Currents:
- Use a holding potential of -80 mV.
- Apply depolarizing steps from -60 mV to +60 mV.
- For hERG Potassium Currents:
- Use a specific pulse protocol to elicit the characteristic tail current, for example, a depolarizing step to +20 mV for 2 seconds followed by a repolarizing step to -50 mV.
5. Data Analysis:
- Measure the peak current amplitude in the absence (control) and presence of the test compound.
- Calculate the percentage of current inhibition for each concentration.
- Fit the concentration-response data to the Hill equation to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for validating compound selectivity using whole-cell patch-clamp electrophysiology.
Caption: Signaling pathway of T-type calcium channels and the inhibitory action of this compound.
References
- 1. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacological properties among calcium channel blockers: T-channel versus L-channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
A Head-to-Head Analysis of T-Type Calcium Channel Blockers: ML218 Hydrochloride vs. Z944
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for advancing our understanding of biological systems and developing novel therapeutics. This guide provides a comprehensive comparative analysis of two prominent T-type calcium channel inhibitors: ML218 hydrochloride and Z944. By examining their performance based on available experimental data, this document aims to facilitate informed decisions in research and development endeavors.
T-type calcium channels (CaV3) are low-voltage activated calcium channels that play crucial roles in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. Their dysregulation has been implicated in several pathological conditions, making them attractive therapeutic targets for disorders such as epilepsy, neuropathic pain, and Parkinson's disease. ML218 and Z944 have emerged as potent and selective inhibitors of these channels, each with a distinct profile.
At a Glance: Key Quantitative Data
To facilitate a direct comparison, the following table summarizes the key quantitative parameters for this compound and Z944 based on published literature. It is important to note that potency values (IC50) may vary slightly between studies due to different experimental conditions.
| Parameter | This compound | Z944 | Reference |
| Potency (IC50) | |||
| CaV3.1 | Not explicitly reported in primary sources | ~265 nM (for CaV3.2) | [1] |
| CaV3.2 | 310 nM (patch clamp electrophysiology) | ~265 nM (patch clamp electrophysiology) | [1][2] |
| CaV3.3 | 270 nM (patch clamp electrophysiology) | Not explicitly reported in primary sources | [2] |
| Selectivity | |||
| L-type (CaV1.2) Inhibition | 17-49% inhibition @ 10 µM | IC50 ~31 µM | [1][2] |
| N-type (CaV2.2) Inhibition | 17-49% inhibition @ 10 µM | >200-fold selectivity for T-type over N-type | [2][3] |
| CaV1.4 Inhibition | IC50 ~2 µM | IC50 ~30 µM | [1][4][5] |
| Pharmacokinetics (Rat) | |||
| Brain/Plasma AUC Ratio | 7.4 | CNS penetrant | [2][6] |
| Oral Bioavailability | Orally efficacious in a preclinical PD model | Orally bioavailable | [2][7] |
Mechanism of Action and Signaling Pathway
Both ML218 and Z944 exert their effects by directly blocking the pore of T-type calcium channels, thereby preventing the influx of calcium ions into the cell. This inhibition of calcium entry modulates neuronal excitability, reducing the likelihood of aberrant firing patterns associated with various neurological disorders.
Experimental Deep Dive: Methodologies and Findings
A thorough understanding of the experimental protocols is crucial for interpreting the data and designing future studies.
In Vitro Potency and Selectivity Assessment: Whole-Cell Patch-Clamp Electrophysiology
The potency and selectivity of ML218 and Z944 against T-type calcium channels are primarily determined using the whole-cell patch-clamp technique. This gold-standard electrophysiological method allows for the direct measurement of ion channel currents.
Experimental Workflow:
Key Protocol Parameters:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired human CaV3 subtype (CaV3.1, CaV3.2, or CaV3.3).
-
External Solution (in mM): Typically contains a physiological concentration of salts with Ca²⁺ or Ba²⁺ as the charge carrier.
-
Internal Solution (in mM): Contains a cesium-based solution to block potassium channels, along with EGTA to chelate intracellular calcium.
-
Voltage Protocol: Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure the T-type channels are in a closed, ready-to-be-activated state. A depolarizing step (e.g., to -30 mV) is then applied to elicit a transient inward current. The peak amplitude of this current is measured before and after the application of the compound.
Findings:
-
ML218: Demonstrates potent inhibition of CaV3.2 and CaV3.3 with IC50 values of 310 nM and 270 nM, respectively[2]. It shows significantly less inhibition of L-type and N-type calcium channels at concentrations up to 10 µM[2].
-
Z944: Exhibits potent, state-dependent inhibition of T-type calcium channels, with a reported IC50 of approximately 265 nM for CaV3.2[1]. It displays high selectivity over other voltage-gated calcium channels, including a more than 200-fold selectivity for T-type over N-type channels[3].
-
Off-Target Comparison on CaV1.4: A direct comparative study revealed that ML218 is a more potent inhibitor of the L-type calcium channel CaV1.4 (IC50 ~2 µM) compared to Z944 (IC50 ~30 µM)[1][4][5]. This highlights a key difference in their selectivity profiles that researchers should consider.
In Vivo Efficacy Assessment: Animal Models of Pain
The analgesic potential of both compounds has been evaluated in rodent models of inflammatory and neuropathic pain. A commonly used model is the Complete Freund's Adjuvant (CFA) model of inflammatory pain.
Experimental Protocol: CFA Model of Inflammatory Pain
-
Induction of Inflammation: A subcutaneous injection of CFA into the plantar surface of one hind paw of a rodent induces a localized and persistent inflammation, leading to thermal hyperalgesia and mechanical allodynia.
-
Drug Administration: ML218 or Z944 is administered systemically (e.g., intraperitoneally or orally) at various doses.
-
Behavioral Testing: Nociceptive thresholds are measured at different time points post-drug administration.
-
Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the inflamed paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus). The latency to paw withdrawal is recorded.
-
-
Data Analysis: The reversal of hyperalgesia and allodynia by the test compound is compared to a vehicle control group.
Findings:
-
ML218: While primarily investigated for its potential in Parkinson's disease, its role as a T-type calcium channel blocker suggests potential analgesic effects, though specific data in the CFA model is less prominent in the reviewed literature.
-
Z944: Has been shown to dose-dependently reverse mechanical allodynia in the CFA model of inflammatory pain in both male and female rats[3][6]. It has also demonstrated efficacy in other pain models, including the formalin test[7].
Logical Framework for Drug Candidate Selection
The choice between ML218 and Z944 will depend on the specific research question and experimental context. The following diagram illustrates a logical framework for this decision-making process.
Conclusion
Both this compound and Z944 are valuable pharmacological tools for investigating the role of T-type calcium channels in health and disease. ML218 stands out for its well-characterized pharmacokinetic profile in rodents, demonstrating excellent brain penetration, making it a strong candidate for central nervous system studies[2]. Z944, on the other hand, has undergone more extensive investigation in preclinical pain models and has advanced to clinical trials, suggesting a more established translational profile for pain-related research[3][6]. The notable difference in their off-target activity on CaV1.4 channels is a critical consideration for experiments where selectivity is paramount[1][4][5]. Ultimately, the choice between these two compounds should be guided by the specific experimental needs, the importance of CNS penetration, and the required selectivity profile. This guide provides the necessary data and experimental context to empower researchers to make an informed decision.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The T‐type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aurorabiomed.com [aurorabiomed.com]
A Head-to-Head Analysis of T-Type Calcium Channel Blockers: ML218 Hydrochloride vs. Z944
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for advancing our understanding of biological systems and developing novel therapeutics. This guide provides a comprehensive comparative analysis of two prominent T-type calcium channel inhibitors: ML218 hydrochloride and Z944. By examining their performance based on available experimental data, this document aims to facilitate informed decisions in research and development endeavors.
T-type calcium channels (CaV3) are low-voltage activated calcium channels that play crucial roles in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. Their dysregulation has been implicated in several pathological conditions, making them attractive therapeutic targets for disorders such as epilepsy, neuropathic pain, and Parkinson's disease. ML218 and Z944 have emerged as potent and selective inhibitors of these channels, each with a distinct profile.
At a Glance: Key Quantitative Data
To facilitate a direct comparison, the following table summarizes the key quantitative parameters for this compound and Z944 based on published literature. It is important to note that potency values (IC50) may vary slightly between studies due to different experimental conditions.
| Parameter | This compound | Z944 | Reference |
| Potency (IC50) | |||
| CaV3.1 | Not explicitly reported in primary sources | ~265 nM (for CaV3.2) | [1] |
| CaV3.2 | 310 nM (patch clamp electrophysiology) | ~265 nM (patch clamp electrophysiology) | [1][2] |
| CaV3.3 | 270 nM (patch clamp electrophysiology) | Not explicitly reported in primary sources | [2] |
| Selectivity | |||
| L-type (CaV1.2) Inhibition | 17-49% inhibition @ 10 µM | IC50 ~31 µM | [1][2] |
| N-type (CaV2.2) Inhibition | 17-49% inhibition @ 10 µM | >200-fold selectivity for T-type over N-type | [2][3] |
| CaV1.4 Inhibition | IC50 ~2 µM | IC50 ~30 µM | [1][4][5] |
| Pharmacokinetics (Rat) | |||
| Brain/Plasma AUC Ratio | 7.4 | CNS penetrant | [2][6] |
| Oral Bioavailability | Orally efficacious in a preclinical PD model | Orally bioavailable | [2][7] |
Mechanism of Action and Signaling Pathway
Both ML218 and Z944 exert their effects by directly blocking the pore of T-type calcium channels, thereby preventing the influx of calcium ions into the cell. This inhibition of calcium entry modulates neuronal excitability, reducing the likelihood of aberrant firing patterns associated with various neurological disorders.
Experimental Deep Dive: Methodologies and Findings
A thorough understanding of the experimental protocols is crucial for interpreting the data and designing future studies.
In Vitro Potency and Selectivity Assessment: Whole-Cell Patch-Clamp Electrophysiology
The potency and selectivity of ML218 and Z944 against T-type calcium channels are primarily determined using the whole-cell patch-clamp technique. This gold-standard electrophysiological method allows for the direct measurement of ion channel currents.
Experimental Workflow:
Key Protocol Parameters:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the desired human CaV3 subtype (CaV3.1, CaV3.2, or CaV3.3).
-
External Solution (in mM): Typically contains a physiological concentration of salts with Ca²⁺ or Ba²⁺ as the charge carrier.
-
Internal Solution (in mM): Contains a cesium-based solution to block potassium channels, along with EGTA to chelate intracellular calcium.
-
Voltage Protocol: Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure the T-type channels are in a closed, ready-to-be-activated state. A depolarizing step (e.g., to -30 mV) is then applied to elicit a transient inward current. The peak amplitude of this current is measured before and after the application of the compound.
Findings:
-
ML218: Demonstrates potent inhibition of CaV3.2 and CaV3.3 with IC50 values of 310 nM and 270 nM, respectively[2]. It shows significantly less inhibition of L-type and N-type calcium channels at concentrations up to 10 µM[2].
-
Z944: Exhibits potent, state-dependent inhibition of T-type calcium channels, with a reported IC50 of approximately 265 nM for CaV3.2[1]. It displays high selectivity over other voltage-gated calcium channels, including a more than 200-fold selectivity for T-type over N-type channels[3].
-
Off-Target Comparison on CaV1.4: A direct comparative study revealed that ML218 is a more potent inhibitor of the L-type calcium channel CaV1.4 (IC50 ~2 µM) compared to Z944 (IC50 ~30 µM)[1][4][5]. This highlights a key difference in their selectivity profiles that researchers should consider.
In Vivo Efficacy Assessment: Animal Models of Pain
The analgesic potential of both compounds has been evaluated in rodent models of inflammatory and neuropathic pain. A commonly used model is the Complete Freund's Adjuvant (CFA) model of inflammatory pain.
Experimental Protocol: CFA Model of Inflammatory Pain
-
Induction of Inflammation: A subcutaneous injection of CFA into the plantar surface of one hind paw of a rodent induces a localized and persistent inflammation, leading to thermal hyperalgesia and mechanical allodynia.
-
Drug Administration: ML218 or Z944 is administered systemically (e.g., intraperitoneally or orally) at various doses.
-
Behavioral Testing: Nociceptive thresholds are measured at different time points post-drug administration.
-
Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the inflamed paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus). The latency to paw withdrawal is recorded.
-
-
Data Analysis: The reversal of hyperalgesia and allodynia by the test compound is compared to a vehicle control group.
Findings:
-
ML218: While primarily investigated for its potential in Parkinson's disease, its role as a T-type calcium channel blocker suggests potential analgesic effects, though specific data in the CFA model is less prominent in the reviewed literature.
-
Z944: Has been shown to dose-dependently reverse mechanical allodynia in the CFA model of inflammatory pain in both male and female rats[3][6]. It has also demonstrated efficacy in other pain models, including the formalin test[7].
Logical Framework for Drug Candidate Selection
The choice between ML218 and Z944 will depend on the specific research question and experimental context. The following diagram illustrates a logical framework for this decision-making process.
Conclusion
Both this compound and Z944 are valuable pharmacological tools for investigating the role of T-type calcium channels in health and disease. ML218 stands out for its well-characterized pharmacokinetic profile in rodents, demonstrating excellent brain penetration, making it a strong candidate for central nervous system studies[2]. Z944, on the other hand, has undergone more extensive investigation in preclinical pain models and has advanced to clinical trials, suggesting a more established translational profile for pain-related research[3][6]. The notable difference in their off-target activity on CaV1.4 channels is a critical consideration for experiments where selectivity is paramount[1][4][5]. Ultimately, the choice between these two compounds should be guided by the specific experimental needs, the importance of CNS penetration, and the required selectivity profile. This guide provides the necessary data and experimental context to empower researchers to make an informed decision.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The T‐type calcium channel antagonist, Z944, reduces spinal excitability and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aurorabiomed.com [aurorabiomed.com]
In Vivo Therapeutic Potential of ML218 Hydrochloride: A Comparative Analysis for Parkinson's Disease
A comprehensive guide for researchers and drug development professionals evaluating ML218 hydrochloride, a selective T-type calcium channel inhibitor, against other therapeutic alternatives for Parkinson's disease. This document provides a detailed comparison of its in vivo efficacy, mechanism of action, and experimental protocols, supported by quantitative data and pathway visualizations.
This compound has emerged as a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, CaV3.3), with IC50 values of 310 nM for CaV3.2 and 270 nM for CaV3.3.[1] Its ability to penetrate the blood-brain barrier and modulate neuronal excitability has positioned it as a candidate for neurological disorders, particularly Parkinson's disease.[1] This guide provides an objective comparison of this compound with other T-type calcium channel blockers, ethosuximide (B1671622) and zonisamide (B549257), focusing on their in vivo validation for treating Parkinson's disease.
Comparative In Vivo Efficacy
The therapeutic potential of this compound and its alternatives has been evaluated in various preclinical models of Parkinson's disease. While direct head-to-head comparative studies are limited, the following tables summarize the available quantitative data from key in vivo experiments.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Haloperidol-induced catalepsy in rats | 3, 10, 30 mg/kg, p.o. | Dose-dependent reversal of catalepsy, with efficacy comparable to a clinically validated A2A antagonist. | [2] |
| This compound | MPTP-treated parkinsonian monkeys | 1, 10, 30 mg/kg, s.c. | No significant antiparkinsonian effects observed; sedative effects noted. | [3] |
| Zonisamide | MPTP-induced neurotoxicity in mice | 20 mg/kg, i.p. | Attenuated the reduction in striatal dopamine (B1211576), DOPAC, and tyrosine hydroxylase. | |
| Zonisamide | MPTP-treated mice | 40 mg/kg | Increased striatal dopamine turnover. | [4] |
| Ethosuximide | Tacrine-induced tremulous jaw movements in rats | Not specified | Failed to show anti-tremor effects. | [5] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound, ethosuximide, and zonisamide in the context of Parkinson's disease involves the modulation of aberrant neuronal activity within the basal ganglia circuitry. A key area of focus is the subthalamic nucleus (STN), where abnormal burst firing of neurons is a hallmark of the parkinsonian state. T-type calcium channels play a crucial role in the generation of these pathological firing patterns.
By inhibiting T-type calcium channels, these compounds are hypothesized to reduce the low-threshold calcium spikes that trigger burst firing in STN neurons. This, in turn, is expected to normalize the output of the basal ganglia, thereby alleviating motor symptoms of Parkinson's disease.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate replication and further investigation.
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of compounds to reverse drug-induced parkinsonism.
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.[4]
-
Induction of Catalepsy: Haloperidol (B65202) is dissolved in a vehicle (e.g., saline with 2% Tween 80) and administered intraperitoneally (i.p.) at a dose of 1.0 mg/kg.[6][7]
-
Drug Administration: Test compounds (e.g., this compound) or vehicle are administered orally (p.o.) or via the desired route at various time points before or after haloperidol injection.[2]
-
Assessment of Catalepsy: The bar test is the most frequently used method. The rat's forepaws are placed on a horizontal bar (e.g., 1 cm diameter, 10 cm above the surface). The latency to remove both forepaws from the bar is measured, with a typical cut-off time of 120 or 180 seconds. Measurements are taken at multiple time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes).[4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiparkinsonian Effects of T-type Calcium Channel Inhibitors | Parkinson's Disease [michaeljfox.org]
- 4. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of T-type calcium channel blockers on a parkinsonian tremor model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. meliordiscovery.com [meliordiscovery.com]
In Vivo Therapeutic Potential of ML218 Hydrochloride: A Comparative Analysis for Parkinson's Disease
A comprehensive guide for researchers and drug development professionals evaluating ML218 hydrochloride, a selective T-type calcium channel inhibitor, against other therapeutic alternatives for Parkinson's disease. This document provides a detailed comparison of its in vivo efficacy, mechanism of action, and experimental protocols, supported by quantitative data and pathway visualizations.
This compound has emerged as a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, CaV3.3), with IC50 values of 310 nM for CaV3.2 and 270 nM for CaV3.3.[1] Its ability to penetrate the blood-brain barrier and modulate neuronal excitability has positioned it as a candidate for neurological disorders, particularly Parkinson's disease.[1] This guide provides an objective comparison of this compound with other T-type calcium channel blockers, ethosuximide and zonisamide, focusing on their in vivo validation for treating Parkinson's disease.
Comparative In Vivo Efficacy
The therapeutic potential of this compound and its alternatives has been evaluated in various preclinical models of Parkinson's disease. While direct head-to-head comparative studies are limited, the following tables summarize the available quantitative data from key in vivo experiments.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | Haloperidol-induced catalepsy in rats | 3, 10, 30 mg/kg, p.o. | Dose-dependent reversal of catalepsy, with efficacy comparable to a clinically validated A2A antagonist. | [2] |
| This compound | MPTP-treated parkinsonian monkeys | 1, 10, 30 mg/kg, s.c. | No significant antiparkinsonian effects observed; sedative effects noted. | [3] |
| Zonisamide | MPTP-induced neurotoxicity in mice | 20 mg/kg, i.p. | Attenuated the reduction in striatal dopamine, DOPAC, and tyrosine hydroxylase. | |
| Zonisamide | MPTP-treated mice | 40 mg/kg | Increased striatal dopamine turnover. | [4] |
| Ethosuximide | Tacrine-induced tremulous jaw movements in rats | Not specified | Failed to show anti-tremor effects. | [5] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound, ethosuximide, and zonisamide in the context of Parkinson's disease involves the modulation of aberrant neuronal activity within the basal ganglia circuitry. A key area of focus is the subthalamic nucleus (STN), where abnormal burst firing of neurons is a hallmark of the parkinsonian state. T-type calcium channels play a crucial role in the generation of these pathological firing patterns.
By inhibiting T-type calcium channels, these compounds are hypothesized to reduce the low-threshold calcium spikes that trigger burst firing in STN neurons. This, in turn, is expected to normalize the output of the basal ganglia, thereby alleviating motor symptoms of Parkinson's disease.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate replication and further investigation.
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of compounds to reverse drug-induced parkinsonism.
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.[4]
-
Induction of Catalepsy: Haloperidol is dissolved in a vehicle (e.g., saline with 2% Tween 80) and administered intraperitoneally (i.p.) at a dose of 1.0 mg/kg.[6][7]
-
Drug Administration: Test compounds (e.g., this compound) or vehicle are administered orally (p.o.) or via the desired route at various time points before or after haloperidol injection.[2]
-
Assessment of Catalepsy: The bar test is the most frequently used method. The rat's forepaws are placed on a horizontal bar (e.g., 1 cm diameter, 10 cm above the surface). The latency to remove both forepaws from the bar is measured, with a typical cut-off time of 120 or 180 seconds. Measurements are taken at multiple time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes).[4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiparkinsonian Effects of T-type Calcium Channel Inhibitors | Parkinson's Disease [michaeljfox.org]
- 4. Attenuation of haloperidol-induced catalepsy by a 5-HT2C receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of T-type calcium channel blockers on a parkinsonian tremor model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. meliordiscovery.com [meliordiscovery.com]
Benchmarking ML218 Hydrochloride: A Novel T-Type Calcium Channel Inhibitor for Parkinson's Disease
A Comparative Analysis Against Standard Neurological Disorder Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML218 hydrochloride, a novel and selective T-type calcium channel inhibitor, against established first-line treatments for Parkinson's disease: Levodopa, the dopamine (B1211576) agonist Ropinirole (B1195838), and the MAO-B inhibitor Selegiline (B1681611). This analysis is based on preclinical data and aims to inform researchers and drug development professionals on the potential of ML218 as a therapeutic candidate.
Executive Summary
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current treatments primarily focus on restoring dopamine levels or mimicking its effects. This compound represents a novel therapeutic strategy by targeting T-type calcium channels, which are implicated in the abnormal neuronal firing patterns observed in Parkinson's disease. Preclinical evidence suggests that ML218 is a potent and selective inhibitor of T-type calcium channels, demonstrating efficacy in a rodent model of parkinsonism. This guide will delve into the comparative pharmacology, efficacy, and experimental protocols of ML218 and current standard-of-care treatments.
Mechanism of Action
This compound: ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1] In Parkinson's disease, abnormal burst firing of neurons in the subthalamic nucleus (STN) is a key pathological feature.[2] T-type calcium channels play a crucial role in the generation of these aberrant firing patterns.[3][4] By inhibiting these channels, ML218 is hypothesized to normalize STN neuronal activity, thereby alleviating motor symptoms.[2]
Levodopa (L-DOPA): Levodopa is the metabolic precursor to dopamine and remains the gold standard for Parkinson's disease therapy. It crosses the blood-brain barrier and is converted to dopamine in the brain, directly replenishing the depleted neurotransmitter levels.
Ropinirole: Ropinirole is a non-ergoline dopamine agonist that directly stimulates D2 and D3 dopamine receptors in the brain, mimicking the effect of dopamine.
Selegiline: Selegiline is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine in the brain. By inhibiting MAO-B, selegiline increases the synaptic availability of dopamine.
Comparative Efficacy and Pharmacology
A direct head-to-head preclinical comparison of ML218 with Levodopa, Ropinirole, and Selegiline in the same Parkinson's disease model is not currently available in the published literature. However, we can compare their performance based on data from similar and widely accepted preclinical models.
| Parameter | This compound | Levodopa (L-DOPA) | Ropinirole | Selegiline |
| Target | T-type calcium channels (CaV3.1, CaV3.2, CaV3.3)[1] | Dopamine precursor | D2/D3 dopamine receptors | Monoamine Oxidase B (MAO-B) |
| Mechanism | Inhibition of aberrant neuronal burst firing[2] | Replenishes dopamine levels | Mimics dopamine action | Prevents dopamine degradation |
| Preclinical Model | Haloperidol-induced catalepsy in rats | 6-OHDA-lesioned rats (rotational behavior)[5][6][7] | 6-OHDA-lesioned rats (rotational behavior)[8] | 6-OHDA-lesioned mice[9] |
| Efficacy Endpoint | Reversal of catalepsy | Induction of contralateral rotations[5][6][7] | Induction of contralateral rotations[8] | Normalization of dopamine neuron numbers in the olfactory bulb[9] |
| Effective Dose | 10-30 mg/kg (p.o.) | 5-15 mg/kg (i.p.) induces rotational behavior[7] | ED50: 20.17 mg/kg (s.c.) for rotational behavior[8] | Effective at normalizing dopamine neuron numbers at doses that do not significantly inhibit MAO-B[10] |
| Selectivity | Selective for T-type over L- and N-type calcium channels | Not applicable | High affinity for D2-like receptors | Selective for MAO-B at lower doses |
| Reported Side Effects (Preclinical) | Not extensively reported | Dyskinesia, motor fluctuations[6] | Dyskinesia (less than Levodopa) | Potential for amphetamine-like metabolites |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
T-Type Calcium Channel Signaling in the Subthalamic Nucleus
Caption: T-type calcium channel signaling pathway in a subthalamic nucleus neuron.
Preclinical Experimental Workflow for an Anti-Parkinson's Disease Drug Candidate
References
- 1. Unpredictable rotational responses to L-dopa in the rat model of Parkinson's disease: the role of L-dopa pharmacokinetics and striatal dopamine depletion. | Semantic Scholar [semanticscholar.org]
- 2. Modulation of subthalamic T-type Ca2+ channels remedies locomotor deficits in a rat model of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The potential roles of T-type Ca2+ channels in motor coordination [frontiersin.org]
- 4. T‐type calcium channels as therapeutic targets in essential tremor and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of acute L-Dopa pretreatment on apomorphine-induced rotational behavior in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Spontaneous locomotor activity and L-DOPA-induced dyskinesia are not linked in 6-OHDA parkinsonian rats [frontiersin.org]
- 7. L-DOPA-elicited abnormal involuntary movements in the rats damaged severely in substantia nigra by 6-hydroxydopamine - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 8. Effects of ropinirole on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selegiline normalizes, while l-DOPA sustains the increased number of dopamine neurons in the olfactory bulb in a 6-OHDA mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selegiline can mediate neuronal rescue rather than neuronal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking ML218 Hydrochloride: A Novel T-Type Calcium Channel Inhibitor for Parkinson's Disease
A Comparative Analysis Against Standard Neurological Disorder Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML218 hydrochloride, a novel and selective T-type calcium channel inhibitor, against established first-line treatments for Parkinson's disease: Levodopa, the dopamine agonist Ropinirole, and the MAO-B inhibitor Selegiline. This analysis is based on preclinical data and aims to inform researchers and drug development professionals on the potential of ML218 as a therapeutic candidate.
Executive Summary
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current treatments primarily focus on restoring dopamine levels or mimicking its effects. This compound represents a novel therapeutic strategy by targeting T-type calcium channels, which are implicated in the abnormal neuronal firing patterns observed in Parkinson's disease. Preclinical evidence suggests that ML218 is a potent and selective inhibitor of T-type calcium channels, demonstrating efficacy in a rodent model of parkinsonism. This guide will delve into the comparative pharmacology, efficacy, and experimental protocols of ML218 and current standard-of-care treatments.
Mechanism of Action
This compound: ML218 is a potent and selective inhibitor of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1] In Parkinson's disease, abnormal burst firing of neurons in the subthalamic nucleus (STN) is a key pathological feature.[2] T-type calcium channels play a crucial role in the generation of these aberrant firing patterns.[3][4] By inhibiting these channels, ML218 is hypothesized to normalize STN neuronal activity, thereby alleviating motor symptoms.[2]
Levodopa (L-DOPA): Levodopa is the metabolic precursor to dopamine and remains the gold standard for Parkinson's disease therapy. It crosses the blood-brain barrier and is converted to dopamine in the brain, directly replenishing the depleted neurotransmitter levels.
Ropinirole: Ropinirole is a non-ergoline dopamine agonist that directly stimulates D2 and D3 dopamine receptors in the brain, mimicking the effect of dopamine.
Selegiline: Selegiline is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine in the brain. By inhibiting MAO-B, selegiline increases the synaptic availability of dopamine.
Comparative Efficacy and Pharmacology
A direct head-to-head preclinical comparison of ML218 with Levodopa, Ropinirole, and Selegiline in the same Parkinson's disease model is not currently available in the published literature. However, we can compare their performance based on data from similar and widely accepted preclinical models.
| Parameter | This compound | Levodopa (L-DOPA) | Ropinirole | Selegiline |
| Target | T-type calcium channels (CaV3.1, CaV3.2, CaV3.3)[1] | Dopamine precursor | D2/D3 dopamine receptors | Monoamine Oxidase B (MAO-B) |
| Mechanism | Inhibition of aberrant neuronal burst firing[2] | Replenishes dopamine levels | Mimics dopamine action | Prevents dopamine degradation |
| Preclinical Model | Haloperidol-induced catalepsy in rats | 6-OHDA-lesioned rats (rotational behavior)[5][6][7] | 6-OHDA-lesioned rats (rotational behavior)[8] | 6-OHDA-lesioned mice[9] |
| Efficacy Endpoint | Reversal of catalepsy | Induction of contralateral rotations[5][6][7] | Induction of contralateral rotations[8] | Normalization of dopamine neuron numbers in the olfactory bulb[9] |
| Effective Dose | 10-30 mg/kg (p.o.) | 5-15 mg/kg (i.p.) induces rotational behavior[7] | ED50: 20.17 mg/kg (s.c.) for rotational behavior[8] | Effective at normalizing dopamine neuron numbers at doses that do not significantly inhibit MAO-B[10] |
| Selectivity | Selective for T-type over L- and N-type calcium channels | Not applicable | High affinity for D2-like receptors | Selective for MAO-B at lower doses |
| Reported Side Effects (Preclinical) | Not extensively reported | Dyskinesia, motor fluctuations[6] | Dyskinesia (less than Levodopa) | Potential for amphetamine-like metabolites |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.
T-Type Calcium Channel Signaling in the Subthalamic Nucleus
Caption: T-type calcium channel signaling pathway in a subthalamic nucleus neuron.
Preclinical Experimental Workflow for an Anti-Parkinson's Disease Drug Candidate
References
- 1. Unpredictable rotational responses to L-dopa in the rat model of Parkinson's disease: the role of L-dopa pharmacokinetics and striatal dopamine depletion. | Semantic Scholar [semanticscholar.org]
- 2. Modulation of subthalamic T-type Ca2+ channels remedies locomotor deficits in a rat model of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The potential roles of T-type Ca2+ channels in motor coordination [frontiersin.org]
- 4. T‐type calcium channels as therapeutic targets in essential tremor and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of acute L-Dopa pretreatment on apomorphine-induced rotational behavior in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Spontaneous locomotor activity and L-DOPA-induced dyskinesia are not linked in 6-OHDA parkinsonian rats [frontiersin.org]
- 7. L-DOPA-elicited abnormal involuntary movements in the rats damaged severely in substantia nigra by 6-hydroxydopamine - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 8. Effects of ropinirole on various parkinsonian models in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selegiline normalizes, while l-DOPA sustains the increased number of dopamine neurons in the olfactory bulb in a 6-OHDA mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selegiline can mediate neuronal rescue rather than neuronal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of ML218 Hydrochloride
Researchers and drug development professionals handling ML218 hydrochloride are responsible for its safe disposal to ensure a secure laboratory environment and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.
This compound is a potent and selective T-type calcium channel inhibitor.[1][2] Due to its chemical nature, it must be disposed of as hazardous waste. Releasing it into the environment should be avoided.[3] Adherence to the following procedures is critical for maintaining safety and compliance with regulations.
Key Safety and Handling Information
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
Physical and Chemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₁H₂₆N₂O₂·HCl |
| Molecular Weight | 374.91 g/mol |
| Melting Point | ~ 240 °C / 464 °F |
| Solubility | No information available |
| pH | No information available |
Table 1: Physical and chemical properties of this compound. Data sourced from Fisher Scientific Safety Data Sheet.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound. This process is designed to be straightforward and to minimize risk.
Experimental Protocol: Solid Waste Disposal of this compound
-
Segregation: Isolate this compound waste from other laboratory waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.[4] The container must be compatible with the chemical and have a secure lid.
-
Containment: Carefully sweep up solid this compound, avoiding dust formation, and place it into the designated waste container.[3] For any residual powder, use an inert absorbent material to clean the area, and dispose of the contaminated material in the same waste container.
-
Labeling: The waste container must be accurately and clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The label should also indicate the date of accumulation and the primary hazards associated with the chemical.[4]
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials, such as oxidizing agents.[3][4] The storage area should be cool and dry.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Do not attempt to dispose of this compound down the drain or in regular trash.[5][6]
Disposal Workflow Diagram
The logical flow of the disposal procedure is illustrated in the diagram below. This visualization provides a clear, at-a-glance understanding of the necessary steps from initial handling to final disposal.
Figure 1: Workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acs.org [acs.org]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Safeguarding Your Laboratory: Proper Disposal of ML218 Hydrochloride
Researchers and drug development professionals handling ML218 hydrochloride are responsible for its safe disposal to ensure a secure laboratory environment and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.
This compound is a potent and selective T-type calcium channel inhibitor.[1][2] Due to its chemical nature, it must be disposed of as hazardous waste. Releasing it into the environment should be avoided.[3] Adherence to the following procedures is critical for maintaining safety and compliance with regulations.
Key Safety and Handling Information
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
Physical and Chemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₁H₂₆N₂O₂·HCl |
| Molecular Weight | 374.91 g/mol |
| Melting Point | ~ 240 °C / 464 °F |
| Solubility | No information available |
| pH | No information available |
Table 1: Physical and chemical properties of this compound. Data sourced from Fisher Scientific Safety Data Sheet.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound. This process is designed to be straightforward and to minimize risk.
Experimental Protocol: Solid Waste Disposal of this compound
-
Segregation: Isolate this compound waste from other laboratory waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.[4] The container must be compatible with the chemical and have a secure lid.
-
Containment: Carefully sweep up solid this compound, avoiding dust formation, and place it into the designated waste container.[3] For any residual powder, use an inert absorbent material to clean the area, and dispose of the contaminated material in the same waste container.
-
Labeling: The waste container must be accurately and clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The label should also indicate the date of accumulation and the primary hazards associated with the chemical.[4]
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials, such as oxidizing agents.[3][4] The storage area should be cool and dry.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor. Do not attempt to dispose of this compound down the drain or in regular trash.[5][6]
Disposal Workflow Diagram
The logical flow of the disposal procedure is illustrated in the diagram below. This visualization provides a clear, at-a-glance understanding of the necessary steps from initial handling to final disposal.
Figure 1: Workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acs.org [acs.org]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Personal protective equipment for handling ML218 hydrochloride
This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling ML218 hydrochloride.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A particle filter is the recommended filter type.[1] |
Handling and Storage
Engineering Controls: Ensure adequate ventilation, especially in confined areas, when handling this compound.[1]
Handling Procedures:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Avoid dust formation.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash face, hands, and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Contaminated work clothing should not be allowed out of the workplace.
-
Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.
-
Keep the container tightly closed.
-
Ground/bond container and receiving equipment.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
Storage: Store in a locked-up, well-ventilated place. Keep the container tightly closed and cool.
Accidental Release and Disposal Plan
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment as required. Keep people away from and upwind of the spill/leak. Evacuate personnel to safe areas. Remove all sources of ignition. Take precautionary measures against static discharges.
-
Environmental Precautions: Do not flush into surface water or sanitary sewer systems.
-
Methods for Containment and Cleaning Up: Remove all sources of ignition. Sweep up and shovel into suitable, closed containers for disposal.[1] Avoid dust formation. Soak up with inert absorbent material.
Disposal: Dispose of contents and container to an approved waste disposal plant.
First Aid Measures
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[1]
-
Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]
Signaling Pathway of this compound
ML218 is a selective inhibitor of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3).[2][3][4] It has been shown to inhibit the burst activity in subthalamic nucleus (STN) neurons.[4][5] The diagram below illustrates the inhibitory effect of ML218 on T-type calcium channels, which in turn reduces calcium influx and downstream neuronal signaling.
References
- 1. fishersci.com [fishersci.com]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling ML218 hydrochloride
This document provides immediate safety, operational, and disposal guidance for researchers, scientists, and drug development professionals handling ML218 hydrochloride.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A particle filter is the recommended filter type.[1] |
Handling and Storage
Engineering Controls: Ensure adequate ventilation, especially in confined areas, when handling this compound.[1]
Handling Procedures:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Avoid dust formation.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash face, hands, and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Contaminated work clothing should not be allowed out of the workplace.
-
Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.
-
Keep the container tightly closed.
-
Ground/bond container and receiving equipment.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
Storage: Store in a locked-up, well-ventilated place. Keep the container tightly closed and cool.
Accidental Release and Disposal Plan
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment as required. Keep people away from and upwind of the spill/leak. Evacuate personnel to safe areas. Remove all sources of ignition. Take precautionary measures against static discharges.
-
Environmental Precautions: Do not flush into surface water or sanitary sewer systems.
-
Methods for Containment and Cleaning Up: Remove all sources of ignition. Sweep up and shovel into suitable, closed containers for disposal.[1] Avoid dust formation. Soak up with inert absorbent material.
Disposal: Dispose of contents and container to an approved waste disposal plant.
First Aid Measures
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[1]
-
Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]
Signaling Pathway of this compound
ML218 is a selective inhibitor of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3).[2][3][4] It has been shown to inhibit the burst activity in subthalamic nucleus (STN) neurons.[4][5] The diagram below illustrates the inhibitory effect of ML218 on T-type calcium channels, which in turn reduces calcium influx and downstream neuronal signaling.
References
- 1. fishersci.com [fishersci.com]
- 2. The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor with Robust Effects in STN Neurons and in a Rodent Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
